molecular formula C7H8N4 B080842 2-Hydrazino-1H-benzimidazole CAS No. 15108-18-6

2-Hydrazino-1H-benzimidazole

Cat. No.: B080842
CAS No.: 15108-18-6
M. Wt: 148.17 g/mol
InChI Key: PXUYWNZBZXDJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-1H-benzimidazole is a versatile heterocyclic building block and pivotal pharmacophore in medicinal chemistry research. Its primary research value lies in its role as a precursor for synthesizing novel hydrazone derivatives with significant biological potential. These Schiff bases are investigated for their potent and broad-spectrum antimicrobial activities, with studies showing that certain derivatives exhibit strong binding interactions with bacterial and fungal protein targets, such as 2IWC and 1EA1, mirroring the interactions of standard drugs like ampicillin and nystatin . Beyond antimicrobial applications, this scaffold is central to designing compounds with combined anthelmintic and antioxidant properties. Research demonstrates that benzimidazole-2-yl hydrazones can show superior efficacy against parasites like Trichinella spiralis compared to clinical drugs albendazole and ivermectin, while also mitigating associated oxidative stress . Furthermore, the hydrazone derivatives formed from this reagent are explored as tubulin-targeting agents for their antiproliferative effects and as key ligands in the development of metal complexes with modulated cytotoxicity profiles against various cancer cell lines . Its integration into hybrid molecules represents a promising strategy for developing multi-targeted therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUYWNZBZXDJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164704
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15108-18-6
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15108-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-Hydrazino-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydrazino-1H-benzimidazole, a key heterocyclic building block in medicinal chemistry. This document details established synthetic protocols, presents key analytical data in a structured format, and outlines the expected spectroscopic characteristics of the compound. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.

Introduction

Benzimidazole and its derivatives are of significant interest in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly through the formation of hydrazones and other heterocyclic systems. Its versatile reactivity makes it a valuable scaffold for combinatorial chemistry and the development of new chemical entities. This guide focuses on the practical aspects of its preparation and the analytical methods for its characterization.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been reported, both of which are detailed below.

Method 1: From 2-Chloro-1H-benzo[d]imidazole

This is a common and direct method for the synthesis of this compound. The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-1H-benzo[d]imidazole with hydrazine.

A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 ml of ethanol is refluxed for 6 hours. After the reaction is complete, the solution is concentrated and cooled. The resulting solid product is then collected and crystallized from ethanol to yield 2-hydrazinyl-1H-benzo[d]imidazole as white crystals.

Method 2: From 1H-benzimidazole-2-sulfonic acid

An alternative route involves the reaction of 1H-benzimidazole-2-sulfonic acid with an excess of hydrazine hydrate.

A solution of 1H-benzimidazolyl-2-sulfonic acid (0.0176 mol) and an excess of 99% hydrazine hydrate (0.53 mol, 26 ml) is refluxed for 3 hours. After cooling the reaction mixture, preferably in an ice bath, the product crystallizes. The solid is then filtered off and washed with cold water to give 2-hydrazino-1H-benzimidazoles.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₈N₄[2][3]
Molecular Weight 148.17 g/mol [2][3]
Appearance White to light-yellow powder or crystals[2]
Melting Point 190 °C
Yield 75% (from 2-chloro-1H-benzo[d]imidazole)
Yield 76% (from 1H-benzimidazole-2-sulfonic acid)[1]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Expected Molecular Ion Peak (M+) : m/z 148[3]

** fragmentation analysis** The fragmentation pattern provides further structural information. Key fragments observed in the mass spectrum of this compound are:

  • m/z 132 [3]

  • m/z 131 [3]

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (benzimidazole)~3150
N-H stretch (hydrazine)3300-3400 (broad)
C=N stretch~1625
C=C stretch (aromatic)~1577
C-H stretch (aromatic)2850-3057
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for this compound are not extensively reported. However, based on the known spectra of its derivatives, the following proton (¹H) and carbon (¹³C) NMR chemical shifts can be anticipated.

ProtonExpected Chemical Shift (δ ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.5Multiplet4H
NH (Benzimidazole)VariableBroad Singlet1H
NH (Hydrazinyl)VariableBroad Singlet1H
NH₂ (Hydrazinyl)VariableBroad Singlet2H

Note: The chemical shifts of N-H protons are highly dependent on the solvent and concentration.

The ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the carbon atoms in the molecule. The carbon at position 2 (C2), attached to two nitrogen atoms, is anticipated to appear significantly downfield.

CarbonExpected Chemical Shift (δ ppm)
C2 (N-C-N)>150
Aromatic Carbons110 - 145

Experimental and Logical Workflows

The synthesis of this compound can be visualized through the following workflow diagrams.

synthesis_workflow cluster_method1 Method 1 cluster_method2 Method 2 start1 2-Chloro-1H- benzo[d]imidazole process1 Reflux for 6 hours start1->process1 reagent1 Hydrazine Hydrate Ethanol reagent1->process1 product1 2-Hydrazino-1H- benzimidazole process1->product1 start2 1H-benzimidazole- 2-sulfonic acid process2 Reflux for 3 hours start2->process2 reagent2 Excess Hydrazine Hydrate (99%) reagent2->process2 product2 2-Hydrazino-1H- benzimidazole process2->product2

Synthetic routes to this compound.

characterization_workflow cluster_analysis Characterization cluster_data Data Obtained product Synthesized This compound ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir nmr Nuclear Magnetic Resonance (NMR) product->nmr ms_data Molecular Weight Fragmentation Pattern ms->ms_data ir_data Functional Group Identification ir->ir_data nmr_data Structural Elucidation (¹H and ¹³C) nmr->nmr_data

Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The presented protocols and data serve as a foundational resource for chemists and pharmaceutical scientists. The availability of reliable synthetic and analytical procedures is paramount for the advancement of drug discovery programs that utilize this versatile benzimidazole scaffold. Further research to fully elucidate the experimental spectroscopic data of the parent compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2-Hydrazino-1H-benzimidazole: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydrazino-1H-benzimidazole. This versatile heterocyclic compound serves as a crucial building block in the synthesis of a wide array of derivatives with significant pharmacological activities. This document consolidates key data, outlines detailed experimental protocols, and visualizes associated biological pathways to support ongoing research and development efforts.

Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₈N₄. It is characterized by the fusion of a benzene ring and an imidazole ring, with a hydrazine group attached at the 2-position of the imidazole moiety.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while an experimental melting point is well-documented, the boiling point is a predicted value. The compound is described as a solid and has been reported as a dark purple crystalline powder.[1]

PropertyValueSource
Molecular Formula C₇H₈N₄[2][3][4]
Molecular Weight 148.17 g/mol [2][3][4]
Melting Point 224-225 °C[2]
Boiling Point (Predicted) 318.2 ± 25.0 °C[2]
Appearance Solid, Dark purple crystalline powder[1]
pKa (Predicted) 6.07 ± 0.20[5]
Solubility Soluble in ethanol. Quantitative data in other common solvents is not readily available.[6][7]
Chemical Properties

This compound exhibits reactivity characteristic of both the benzimidazole ring system and the hydrazine functional group. Its primary chemical utility lies in its role as a precursor for the synthesis of various derivatives, most notably hydrazones, through condensation reactions with aldehydes and ketones.

1.2.1. Synthesis

The synthesis of this compound is typically achieved through a multi-step process commencing with o-phenylenediamine. The general synthetic pathway is outlined below.

Synthesis_Workflow A o-Phenylenediamine B 2-Mercapto-1H-benzimidazole A->B  CS₂, KOH, EtOH/H₂O, Reflux   C 1H-Benzimidazole-2-sulfonic acid B->C  KMnO₄, NaOH, H₂O   D This compound C->D  Hydrazine Hydrate, Reflux  

A general workflow for the synthesis of this compound.

1.2.2. Reactivity

The hydrazine moiety of this compound readily undergoes condensation reactions with carbonyl compounds to form Schiff bases, specifically hydrazones. This reactivity is the foundation for the synthesis of a diverse library of derivatives with a range of biological activities.

Reactivity_Diagram A This compound C 2-(Arylidene)hydrazino-1H-benzimidazole (Hydrazone Derivative) A->C B Aldehyde or Ketone B->C Condensation

Condensation reaction to form hydrazone derivatives.
Spectral Data

Detailed spectral data for the parent compound, this compound, is not extensively reported in the literature. However, analysis of its derivatives provides insight into its characteristic spectral features.

1.3.1. Infrared (IR) Spectroscopy

The IR spectra of hydrazone derivatives of this compound show characteristic peaks that can be extrapolated to the parent compound. The N-H bonds of the benzimidazole ring and the hydrazine group typically exhibit strong stretching vibrations in the region of 3370–3160 cm⁻¹[8]. The formation of a hydrazone is confirmed by the appearance of a C=N stretching vibration around 1600–1620 cm⁻¹[8].

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectra of hydrazone derivatives recorded in DMSO-d₆, the protons of the benzimidazole ring typically appear as multiplets in the range of 6.9–7.3 ppm[8]. The labile N-H protons of the benzimidazole and hydrazine moieties are expected to appear as broad signals at higher chemical shifts.

Experimental Protocols

The following is a detailed, multi-step protocol for the synthesis of this compound, compiled from various literature sources.

Synthesis of 2-Mercapto-1H-benzimidazole
  • In a round-bottom flask, dissolve potassium hydroxide (0.09 mol) in ethanol (95 ml).

  • To this solution, add carbon disulfide (0.09 mol).

  • Add o-phenylenediamine (0.08 mol) in portions, followed by the addition of water (15 ml).

  • Reflux the reaction mixture for 3 hours.

  • Add activated charcoal cautiously and continue to reflux for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • The filtrate contains 2-Mercapto-1H-benzimidazole.

Synthesis of 1H-Benzimidazole-2-sulfonic acid
  • Prepare a 50% aqueous solution of sodium hydroxide.

  • Dissolve the 2-Mercapto-1H-benzimidazole obtained in the previous step in the NaOH solution.

  • Add a solution of potassium permanganate (KMnO₄) dropwise with stirring for 1 hour.

  • Filter the reaction mixture.

  • Acidify the filtrate to a pH of 1 using hydrochloric acid.

  • The resulting precipitate of 1H-Benzimidazole-2-sulfonic acid is collected by filtration and washed with water.[2]

Synthesis of this compound
  • Dissolve 1H-Benzimidazole-2-sulfonic acid (0.0176 mol) in an excess of 99% hydrazine hydrate (0.53 mol, 26 ml).[6]

  • Reflux the solution for 3 hours.[6][7]

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the resulting solid product and wash it with cold water.[7]

  • The resulting solid is this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly its hydrazones, have been shown to possess a range of biological activities, including anthelmintic and anticancer properties.[6]

Inhibition of Tubulin Polymerization

A primary mechanism of action for the anticancer and anthelmintic effects of many benzimidazole derivatives is the inhibition of tubulin polymerization.[9] These compounds bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting their formation, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and parasites.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin_Dimer αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Cell_Division Cell Division Microtubule->Cell_Division Intracellular_Transport Intracellular Transport Microtubule->Intracellular_Transport Cell_Shape Cell Shape Maintenance Microtubule->Cell_Shape Benzimidazole_Derivative Benzimidazole-Hydrazone Derivative Benzimidazole_Derivative->Inhibition

Inhibition of tubulin polymerization by benzimidazole-hydrazone derivatives.
Other Potential Signaling Pathways

While inhibition of tubulin polymerization is a well-established mechanism, some benzimidazole-hydrazone derivatives have also been identified as inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of tumors and is involved in pH regulation and tumor progression. Its inhibition represents an alternative or complementary mechanism for the anticancer activity of these compounds.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry that allows for the synthesis of a diverse range of biologically active molecules. Its derivatives, particularly the hydrazones, have demonstrated significant potential as therapeutic agents, primarily through the inhibition of tubulin polymerization. This guide provides a foundational resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology, facilitating further exploration and application of this important chemical scaffold. Further research is warranted to fully elucidate the quantitative physical properties and to explore the full spectrum of biological activities and mechanisms of action of this compound and its derivatives.

References

molecular structure and formula of 2-Hydrazino-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1H-benzimidazole is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, combining a benzimidazole core with a reactive hydrazine moiety, allows for the synthesis of a diverse range of derivatives. This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis protocols, and spectroscopic characterization. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

This compound, also known as (1H-Benzimidazol-2-yl)hydrazine, is composed of a fused benzene and imidazole ring system, with a hydrazine group (-NHNH₂) attached at the 2-position of the imidazole ring. The presence of amine and imine functionalities, along with the aromatic system, contributes to its distinct chemical reactivity and potential for forming various derivatives.

Molecular Formula: C₇H₈N₄[1][2][3][4]

Synonyms: (1H-Benzimidazol-2-yl)hydrazine, 2-Hydrazinyl-1H-benzo[d]imidazole[1][5]

CAS Number: 15108-18-6[1][2][3][4]

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized using various analytical techniques. A summary of key quantitative data is provided below.

PropertyValueReference(s)
Molecular Weight 148.17 g/mol [1][3][4]
Appearance White to dark purple crystalline powder[6][7]
Melting Point 190 °C or 224-225 °C[3][6]
¹H NMR (DMSO-d₆)Aromatic Protons (Benzene Ring): Expected as multiplets in the range of δ 6.9-7.5 ppm.-NH and -NH₂ Protons: Expected as broad singlets, chemical shift can be variable.[3][6][8]
¹³C NMR (DMSO-d₆)C2 (Imidazole Ring): Expected to be significantly deshielded (>150 ppm) due to attachment to three nitrogen atoms.Aromatic Carbons: Expected in the typical range of δ 110-145 ppm.[1][3]
FT-IR (KBr, cm⁻¹)N-H Stretching (Amine/Imine): Strong, broad peaks expected in the 3160–3370 cm⁻¹ region.C=N Stretching (Imidazole): Characteristic absorption expected around 1600–1620 cm⁻¹.[6][8]
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 148.Fragmentation: Common fragmentation pathways for benzimidazoles involve the sequential loss of hydrogen cyanide (HCN).[5][9]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported in the literature. The choice of method often depends on the availability of starting materials and desired scale. Below are two common protocols.

Protocol 1: From 2-Chlorobenzimidazole

This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzimidazole with hydrazine.

  • Reaction Setup: A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) is prepared in 30 mL of ethanol.

  • Reflux: The reaction mixture is heated under reflux for approximately 6 hours.

  • Isolation: The mixture is then concentrated under reduced pressure and cooled.

  • Crystallization: The resulting solid product is collected and purified by crystallization from ethanol to yield the final product.[6]

Protocol 2: From 1H-Benzimidazole-2-thiol

This multi-step synthesis begins with a more readily available starting material, 1H-benzimidazole-2-thiol.

  • Oxidation: 1H-Benzimidazole-2-thiol is first oxidized to 1H-benzimidazol-2-yl-sulfonic acid. This is typically achieved using an oxidizing agent like potassium permanganate in an aqueous solution of sodium hydroxide.[5][10]

  • Hydrazinolysis: The resulting 1H-benzimidazol-2-yl-sulfonic acid (0.0176 mol) is then refluxed with an excess of 99% hydrazine hydrate (0.53 mol) for 3 hours.[8][10]

  • Isolation and Purification: Upon cooling the reaction mixture, typically in an ice bath, the product crystallizes out. It is then filtered, washed, and can be further purified if necessary.[8]

synthesis_workflow cluster_0 Protocol 1 cluster_1 Protocol 2 2-Chlorobenzimidazole 2-Chlorobenzimidazole Reflux with Hydrazine Hydrate Reflux with Hydrazine Hydrate 2-Chlorobenzimidazole->Reflux with Hydrazine Hydrate Ethanol, 6h This compound This compound Reflux with Hydrazine Hydrate->this compound Crystallization 1H-Benzimidazole-2-thiol 1H-Benzimidazole-2-thiol Oxidation Oxidation 1H-Benzimidazole-2-thiol->Oxidation KMnO4, NaOH 1H-Benzimidazol-2-yl-sulfonic acid 1H-Benzimidazol-2-yl-sulfonic acid Oxidation->1H-Benzimidazol-2-yl-sulfonic acid Reflux with Hydrazine Hydrate Reflux with Hydrazine Hydrate 1H-Benzimidazol-2-yl-sulfonic acid->Reflux with Hydrazine Hydrate Excess, 3h This compound This compound Reflux with Hydrazine Hydrate ->this compound Crystallization

Caption: Generalized workflows for the synthesis of this compound.

Applications in Drug Development

The benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The addition of a hydrazine group at the 2-position provides a reactive handle for creating extensive libraries of derivative compounds through condensation reactions with aldehydes, ketones, and other electrophiles. Research has shown that derivatives of this compound exhibit a wide range of biological activities, including:

  • Anticancer: Certain hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][11]

  • Antiparasitic: The molecule has been used as a precursor for compounds with potent anthelmintic activity, in some cases exceeding the efficacy of clinically used drugs.[10][12]

  • Antioxidant: The structural features of its derivatives have been linked to radical scavenging capabilities.[10]

  • Anti-influenza: Some synthesized compounds have shown potential as anti-influenza agents.[5]

The mechanism for some of these activities in derivative compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division. This highlights the potential of this compound as a foundational structure for developing targeted therapeutics.

Conclusion

This compound is a versatile and valuable compound for synthetic and medicinal chemists. Its straightforward synthesis and reactive nature make it an ideal starting point for the exploration of new chemical entities with therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to leverage this molecule in their drug discovery and development programs.

References

Spectroscopic Profile of 2-Hydrazino-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydrazino-1H-benzimidazole, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound. This information is critical for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~12.0 - 13.6Broad SingletImidazole N-H
~6.9 - 7.3MultipletAromatic C-H
Not availableNot availableHydrazino N-H
Not availableNot availableHydrazino NH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Not availableC2 (Carbon attached to the hydrazino group)
Not availableAromatic Carbons

Note: Specific ¹³C NMR data for this compound is not explicitly available in the public domain. The data for benzimidazole derivatives can vary significantly based on substitution.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3370 - 3160StrongN-H Stretching (Imidazole and Hydrazino groups)[1]
~1620 - 1600Medium to StrongC=N Stretching (Imidazole ring)[1]
Not availableNot availableN-H Bending
Not availableNot availableAromatic C-H Stretching
Not availableNot availableAromatic C=C Bending
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
148Not available[M]⁺ (Molecular Ion)
Not availableNot availableFragmentation Ions

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses, based on common practices for benzimidazole derivatives.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for benzimidazole derivatives as it solubilizes them well and allows for the observation of exchangeable N-H protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method.

  • Data Acquisition:

    • Employ an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

    • For high-resolution mass spectrometry (HRMS), use a technique like Time-of-Flight (TOF) or Orbitrap to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Benzimidazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities. This technical guide provides a comprehensive overview of the historical milestones, key chemical syntheses, quantitative biological data, and mechanisms of action that underpin the enduring importance of benzimidazole derivatives in modern drug discovery.

Discovery and Historical Development

The journey of benzimidazole began in 1872 when Hobrecker first reported the synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole.[1][2][3][4] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by an intramolecular cyclization.[1] This initial discovery laid the groundwork for the exploration of this versatile heterocyclic system.

Two classical and enduring methods for synthesizing the benzimidazole core subsequently emerged:

  • Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and at high temperatures.[4][5]

  • Weidenhagen Synthesis: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic benzimidazole ring.[5]

These fundamental synthetic strategies opened the door to the creation of a vast library of substituted benzimidazoles, paving the way for the discovery of their immense therapeutic potential.

Key Therapeutic Classes and Representative Drugs

The versatility of the benzimidazole scaffold is showcased by its presence in a wide range of clinically successful drugs.

Anthelmintics

Benzimidazole anthelmintics revolutionized the treatment of parasitic worm infections. Thiabendazole, discovered in the 1950s, was one of the first broad-spectrum anthelmintics. This was followed by the development of more potent and safer drugs like albendazole and mebendazole.

Proton Pump Inhibitors (PPIs)

The development of omeprazole in the late 1970s marked a paradigm shift in the treatment of acid-related gastrointestinal disorders. This class of drugs, which includes esomeprazole, lansoprazole, pantoprazole, and rabeprazole, profoundly and durably suppresses gastric acid secretion.

Anticancer Agents

More recently, the benzimidazole scaffold has been successfully incorporated into targeted cancer therapies. A notable example is abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative benzimidazole derivatives, providing a basis for comparison of their biological activity.

Table 1: Comparative IC50 Values of Benzimidazole Anthelmintics against Tubulin Polymerization

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
MebendazoleLow micromolar to nanomolar range[6]
Albendazole0.1 - 10[6]
Fenbendazole0.1 - 10[6]
Nocodazole1.97 - 6.32
Oxibendazole1.97 - 6.32
Parbendazole1.97 - 6.32

Note: IC50 values can vary depending on the specific assay conditions and the source of tubulin.

Table 2: Comparative IC50 Values of Proton Pump Inhibitors against H+/K+-ATPase

CompoundIC50 (µM) for H+/K+-ATPase InhibitionReference
Omeprazole2.4[7]
Pantoprazole6.8[7]
EsomeprazoleData suggests higher potency than omeprazole[8]
LansoprazoleGenerally similar to omeprazole[8]
RabeprazoleGenerally similar to omeprazole[8]

Note: IC50 values are dependent on the specific experimental conditions, particularly the pH at which the assay is conducted.

Table 3: Comparative IC50 Values of Benzimidazole-Containing CDK4/6 Inhibitors

CompoundIC50 (nM) for CDK4/Cyclin D1IC50 (nM) for CDK6/Cyclin D3Reference
Abemaciclib24[9]
Palbociclib1116[9]
Ribociclib1039[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of benzimidazole derivatives.

Synthesis of 2,5-Dimethyl-1H-benzo[d]imidazole (Hobrecker's Method - A Representative Modern Adaptation)

Principle: This procedure is a modern adaptation of the principles of Hobrecker's original synthesis, involving the reduction of a nitro group to an amine and subsequent acid-catalyzed cyclization.

Materials:

  • 2-Nitro-4-methylacetanilide

  • Tin (Sn) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 2-nitro-4-methylacetanilide in a mixture of ethanol and water.

  • Add tin powder to the suspension.

  • Slowly add concentrated hydrochloric acid dropwise while stirring and maintaining the temperature below 50°C.

  • After the addition is complete, heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Neutralize the filtrate with a concentrated sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2,5-dimethyl-1H-benzo[d]imidazole.

Synthesis of Albendazole (A Representative Multi-step Synthesis)

The synthesis of albendazole is a multi-step process that can be broadly outlined as follows:

  • Thiocyanation: 2-Nitroaniline is thiocyanated to produce 2-nitro-4-thiocyanoaniline.

  • Alkylation: The thiocyano group is alkylated with propyl bromide to yield 4-(propylthio)-2-nitroaniline.

  • Reduction: The nitro group of 4-(propylthio)-2-nitroaniline is reduced to an amine to form 4-(propylthio)-o-phenylenediamine.

  • Cyclization: The resulting diamine is then cyclized with a suitable reagent, such as methyl (cyanimido)carbamate, to form the benzimidazole ring and introduce the carbamate side chain, yielding albendazole.

In Vitro Tubulin Polymerization Assay

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) at 340 nm. Inhibitors of this process will reduce the rate and extent of the absorbance increase.[6]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution

  • Benzimidazole test compound dissolved in a suitable solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add the benzimidazole test compound at various concentrations. Include a vehicle control (DMSO).

  • Initiate polymerization by adding GTP and incubating the mixture at 37°C in the spectrophotometer.

  • Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes).

  • Plot absorbance versus time to generate polymerization curves and determine the IC50 value of the test compound.

Mechanisms of Action and Signaling Pathways

The diverse therapeutic effects of benzimidazole derivatives stem from their ability to interact with specific biological targets and modulate key signaling pathways.

Anthelmintics: Tubulin Polymerization Inhibition

Benzimidazole anthelmintics exert their effect by binding to the β-tubulin subunit of parasitic worms. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule formation leads to impaired cellular processes such as cell division, motility, and nutrient absorption, ultimately resulting in the death of the parasite.

G cluster_0 Parasite Cell Benzimidazole Benzimidazole (e.g., Albendazole) beta_Tubulin β-Tubulin Benzimidazole->beta_Tubulin Binds to Microtubule Microtubule Benzimidazole->Microtubule Inhibits Polymerization beta_Tubulin->Microtubule Polymerizes with α-Tubulin to form alpha_Tubulin α-Tubulin alpha_Tubulin->Microtubule Cell_Processes Essential Cellular Processes (e.g., cell division, nutrient uptake) Microtubule->Cell_Processes Supports Parasite_Death Parasite Death Cell_Processes->Parasite_Death Disruption leads to

Mechanism of tubulin polymerization inhibition by benzimidazole anthelmintics.

Proton Pump Inhibitors: Irreversible Inhibition of H+/K+-ATPase

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[8] The activated form of the drug then covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function. This blockage of the proton pump prevents the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.

G cluster_0 Parietal Cell PPI_prodrug PPI (Prodrug) (e.g., Omeprazole) PPI_active Activated PPI PPI_prodrug->PPI_active Acidic Environment (H+) Activation Proton_Pump H+/K+-ATPase (Proton Pump) PPI_active->Proton_Pump Covalently Binds to (Irreversible Inhibition) Acid_Secretion Gastric Acid (H+) Secretion Proton_Pump->Acid_Secretion Mediates

Mechanism of action of proton pump inhibitors.

Anticancer Agents: CDK4/6 Inhibition

Abemaciclib and other related CDK4/6 inhibitors function by targeting the cell cycle machinery in cancer cells.[9] In many hormone receptor-positive breast cancers, the cell cycle is driven by the activity of CDK4 and CDK6. These kinases phosphorylate the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes cell cycle progression from the G1 to the S phase. Abemaciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb and thereby causing the cancer cells to arrest in the G1 phase of the cell cycle, thus halting their proliferation.

G cluster_0 Cancer Cell Cycle Regulation (G1-S Transition) CyclinD Cyclin D CDK46_complex Cyclin D-CDK4/6 Complex CyclinD->CDK46_complex CDK46 CDK4/6 CDK46->CDK46_complex pRb p-Rb (Phosphorylated) CDK46_complex->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Binds and Inactivates pRb->E2F Releases S_phase S-Phase Entry (Cell Proliferation) E2F->S_phase Promotes Abemaciclib Abemaciclib Abemaciclib->CDK46_complex Inhibits

References

Tautomerism in 2-Hydrazino-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzimidazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intricately linked to the phenomenon of tautomerism. This technical guide provides an in-depth analysis of the tautomeric forms of 2-Hydrazino-1H-benzimidazole, a key intermediate in the synthesis of various pharmacologically active compounds. While direct experimental and computational data on the parent this compound are limited, this document synthesizes available information from studies on its derivatives and the broader principles of benzimidazole chemistry to elucidate its likely tautomeric behavior. Understanding this equilibrium is crucial for drug design, as different tautomers can exhibit varied binding affinities and pharmacological profiles.

The Core Concept: Tautomeric Equilibria in this compound

Tautomerism in this compound can be categorized into two primary types: annular tautomerism and exocyclic (amino-imino) tautomerism. These equilibria involve the migration of a proton.

  • Annular Tautomerism: This involves the migration of a proton between the N1 and N3 atoms of the benzimidazole ring. For asymmetrically substituted benzimidazoles, this leads to two distinct tautomers. In solution, if the rate of proton exchange is rapid, NMR spectroscopy will show averaged signals for the symmetric carbons and protons of the benzene ring.[1][2][3]

  • Exocyclic Tautomerism (Amino-Imino): This involves the migration of a proton from a ring nitrogen to the exocyclic hydrazine moiety, or within the hydrazine group itself, resulting in amino and imino forms. This is analogous to the well-studied keto-enol tautomerism.[1][4] For this compound, three principal tautomeric forms are conceivable, as illustrated below.

G cluster_tautomers Potential Tautomers of this compound T1 Amino Tautomer (1H-benzimidazol-2-ylhydrazine) T2 Imino Tautomer A (1,3-dihydro-2H-benzimidazol-2-one hydrazone) T1->T2 Exocyclic Tautomerism T3 Imino Tautomer B (2-hydrazono-2,3-dihydro-1H-benzimidazole) T1->T3 Exocyclic Tautomerism T2->T3 Annular Tautomerism

Caption: Potential Tautomeric Equilibria in this compound.

While comprehensive studies on the parent compound are scarce, research on related 2-hydrazino-benzimidazole derivatives suggests that they predominantly exist in the amino tautomeric form in DMSO solution.[5] Computational studies on hydrazone derivatives also often show a preference for the amino form, though this is highly dependent on substitution and solvent.[6]

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is essential to characterize the tautomeric equilibrium.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.[1] In cases of slow proton exchange, distinct signals for each tautomer can be observed and quantified. For rapid exchange, averaged signals are seen. The chemical shifts of the C4/C7 and C5/C6 pairs in the 13C NMR spectrum are particularly indicative of the tautomeric state.[3][7]

  • Infrared (IR) Spectroscopy: The presence of characteristic bands can help identify the dominant tautomer. For instance, the N-H stretching vibrations in the benzimidazole and hydrazine moieties, and the C=N stretching vibration of the imino form, appear in distinct regions of the spectrum.[8]

  • UV-Vis Spectroscopy: Different tautomers will have distinct electronic transitions, leading to different absorption spectra. This technique is often used to study the effects of solvent and pH on the tautomeric equilibrium.[9]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers. By calculating the Gibbs free energy of each form in the gas phase and in various solvents (using continuum solvation models), the equilibrium populations can be estimated.[6][10]

G cluster_workflow Workflow for Tautomerism Analysis synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification exp_analysis Experimental Analysis (NMR, IR, UV-Vis) purification->exp_analysis comp_analysis Computational Analysis (DFT Calculations) purification->comp_analysis data_integration Data Integration & Equilibrium Determination exp_analysis->data_integration comp_analysis->data_integration conclusion Predominant Tautomer & Pharmacological Insight data_integration->conclusion

Caption: A typical workflow for the comprehensive analysis of tautomerism.

Quantitative Data

Table 1: Calculated Tautomeric Ratios for 2-(1H-benzimidazol-2-yl)hydrazone Derivatives

DerivativeSolventAmino Form (%)Imino Form (%)ΔG (kJ/mol)Reference
3,4-dihydroxybenzylideneGas Phase81.6618.34~3.4[6]
3,4-dihydroxybenzylideneWater91.978.03~6.1[6]
3,4-dihydroxybenzylideneBenzene96.183.82~8.2[6]
2,3-dihydroxybenzylideneGas Phase3.4896.52~-8.4[6]
2,3-dihydroxybenzylideneWater9.9890.02~-5.5[6]
2,3-dihydroxybenzylideneBenzene4.6095.40~-7.6[6]

Note: These values are for hydrazone derivatives and not the parent this compound. They illustrate the significant influence of substituent position and solvent on the equilibrium.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common route involves the nucleophilic substitution of a suitable leaving group at the 2-position of the benzimidazole ring with hydrazine hydrate.

Method A: From 2-Mercapto-1H-benzimidazole [6]

  • Oxidation: 1H-benzimidazole-2-thiol is oxidized to 1H-benzimidazol-2-yl-sulfonic acid using an oxidizing agent like potassium permanganate in an alkaline solution.

  • Hydrazinolysis: The resulting sulfonic acid is refluxed with an excess of hydrazine hydrate (99%) for approximately 3 hours.

  • Isolation: Upon cooling the reaction mixture in an ice bath, the product, this compound, crystallizes. It is then filtered off and washed with cold water.

Method B: From 2-Chloro-1H-benzimidazole

  • Reaction: A mixture of 2-chloro-1H-benzimidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (30 ml) is refluxed for 6 hours.

  • Isolation: The reaction mixture is concentrated and cooled. The resulting solid is collected and crystallized from ethanol to yield pure this compound.

Spectroscopic Characterization Protocol
  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) at a concentration of approximately 10-20 mg/mL.

  • NMR Spectroscopy:

    • Acquire 1H NMR and 13C NMR spectra at room temperature.

    • Perform variable temperature NMR studies to investigate the dynamics of proton exchange. Cooling the sample may slow down the exchange rate, allowing for the resolution of signals from individual tautomers.[1]

    • Utilize 2D NMR techniques (COSY, HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for the predominant tautomer.

  • IR Spectroscopy:

    • Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet).

    • Analyze the spectrum for characteristic N-H stretching bands (typically in the 3100-3400 cm-1 region) and C=N stretching bands (around 1600-1650 cm-1) to infer the dominant tautomeric form in the solid state.[8]

Conclusion and Future Directions

The tautomerism of this compound is a complex interplay of annular and exocyclic forms. Based on limited direct evidence and extensive data from its derivatives, the amino tautomer (1H-benzimidazol-2-ylhydrazine) is likely the predominant form, especially in polar aprotic solvents like DMSO.[5] However, the equilibrium can be significantly influenced by the solvent, temperature, and pH.

There is a clear need for further research focused specifically on the parent compound. A detailed study employing variable temperature NMR, advanced computational modeling, and crucially, single-crystal X-ray diffraction, would provide definitive answers regarding the tautomeric preferences of this important synthetic intermediate. Such knowledge would be invaluable for the rational design of novel benzimidazole-based therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Hydrazino-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydrazino-1H-benzimidazole, a key heterocyclic compound with significant potential in medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the compound's core physicochemical properties.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on synthetic procedures, a qualitative solubility profile can be inferred. The compound is noted to be soluble in ethanol, as it is often refluxed in this solvent during synthesis and recrystallized from it upon cooling.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
EthanolSoluble, particularly at elevated temperatures.
WaterSparingly soluble to insoluble.Inferred from synthetic workup
Dimethylformamide (DMF)Likely soluble, as it is used in the synthesis of related derivatives.[1]
Dimethyl sulfoxide (DMSO)Likely soluble, a common solvent for benzimidazole derivatives in biological assays.[2][3]
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After the incubation period, cease agitation and allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Filter the samples using a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

  • The resulting concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its development as a pharmaceutical agent. Forced degradation studies are essential to understand its intrinsic stability, potential degradation products, and degradation pathways.[5][6][7] While specific degradation products for this compound are not detailed in the reviewed literature, a general approach to stability testing can be outlined. Hydrazones, which can be formed from this compound, are known to be labile to hydrolysis, particularly under acidic conditions.[8][9]

Table 2: General Stability Profile and Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Outcome
Acidic Hydrolysis0.1 M - 1 M HCl, heated (e.g., 60-80°C)Degradation expected, potential cleavage of the hydrazine group.
Basic Hydrolysis0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Potential for degradation.
Oxidation3-30% H₂O₂, ambient or elevated temperaturePotential oxidation of the hydrazine moiety.
Thermal DegradationDry heat (e.g., 60-100°C) for an extended periodPotential for solid-state degradation.
PhotostabilityExposure to UV and visible light (ICH Q1B guidelines)Potential for photodegradation.
Experimental Protocol for Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of this compound.[5][10]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Organic solvents (e.g., acetonitrile, methanol)

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 80°C) for a specified time. Take samples at various time points, neutralize them, and dilute for analysis.

  • Basic Degradation: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 80°C). Take samples at various time points, neutralize them, and dilute for analysis.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time and take samples for analysis.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 105°C) for a set period. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photodegradation: Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples against a dark control.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection, to separate and identify the parent compound and any degradation products.

Visualizations

Synthesis Workflow

The synthesis of this compound is a multi-step process that can be initiated from o-phenylenediamine. The following diagram illustrates a common synthetic route.[11][12][13]

Synthesis_Workflow A o-Phenylenediamine B 1H-Benzimidazole-2-thiol A->B CS₂, KOH, EtOH, Reflux C 1H-Benzimidazol-2-yl-sulfonic acid B->C KMnO₄, NaOH, Oxidation D This compound C->D Hydrazine Hydrate, Reflux

Caption: Synthesis pathway for this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of this compound have been shown to exert their biological effects, such as anticancer and anthelmintic activities, through the inhibition of tubulin polymerization.[14][15][16][17][18][19][20] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Derivatives A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Dynamic Microtubules B->C D Mitotic Spindle Formation C->D E Cell Division D->E F This compound Derivative G Binding to β-tubulin (Colchicine Binding Site) F->G H Inhibition of Microtubule Polymerization G->H blocks I Disruption of Microtubule Dynamics H->I J Mitotic Arrest I->J K Apoptosis J->K

Caption: Inhibition of tubulin polymerization by this compound derivatives.

References

A Technical Guide to the Synthetic Routes for 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a vast array of therapeutic applications, including as antiulcer, antiviral, anticancer, and antihypertensive agents.[1] The efficacy of these compounds is often dictated by the nature of the substituent at the 2-position, making the efficient and versatile synthesis of 2-substituted benzimidazoles a critical focus for organic and medicinal chemists. This technical guide provides an in-depth review of the principal synthetic routes to this important class of heterocycles, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data.

Condensation of o-Phenylenediamines with Carboxylic Acids and Derivatives (Phillips-Ladenburg Synthesis)

The most classical and widely utilized method for preparing 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or anhydrides).[2][3][4][5] The reaction is typically promoted by heating in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid (PPA), which facilitates the cyclodehydration of the intermediate N-acyl-o-phenylenediamine.[2][6]

The general mechanism proceeds via initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration of the resulting tetrahedral intermediate yields the final 2-substituted benzimidazole.

Phillips_Ladenburg OPD o-Phenylenediamine Amide N-Acyl Intermediate OPD->Amide + RCOOH - H₂O RCOOH Carboxylic Acid (R-COOH) Cyclized Tetrahedral Intermediate Amide->Cyclized Intramolecular Cyclization Product 2-Substituted Benzimidazole Cyclized->Product - H₂O (Dehydration)

Figure 1: Phillips-Ladenburg Synthesis Workflow.

Quantitative Data for Phillips-Ladenburg Type Syntheses

The efficiency of the Phillips-Ladenburg reaction can be influenced by the choice of acid catalyst, solvent, and reaction conditions. Modern variations often employ microwave irradiation to significantly reduce reaction times and improve yields.[6][7][8]

R-Group of Carboxylic AcidCatalyst / ConditionsTimeYield (%)Reference
Phenylp-TsOH, Toluene2-3 hr (reflux)82[9]
4-Chlorophenylp-TsOH, Toluene2-3 hr (reflux)79[9]
2-Hydroxyphenylp-TsOH, Toluene2-3 hr (reflux)85[9]
MethylHCl (4M), Microwave (450W)1.5 min95[8]
EthylHCl (4M), Microwave (450W)2.0 min92[8]
PropylHCl (4M), Microwave (450W)2.5 min90[8]
PhenylWater, Ethyl Acetate, Microwave (765W)8 min88[6]
CinnamylWater, Ethyl Acetate, Microwave (765W)10 min85[6]
Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-1H-benzimidazole using p-TsOH Catalyst [9]

  • A mixture of o-phenylenediamine (0.01 mol), butyric acid (0.01 mol), and p-toluenesulfonic acid (p-TsOH) (20 ml) in toluene (10 ml) is prepared in a round-bottom flask.

  • The mixture is refluxed for 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is filtered to collect the solid product.

  • The collected solid is dried to yield the final product.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-1H-benzimidazoles [6]

  • In a microwave-safe vessel, o-phenylenediamine (0.01 mol), the desired aromatic carboxylic acid (0.01 mol), and ethyl acetate (0.0025 mol) are mixed in water (15 ml).

  • The vessel is sealed and irradiated in a microwave reactor at 90% power (765 W) for the specified time (see table).

  • After irradiation, the reaction mixture is allowed to cool to room temperature.

  • The mixture is made just alkaline to litmus by the slow, dropwise addition of 10% sodium hydroxide (NaOH) solution.

  • The precipitated product is collected by filtration, washed with cold water, and then dried.

  • The crude product is recrystallized from absolute ethanol to yield the pure 2-aryl-benzimidazole.

Condensation of o-Phenylenediamines with Aldehydes

Another fundamental and highly versatile route to 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes. This reaction typically proceeds in two stages: initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to form the aromatic benzimidazole ring.[2][9] A wide variety of catalysts and oxidants can be employed to facilitate this transformation, ranging from metal catalysts to milder, greener alternatives.

The mechanism involves the condensation of the o-phenylenediamine with one molecule of the aldehyde to form a mono-imine (Schiff base). This intermediate then undergoes intramolecular attack by the remaining free amino group on the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the final aromatic product. Air is often a sufficient oxidant, though others like H₂O₂ or metal-based catalysts can be used to improve efficiency.[2]

Aldehyde_Condensation OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + RCHO - H₂O RCHO Aldehyde (R-CHO) Dihydro 1,2-Dihydrobenzimidazole SchiffBase->Dihydro Intramolecular Cyclization Product 2-Substituted Benzimidazole Dihydro->Product Oxidation (-2H)

Figure 2: Aldehyde Condensation Workflow.

Quantitative Data for Aldehyde Condensation Syntheses

The choice of catalyst and solvent system is crucial for achieving high yields and selectivity in the condensation with aldehydes. Recent research has focused on developing heterogeneous and recyclable catalysts to improve the sustainability of the process.

Aldehyde R-GroupCatalyst / ConditionsSolventTimeYield (%)Reference
Phenyl10 wt% MgO@DFNSEthanol4 hr95[10]
4-Chlorophenyl10 wt% MgO@DFNSEthanol3.5 hr98[10]
4-Nitrophenyl10 wt% MgO@DFNSEthanol3 hr97[10]
4-Methylphenyl10 wt% MgO@DFNSEthanol4.5 hr92[10]
4-Methoxyphenyl10 wt% MgO@DFNSEthanol4.5 hr94[10]
CyclohexylSodium Hydrogen SulfiteDMA2 hr88.8[11]
Phenylp-TsOHDMF2-3 hr80[9]
4-ChlorophenylH₂O₂ / HClAcetonitrile25 min98[12]
4-NitrophenylH₂O₂ / HClAcetonitrile20 min96[12]
Experimental Protocols

Protocol 3: Heterogeneous Catalysis with MgO@DFNS [10]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.1 mmol), and 10 wt% of the MgO@DFNS catalyst in ethanol.

  • Stir the resulting mixture at room temperature for the time specified in the data table (typically 3-5 hours).

  • Monitor the reaction's progress using TLC.

  • Upon completion, filter the reaction mixture to recover the solid, heterogeneous catalyst. The catalyst can be washed, dried at 80°C, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography to yield the pure 2-substituted benzimidazole.

Protocol 4: Synthesis of 2-Alkylbenzimidazoles using Sodium Hydrogen Sulfite [11]

  • Prepare a mixture of o-phenylenediamine (50.0 mmol) and sodium hydrogen sulfite (50.0 mmol) in N,N-dimethylacetamide (DMA) (50 mL) in a flask and heat to 100°C.

  • To the heated mixture, add a solution of the aliphatic aldehyde (e.g., cyclohexyl aldehyde, 50.0 mmol) in DMA (10 mL) dropwise over a 10-minute period.

  • Stir the reaction mixture at 100°C and monitor for completion.

  • After the reaction is complete, cool the mixture to below 40°C.

  • Add 2% sodium carbonate solution (10 mL) and continue stirring for approximately 2 hours.

  • Collect the resulting solid product by suction filtration, wash thoroughly with water, and air-dry.

Conclusion

The synthesis of 2-substituted benzimidazoles can be achieved through several robust and adaptable methods. The classical Phillips-Ladenburg and aldehyde condensation routes remain highly relevant, with continuous advancements in catalysis and reaction conditions enhancing their efficiency, scope, and environmental friendliness. The use of heterogeneous catalysts offers significant advantages in terms of product purification and catalyst recyclability, aligning with the principles of green chemistry. Furthermore, microwave-assisted synthesis provides a powerful tool for accelerating reaction rates and improving yields, making it an attractive option for high-throughput synthesis in drug discovery settings. The choice of a specific synthetic route will ultimately depend on the desired substituent, substrate availability, and the scale of the reaction. The protocols and data compiled in this guide offer a solid foundation for researchers to select and optimize the most suitable method for their synthetic targets.

References

The Expanding Therapeutic Potential of Novel Benzimidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions.[2] This versatility has led to the development of numerous FDA-approved drugs for a range of conditions, including anti-ulcer agents (omeprazole), anthelmintics (albendazole), and antihypertensives (telmisartan).[3] Recently, research has intensified on synthesizing novel benzimidazole derivatives to address pressing therapeutic challenges, particularly in oncology, infectious diseases, and inflammatory conditions.[1][4] This guide provides an in-depth technical overview of the recent advancements in the biological activities of these novel compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Anticancer Activity

Benzimidazole derivatives have emerged as a significant class of anticancer agents due to their ability to target multiple pathways involved in tumor growth, proliferation, and survival.[5][6] Their mechanisms of action are diverse, ranging from inhibiting critical enzymes to disrupting cellular structures and inducing programmed cell death.[5][7]

Mechanisms of Action

Novel benzimidazole compounds exert their anticancer effects through several key mechanisms:

  • Tubulin Polymerization Inhibition: Similar to established drugs like mebendazole, new derivatives can bind to tubulin, preventing the formation of microtubules.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately leads to apoptosis.[5]

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell signaling. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), involved in angiogenesis, and Epidermal Growth Factor Receptor (EGFR), which drives cell proliferation.[4][8] Compound 5a , a benzimidazole-triazole hybrid, showed potent EGFR inhibition with an IC50 of 0.086 µM.[8]

  • Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Certain benzimidazole-acridine hybrids can function as topoisomerase I or II inhibitors, preventing the re-ligation of DNA strands and causing catastrophic DNA damage that triggers apoptosis.[8][9]

  • Induction of Apoptosis: Many benzimidazole derivatives induce cancer cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[5] This is often achieved by increasing mitochondrial membrane permeability, which leads to the release of cytochrome c and the activation of caspases.[5][10]

Data on Anticancer Activity

The cytotoxic effects of novel benzimidazole derivatives have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 7 HeLa (Cervical)10.6 - 13.6Doxorubicin3.4[11]
Compounds 12b-12d HeLa (Cervical)10.6 - 13.6Doxorubicin3.4[11]
Compound 6 A549 (Lung)28.3 - 31.2Doxorubicin4.3[11]
Compound 6 MCF-7 (Breast)28.3 - 31.2Doxorubicin6.4[11]
Compound 8I K562 (Leukemia)2.68--[9]
Compound 8I HepG-2 (Liver)8.11--[9]
Compound 5a HepG-2 (Liver)0.086 (EGFR)Gefitinib0.052 (EGFR)[8]
Compound 5a -2.52 (Topo II)Doxorubicin3.62 (Topo II)[8]
Signaling Pathway Visualization

The following diagram illustrates the multi-target mechanisms of action of benzimidazole-based anticancer agents.

Anticancer_Mechanisms Key Anticancer Mechanisms of Benzimidazole Derivatives cluster_0 Benzimidazole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects cluster_3 Outcome BZD Novel Benzimidazole Compound Tubulin Tubulin BZD->Tubulin Inhibits Kinase Tyrosine Kinases (VEGFR-2, EGFR) BZD->Kinase Inhibits Topo Topoisomerase BZD->Topo Inhibits Mito Mitochondria BZD->Mito Activates Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Signal Transduction Inhibition Kinase->Signaling DNA DNA Damage Topo->DNA Apoptosis Apoptosis Induction Mito->Apoptosis Cytochrome c release CellDeath Cancer Cell Death Microtubule->CellDeath G2/M Arrest Signaling->CellDeath Blocks Proliferation & Angiogenesis DNA->CellDeath Apoptosis Apoptosis->CellDeath

Caption: Multi-target anticancer mechanisms of benzimidazoles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, primarily through mitochondrial dehydrogenase activity.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the novel benzimidazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).[11][14]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13] Incubate the plate for 2 to 4 hours at 37°C, protected from light.[13]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[13] For suspension cells, centrifuge the plate to pellet the cells before aspiration.[13] Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[13] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay start Start plate_cells 1. Seed Cancer Cells in 96-well plate start->plate_cells incubate1 2. Incubate Overnight (37°C, 5% CO2) plate_cells->incubate1 treat_cells 3. Treat with Benzimidazole Compound Dilutions incubate1->treat_cells incubate2 4. Incubate (e.g., 48h) treat_cells->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4 hours) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize shake 8. Shake Plate (15 min) solubilize->shake read_absorbance 9. Measure Absorbance (570 nm) shake->read_absorbance analyze 10. Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have shown significant potential as both antibacterial and antifungal agents, often exhibiting broad-spectrum activity.[3][15]

Mechanisms of Action

The antimicrobial action of benzimidazoles can be attributed to various mechanisms, including:

  • Enzyme Inhibition: A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication.[16] By inhibiting this enzyme, benzimidazole derivatives can disrupt DNA synthesis, leading to cell death.[16] In fungi, they can inhibit enzymes like cytochrome P450 14-alpha-demethylase (CYP51), which is crucial for ergosterol synthesis, a vital component of the fungal cell membrane.[17]

  • Disruption of Cell Integrity: By interfering with cell wall or membrane synthesis, these compounds can compromise the structural integrity of the microbe, leading to lysis and death.

Data on Antimicrobial Activity

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
11d S. aureus3.9Norfloxacin3.9[18]
13b S. aureus3.9Norfloxacin3.9[18]
11d E. coli7.8Norfloxacin7.8[18]
13b C. albicans3.9Fluconazole7.8[18]
5i M. luteus3.9Ciprofloxacin15.62[19]
5i E. coli3.9Ciprofloxacin7.81[19]
3m S. pyrogenes21Cefixime26[17]
3n S. pyrogenes25Cefixime26[17]
Experimental Protocol: Zone of Inhibition (Agar Disk Diffusion Test)

The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial activity of a substance.[20]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.[21]

  • Disk Application: Impregnate sterile paper filter discs with a known concentration of the synthesized benzimidazole compound. Using sterile forceps, place the discs onto the surface of the inoculated agar plate.[22] A disc with the solvent can be used as a negative control, and discs with standard antibiotics (e.g., Ciprofloxacin) serve as positive controls.[23]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited.[22] A larger zone of inhibition indicates greater antimicrobial potency.[21]

Zone_of_Inhibition_Workflow Workflow for Zone of Inhibition Assay start Start prep_inoculum 1. Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate 2. Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate prep_discs 3. Impregnate Filter Discs with Benzimidazole Compound inoculate_plate->prep_discs place_discs 4. Place Discs on Inoculated Agar prep_discs->place_discs incubate 5. Incubate Plate (18-24 hours) place_discs->incubate measure_zone 6. Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone interpret 7. Compare with Controls to Determine Activity measure_zone->interpret end End interpret->end

Caption: Workflow of the Zone of Inhibition assay.

Anti-inflammatory and Antiviral Activities

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[24]

  • Mechanism: A primary mechanism is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[25][26] Some derivatives also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, a potent inflammatory mediator.[27][28]

  • Quantitative Data: In one study, imidazopyridine derivatives (structurally related to benzimidazoles) X10, X12, X13, X14, and X15 were shown to inhibit TNF-α and IL-6 release in a dose-dependent manner in LPS-stimulated macrophages.[25][26] A novel benzimidazole, AGU654, demonstrated potent and selective inhibition of mPGES-1 with an IC50 of 2.9 nM.[28]

Antiviral Activity

The benzimidazole scaffold is present in several antiviral agents, and new derivatives are continually being explored.[29]

  • Mechanism: The mechanisms can be virus-specific. For example, some compounds inhibit viral replication by targeting viral enzymes like RNA polymerase or proteases. Others may block the entry of the virus into host cells.[30]

  • Quantitative Data: Benzimidazole-1,2,3-triazole hybrids have shown notable antiviral properties.[30][31] In one study, derivatives 10 , 12 , and 13 showed high activity against cytomegalovirus (CMV) with IC50 values >0.2, 1.1–3.2, and 1.0–1.2 µg/mL, respectively.[29]

Experimental Protocol: Cytokine Release Assay (ELISA)

This protocol outlines the measurement of TNF-α and IL-6 release from macrophages.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates at a density of 4.0 × 10⁵ cells/plate and allow them to adhere overnight.[25]

  • Pre-treatment: Pre-treat the cells with various concentrations of the benzimidazole compounds for 2 hours.

  • Stimulation: Induce an inflammatory response by treating the cells with LPS (0.5 µg/mL) for approximately 22 hours.[25]

  • Sample Collection: Collect the cell culture media (supernatant) from each well.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine levels to the total protein content in the corresponding wells. Express the results as a percentage of the LPS-only control group to determine the inhibitory effect of the compounds.

The benzimidazole scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. Recent research has yielded a wealth of derivatives with potent and often multi-targeted biological activities. The data and protocols presented in this guide highlight the significant potential of these compounds in anticancer, antimicrobial, anti-inflammatory, and antiviral applications. For drug development professionals, these findings offer promising new avenues for creating more effective and selective therapies to combat a wide range of human diseases. Further optimization of lead compounds through structure-activity relationship (SAR) studies will be critical in advancing these novel benzimidazoles from the laboratory to clinical use.

References

Methodological & Application

Application Notes and Protocols: 2-Hydrazino-1H-benzimidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-Hydrazino-1H-benzimidazole as a versatile building block in organic synthesis. It includes detailed application notes, experimental protocols for the synthesis of various heterocyclic compounds, and a summary of the biological activities of the resulting derivatives.

Application Notes

This compound is a valuable bifunctional molecule incorporating both a benzimidazole core and a reactive hydrazine moiety. This unique structural feature makes it an excellent precursor for the synthesis of a wide array of fused and substituted heterocyclic systems. The benzimidazole nucleus is a well-known pharmacophore present in numerous biologically active compounds, and its combination with other heterocyclic rings through the hydrazine linker often leads to molecules with enhanced pharmacological properties.[1][2]

Key applications of this compound include:

  • Synthesis of Pyrazole Derivatives: The hydrazine group readily undergoes condensation and cyclization reactions with 1,3-dicarbonyl compounds or their equivalents, such as chalcones, to afford pyrazole-substituted benzimidazoles.[3][4][5][6][7][8][9] These compounds have been extensively investigated for their antimicrobial and anticancer activities.[5][6]

  • Synthesis of Triazole Derivatives: Reaction with reagents like carbon disulfide followed by treatment with hydrazine hydrate or reaction with isothiocyanates can lead to the formation of triazole rings fused or linked to the benzimidazole core.[10][11][12][13] These triazole derivatives are explored for their potential as antifungal and anticancer agents.[10][11]

  • Synthesis of Thiazole Derivatives: Condensation of the hydrazine moiety with α-haloketones or related synthons provides access to thiazole-containing benzimidazoles.[14][15][16][17] These derivatives have shown promise as anti-Candida and enzyme inhibitory agents.[14][16]

  • Formation of Hydrazones: The hydrazine group can be easily converted into hydrazones by reaction with various aldehydes and ketones.[18][19][20][21][22] These hydrazones are not only stable final products with demonstrated biological activities, including anthelmintic and antioxidant properties, but also serve as key intermediates for further cyclization reactions.[19][20][22]

The diverse biological activities exhibited by these derivatives, including antimicrobial,[1][5][18][23][24] anticancer,[6][25] antioxidant,[18] and enzyme inhibitory activities,[16] underscore the importance of this compound as a privileged scaffold in medicinal chemistry and drug discovery.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common route for the synthesis of this compound involves the reaction of 2-mercapto-1H-benzimidazole or a derivative thereof.

Protocol:

  • Step 1: Synthesis of 1H-benzimidazol-2-yl-sulfonic acid. 1H-benzimidazole-2-thiol is oxidized using an oxidizing agent like potassium permanganate in an alkaline solution.[20][21][26] The reaction mixture is typically stirred for a set period, and the resulting sulfonic acid is precipitated by acidification.[20][21]

  • Step 2: Synthesis of this compound. The synthesized 1H-benzimidazol-2-yl-sulfonic acid is then refluxed with an excess of hydrazine hydrate.[2][19][20] The product, this compound, crystallizes upon cooling and can be collected by filtration.[19][20]

Diagram of Synthesis Pathway for this compound

G A o-Phenylenediamine C 1H-Benzimidazole-2-thiol A->C KOH, EtOH, Reflux B Carbon Disulfide B->C E 1H-Benzimidazol-2-yl-sulfonic acid C->E Oxidation D Potassium Permanganate D->E G This compound E->G Reflux F Hydrazine Hydrate F->G

Caption: Synthesis of this compound.

Synthesis of Pyrazole Derivatives from this compound

This protocol describes the synthesis of pyrazole-substituted benzimidazoles via the reaction of benzimidazolyl chalcones with hydrazine hydrate.

Protocol:

  • Step 1: Synthesis of 2-Acetylbenzimidazole. This intermediate can be prepared by standard methods.

  • Step 2: Synthesis of Benzimidazolyl Chalcones. 2-Acetylbenzimidazole is reacted with various substituted aromatic aldehydes in the presence of a base, such as potassium hydroxide in ethanol (Claisen-Schmidt condensation), to yield the corresponding chalcones.[5][9]

  • Step 3: Cyclization to Pyrazole Derivatives. The synthesized chalcone is refluxed with hydrazine hydrate in a suitable solvent like ethanol.[9] The reaction mixture is heated for several hours, and upon cooling, the pyrazole derivative precipitates and is purified by recrystallization.[9]

Diagram of Pyrazole Synthesis Workflow

G cluster_start Starting Materials A 2-Acetylbenzimidazole C Benzimidazolyl Chalcone A->C Base (e.g., KOH), EtOH B Substituted Aromatic Aldehyde B->C E Benzimidazole-Pyrazole Derivative C->E EtOH, Reflux D Hydrazine Hydrate D->E

Caption: Synthesis of Benzimidazole-Pyrazole Derivatives.

Synthesis of 1,2,4-Triazole Derivatives from this compound

This protocol outlines a general method for the synthesis of benzimidazole-tethered 1,2,4-triazoles.

Protocol:

  • Step 1: Formation of Hydrazide. A suitable benzoyl hydrazide derivative is prepared. For instance, a substituted benzoic acid is converted to its methyl ester and then reacted with hydrazine hydrate to yield the corresponding benzohydrazide.[10]

  • Step 2: Reaction with Isothiocyanate. The hydrazide derivative is refluxed with an isothiocyanate (e.g., phenyl isothiocyanate) to form a thiosemicarbazide intermediate.[10]

  • Step 3: Cyclization to Triazole. The thiosemicarbazide is cyclized in the presence of a base (e.g., NaOH) under reflux to yield the 5-mercapto-1,2,4-triazole derivative.[10] This can be further alkylated to introduce various side chains.[10]

Diagram of Triazole Synthesis Pathway

G A Benzohydrazide Derivative C Thiosemicarbazide Intermediate A->C B Phenyl Isothiocyanate B->C D NaOH, Reflux C->D E 5-Mercapto-1,2,4-triazole Derivative D->E

Caption: General synthesis of 1,2,4-triazole derivatives.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various heterocyclic compounds using this compound and its derivatives as building blocks.

Table 1: Synthesis of Pyrazole Derivatives

ProductReactantsSolventReaction Time (h)Yield (%)Reference
(3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanonesBenzimidazole chalcones, IsoniazidEthanol-Good[5]
2-(1,3-diphenyl-1H-pyrazol-5-yl)-1H-benzo[d]imidazoleBenzimidazolyl chalcones, Hydrazine hydrate---
Pyrazole DerivativesBenzimidazolyl chalcones, Phenyl hydrazine---
Pyrazole DerivativesChalcones, Hydrazine hydrateEthanol7-[9]

Table 2: Synthesis of Triazole Derivatives

ProductReactantsSolventReaction Time (h)Yield (%)Reference
2-(4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benz[d]imidazole-5-carbonitrile4-(5-cyano-1H-benz[d]imidazol-2-yl)benzohydrazide, Phenyl isothiocyanate, NaOHEthanol--[10]
1,3,4-Triazole DerivativesThiourea derivatives, Hydrazine hydrate/Phenyl hydrazine---[11][13]
1,2,4-Triazole Schiff basesT2 intermediate, BenzaldehydeEthanol12-[12]

Table 3: Synthesis of Hydrazone Derivatives

ProductReactantsSolventReaction Time (h)Yield (%)Reference
1H-benzimidazol-2-yl hydrazonesThis compound, Substituted benzaldehydesEthanol3-4-[21]
1H-benzimidazol-2-yl hydrazonesThis compound, Hydroxy- and methoxy-benzaldehydesEthanol--[20]
Benzimidazolyl-2-hydrazones2-Hydrazino-1H-benzimidazoles, Fluoro-, hydroxy-, and methoxy-substituted benzaldehydes---[19]

Note: The yields and reaction times can vary depending on the specific substrates and reaction conditions used. The provided data are representative examples from the cited literature.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships in the application of this compound.

Logical Relationship of Synthesized Heterocycles

G A This compound B Pyrazoles A->B Reaction with 1,3-Dicarbonyls C Triazoles A->C Cyclization Reactions D Thiazoles A->D Reaction with α-Haloketones E Hydrazones A->E Reaction with Aldehydes/Ketones F Biologically Active Compounds B->F C->F D->F E->F

Caption: Core applications of this compound.

References

Synthesis of Schiff Bases from 2-Hydrazino-1H-benzimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Schiff bases derived from 2-Hydrazino-1H-benzimidazole, a class of compounds with significant potential in drug discovery and development due to their diverse biological activities. The application notes highlight the therapeutic relevance of these compounds, supported by quantitative data and detailed experimental procedures.

Application Notes

Schiff bases derived from this compound are of considerable interest in medicinal chemistry. The benzimidazole scaffold is a key pharmacophore found in numerous clinically approved drugs. When combined with the versatile azomethine group (-C=N-) of a Schiff base, the resulting molecules exhibit a broad spectrum of pharmacological activities.

Therapeutic Potential:

  • Antimicrobial and Antifungal Activity: These Schiff bases have demonstrated potent activity against a range of pathogenic bacteria and fungi. Some derivatives have shown greater potency than standard drugs like nalidixic acid.[1] The mechanism of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes in microorganisms, leading to the disruption of normal cell processes.

  • Anticancer Activity: Several Schiff bases of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[2] Their mode of action can involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.

  • Antiparasitic and Antiviral Properties: Research has also explored the efficacy of these compounds against parasites and viruses, indicating a broad therapeutic window.[1][3]

The synthesis of a diverse library of these Schiff bases allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug development pipeline.

Experimental Protocols

The synthesis of Schiff bases from this compound is typically a two-step process. First, the starting material, this compound, is synthesized. This is followed by the condensation reaction with a suitable aldehyde or ketone to form the desired Schiff base.

Protocol 1: Synthesis of this compound (4)

This protocol outlines the synthesis of the key intermediate, this compound, starting from 1H-benzimidazole-2-thiol (2).[4]

Materials:

  • 1H-benzimidazole-2-thiol (2)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate (99%)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Oxidation to 1H-benzimidazol-2-yl-sulfonic acid (3):

    • Dissolve 1H-benzimidazole-2-thiol (2) in a 50% aqueous solution of sodium hydroxide.

    • Slowly add a solution of potassium permanganate with stirring.

    • Continue stirring for 1 hour.

    • Acidify the filtrate with hydrochloric acid to a pH of 1.

    • The resulting precipitate of 1H-benzimidazol-2-yl-sulfonic acid (3) is filtered and washed with water.[4]

  • Formation of this compound (4):

    • Reflux a mixture of 1H-benzimidazol-2-yl-sulfonic acid (3) (0.0176 mol) and an excess of 99% hydrazine hydrate (0.53 mol, 26 ml) for 3 hours.[4]

    • Cool the reaction mixture in an ice bath to crystallize the product.

    • Filter the crystallized product and wash it with cold water.

    • The yield of this compound (4) is typically around 76%.[4]

Protocol 2: General Procedure for the Synthesis of Schiff Bases from this compound

This protocol describes the condensation of this compound with various aromatic aldehydes.[5]

Materials:

  • This compound (1)

  • Aromatic aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Ethanol

  • Citric acid or Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1) in ethanol.

    • Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

    • Add a catalytic amount of citric acid (0.1 g) or a few drops of glacial acetic acid.[5]

  • Reaction:

    • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The precipitated Schiff base is collected by vacuum filtration.

    • Wash the crude product with cold ethanol to remove unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from this compound and different aromatic aldehydes, using citric acid as a catalyst.[5]

Aldehyde/KetoneProductCatalystYield (%)
Benzaldehyde3aCitric Acid94
4-Chlorobenzaldehyde3bCitric Acid92
4-Methoxybenzaldehyde3cCitric Acid93
4-Nitrobenzaldehyde3dCitric Acid91
4-Hydroxybenzaldehyde3eCitric Acid90
2,4-Dichlorobenzaldehyde3fCitric Acid88
3,4-Dichlorobenzaldehyde3gCitric Acid89
Acetophenone3hCitric Acid85
4-Chloroacetophenone3iCitric Acid82
4-Methylacetophenone3jCitric Acid86

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Schiff Base Formation 1H-benzimidazole-2-thiol 1H-benzimidazole-2-thiol 1H-benzimidazol-2-yl-sulfonic_acid 1H-benzimidazol-2-yl-sulfonic_acid 1H-benzimidazole-2-thiol->1H-benzimidazol-2-yl-sulfonic_acid KMnO4, NaOH This compound This compound 1H-benzimidazol-2-yl-sulfonic_acid->this compound Hydrazine Hydrate, Reflux Schiff_Base Schiff_Base This compound->Schiff_Base Ethanol, Catalyst, Reflux Aldehyde_or_Ketone Aldehyde_or_Ketone Aldehyde_or_Ketone->Schiff_Base

Caption: Synthetic pathway for Schiff bases from 1H-benzimidazole-2-thiol.

Experimental_Workflow A Dissolve this compound and Aldehyde/Ketone in Ethanol B Add Catalyst (Citric Acid or Acetic Acid) A->B C Reflux the Mixture (Monitor by TLC) B->C D Cool to Room Temperature C->D E Filter the Precipitated Product D->E F Wash with Cold Ethanol E->F G Purify by Recrystallization F->G H Characterize the Final Product (FTIR, NMR, Mass Spec) G->H

Caption: General experimental workflow for Schiff base synthesis.

References

The Versatile Scaffold: Applications of 2-Hydrazino-1H-benzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-Hydrazino-1H-benzimidazole core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its derivatives, particularly hydrazones, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising chemical entity for the discovery of novel therapeutic agents.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs. The introduction of a hydrazino group at the 2-position of the benzimidazole ring system provides a reactive handle for further chemical modifications, leading to the generation of extensive compound libraries. The resulting derivatives, especially Schiff bases formed by condensation with various aldehydes and ketones, have shown remarkable biological activities. This is often attributed to their ability to interact with various biological targets, including enzymes and proteins crucial for cell survival and proliferation.

Applications in Medicinal Chemistry

Derivatives of this compound have been extensively explored for various therapeutic applications:

  • Anticancer Activity: Many derivatives have exhibited significant cytotoxicity against a range of cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[1][2] Certain compounds have also been investigated as inhibitors of key signaling proteins like carbonic anhydrase IX.[3]

  • Antimicrobial Activity: The scaffold has been utilized to develop potent antibacterial and antifungal agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[4][5][6][7][8]

  • Antiviral Activity: Several this compound derivatives have been screened for their antiviral properties, showing activity against a panel of viruses, including Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), and Bovine Viral Diarrhoea Virus (BVDV).[9][10]

  • Anthelmintic Activity: Hydrazone derivatives, in particular, have demonstrated potent anthelmintic activity, for instance, against the muscle larvae of Trichinella spiralis.[4][11]

Data Presentation: Biological Activities

The following tables summarize the quantitative biological data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 3Not SpecifiedNot Specified3.241[12]
Doxorubicin (Control)Not SpecifiedNot Specified17.12[12]
Hydrazone 1iMCF-7, AR-230Not SpecifiedLow µM range[2]
Hydrazone 1jMCF-7, AR-230Not SpecifiedLow µM range[2]
Hydrazone 1kMCF-7, AR-230Not SpecifiedLow µM range[2]
Hydrazones 5a-dMDA-MB-231MTT13 - 60 (after 48-72h)[13]
Compound 3dMCF-7, C6, HT-29Not SpecifiedPotent cytotoxic effects[3]
Compound 3jHT-29Not SpecifiedPotent cytotoxic effects[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compounds 2d, 2e, 3a, 3b, 3c, 4d, 4eE. coli3.1[4]
Compounds 3d, 3eGram-positive & Gram-negative bacteria3.1[4]
Compound 11S. aureus, B. subtilis, E. coli0.032 (µM)[5]
Cefadroxil (Control)S. aureus, B. subtilis, E. coli0.345 (µM)[5]
Compound 2Bacillus cereusHighly Active[6]
Compound 19E. coli12.5[5]
Compound 19S. aureus6.25[5]
Ampicillin (Control)E. coli25[5]
Ampicillin (Control)S. aureus12.5[5]
Compound 5iVarious bacteria and fungi3.9 - 7.81[8]

Table 3: Anthelmintic Activity of 1H-benzimidazole-2-yl Hydrazones

Compound IDParasiteActivityConcentrationIncubation TimeReference
5bT. spiralis larvae100% effectiveness50 & 100 µg/mL24 hours[11]
5dT. spiralis larvae100% effectiveness50 & 100 µg/mL24 hours[11]
7iT. spiralis larvae100% effectivenessNot Specified24 hours[4]
7jT. spiralis larvae100% effectivenessNot Specified24 hours[4]

Experimental Protocols

Synthesis of this compound (4)

This protocol describes a common synthetic route starting from 2-chloro-1H-benzo[d]imidazole.

Materials:

  • 2-chloro-1H-benzo[d]imidazole (3)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 ml of ethanol is refluxed for 6 hours.[14]

  • After reflux, the reaction mixture is concentrated and cooled.

  • The solid product that forms is collected and crystallized from ethanol to yield white crystals of 2-hydrazinyl-1H-benzo[d]imidazole.[14]

An alternative four-step synthesis starting from o-phenylenediamine is also widely used.[2][13]

General Procedure for the Synthesis of 2-(1H-benzimidazol-2-yl)hydrazone Derivatives

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • The reaction mixture is typically refluxed for a period of 3-4 hours.[13]

  • Upon cooling, the hydrazone product often precipitates and can be collected by filtration and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.[1][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 10 minutes.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agent (e.g., Ciprofloxacin, Ketoconazole)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds and the standard drug in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Tubulin Polymerization Assay

This assay is used to investigate the mechanism of action of potential anticancer agents that target microtubules.[1][2]

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Test compounds

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in the polymerization buffer supplemented with GTP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Inhibitors of tubulin polymerization will reduce the rate and extent of the increase in absorbance.[1]

Visualizations

Synthesis and Derivatization Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatives Derivative Synthesis cluster_screening Biological Screening o-phenylenediamine o-phenylenediamine This compound This compound o-phenylenediamine->this compound Multi-step Synthesis 2-chloro-1H-benzimidazole 2-chloro-1H-benzimidazole 2-chloro-1H-benzimidazole->this compound Hydrazine Hydrate Hydrazones (Schiff Bases) Hydrazones (Schiff Bases) This compound->Hydrazones (Schiff Bases) Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Hydrazones (Schiff Bases) Condensation Anticancer Assays Anticancer Assays Hydrazones (Schiff Bases)->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Hydrazones (Schiff Bases)->Antimicrobial Assays Antiviral Assays Antiviral Assays Hydrazones (Schiff Bases)->Antiviral Assays Anthelmintic Assays Anthelmintic Assays Hydrazones (Schiff Bases)->Anthelmintic Assays

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Proposed Anticancer Mechanism of Action

G Benzimidazole_Derivative This compound Derivative Tubulin Tubulin Benzimidazole_Derivative->Tubulin Microtubule_Polymerization Microtubule Polymerization Benzimidazole_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Cancer_Cell_Death Cancer Cell Death

Caption: Proposed mechanism of anticancer action via inhibition of tubulin polymerization.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive area for further research. The protocols and data presented herein provide a solid foundation for scientists to explore the full potential of this versatile chemical entity in drug discovery and development.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazone Derivatives of 2-Hydrazinobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of hydrazone derivatives synthesized from 2-hydrazinobenzimidazole. This class of compounds has garnered significant interest due to its broad spectrum of pharmacological activities, including potent antimicrobial and anthelmintic properties.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. When integrated with the benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, the resulting hydrazone derivatives exhibit enhanced biological activities. The benzimidazole core is a key component in several approved drugs, and its combination with the versatile hydrazone moiety has led to the development of novel therapeutic candidates. These derivatives have demonstrated significant potential as antibacterial, antifungal, and anthelmintic agents, with some compounds also showing promise in anticancer and anti-inflammatory research.[1] Their mechanism of action is often attributed to their ability to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and other molecular interactions.[1]

Applications

Hydrazone derivatives of 2-hydrazinobenzimidazole have been extensively evaluated for a variety of biological applications:

  • Antimicrobial Activity: These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The mechanism of antibacterial action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[4] In fungi, they may disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting enzymes such as lanosterol demethylase.[5]

  • Anthelmintic Activity: Benzimidazole-based compounds are well-established anthelmintic drugs. The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization in parasitic worms.[6][7][8] This disruption of microtubule formation leads to impaired cellular processes and ultimately the death of the parasite.[6]

  • Anticancer Activity: Several studies have explored the anticancer potential of benzimidazole-hydrazone derivatives.[9] Their mode of action in cancer cells can be multifaceted, including the inhibition of carbonic anhydrase IX, an enzyme associated with tumor progression.[9]

  • Other Biological Activities: These derivatives have also been investigated for anti-inflammatory, anticonvulsant, and antioxidant properties.[1][10]

Experimental Protocols

Protocol 1: Green Synthesis of 2-(2-Benzylidenehydrazinyl)-1H-benzo[d]imidazole (3a) using Citric Acid

This protocol describes an environmentally friendly method for the synthesis of a representative hydrazone derivative using a natural, non-toxic, and biodegradable catalyst.[11]

Materials:

  • 2-Hydrazinobenzimidazole (1)

  • Benzaldehyde (2a)

  • Citric acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-hydrazinobenzimidazole (1.48 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 30 mL of ethanol.

  • Add citric acid (0.1 g) as a catalyst to the mixture.

  • Reflux the reaction mixture with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water to remove any remaining catalyst and unreacted starting materials.

  • Recrystallize the solid product from an ethanol/DMF mixture to obtain pure 2-(2-benzylidenehydrazinyl)-1H-benzo[d]imidazole (3a).

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic techniques (FT-IR, ¹H NMR, and Mass Spectrometry).

Expected Yield: 88-94%[11]

Protocol 2: Conventional Synthesis of Hydrazone Derivatives using Acetic Acid

This protocol outlines a conventional method for synthesizing a broader range of hydrazone derivatives from 2-hydrazinobenzimidazole.

Materials:

  • 2-Hydrazinobenzimidazole (1)

  • Various aromatic/heterocyclic aldehydes or ketones (2a-o)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of 2-hydrazinobenzimidazole (1.48 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask, add the desired aldehyde or ketone (10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure hydrazone derivative.

  • Dry the purified compound and characterize it by its melting point and spectroscopic analysis (FT-IR, ¹H NMR, and Mass Spectrometry).

Expected Yield: 78-85%[11]

Data Presentation

Table 1: Comparison of Catalysts in the Synthesis of 2-(2-Benzylidenehydrazinyl)-1H-benzo[d]imidazole (3a)

CatalystSolventReaction Time (h)Yield (%)Reference
Citric AcidEthanol2-388-94[11]
Acetic AcidEthanol4-678-85[11]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Selected Hydrazone Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
3c 12.52525502550[11]
3o 2512.550255025[11]
Ampicillin --12.525--[11]
Gentamicin 12.525----[11]
Nystatin ----2512.5[11]

Note: Lower MIC values indicate higher antimicrobial activity.

Visualizations

Experimental Workflow

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization A 2-Hydrazinobenzimidazole E Reaction Mixture A->E B Aldehyde / Ketone B->E C Solvent (e.g., Ethanol) C->E D Catalyst (Citric Acid / Acetic Acid) D->E F Reflux (2-6 hours) E->F G Cooling & Precipitation F->G H Filtration & Washing G->H I Crude Product H->I J Recrystallization I->J K Drying J->K L Pure Hydrazone Derivative K->L M Characterization (MP, IR, NMR, MS) L->M

Caption: General workflow for the synthesis and purification of hydrazone derivatives.

**Proposed Mechanism of Action

G Proposed Antimicrobial and Anthelmintic Mechanisms cluster_compound cluster_anthelmintic Anthelmintic Action cluster_antibacterial Antibacterial Action cluster_antifungal Antifungal Action Compound Benzimidazole-Hydrazone Derivative Tubulin Parasite β-Tubulin Compound->Tubulin Binds to DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibits LanosterolDemethylase Fungal Lanosterol Demethylase Compound->LanosterolDemethylase Inhibits Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule CellularDisruption Disruption of Cellular Processes (e.g., nutrient uptake, cell division) Microtubule->CellularDisruption ParasiteDeath Parasite Death CellularDisruption->ParasiteDeath DNAReplication Inhibition of DNA Replication DNAGyrase->DNAReplication BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath Ergosterol Inhibition of Ergosterol Synthesis LanosterolDemethylase->Ergosterol MembraneDisruption Disruption of Fungal Cell Membrane Ergosterol->MembraneDisruption FungalDeath Fungal Cell Death MembraneDisruption->FungalDeath

Caption: Proposed mechanisms of action for benzimidazole-hydrazone derivatives.

References

Application Notes and Protocols for Condensation Reactions of Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condensation reactions of aldehydes and ketones are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. These reactions are pivotal in the synthesis of a wide array of valuable compounds, including natural products, pharmaceuticals, and functional materials. This document provides detailed experimental protocols, quantitative data summaries, and mechanistic diagrams for key condensation reactions, including the Aldol Condensation, Claisen-Schmidt Reaction, and Knoevenagel Condensation.

Aldol Condensation

The Aldol Condensation is a reaction that joins two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[1][2] The reaction can be catalyzed by either a base or an acid.[3]

Base-Catalyzed Aldol Condensation Protocol

This protocol describes a general procedure for the base-catalyzed self-condensation of an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (e.g., Acetone)

  • Sodium Hydroxide (NaOH), 10% aqueous solution[4]

  • Ethanol (95%)[4]

  • Glacial Acetic Acid (for neutralization)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask or Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • In a suitable flask, dissolve the aldehyde or ketone (1.0 eq) in 95% ethanol.

  • Cool the mixture in an ice bath with continuous stirring.[4]

  • Slowly add the 10% aqueous sodium hydroxide solution (e.g., 1 mL for a 3 mmol scale reaction) to the reaction mixture.[4]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to several hours.[1]

  • If a precipitate forms, continue stirring for the designated time to ensure complete reaction.[4] If no precipitate forms, gentle heating may be required.[1]

  • After the reaction is complete, cool the mixture in an ice bath.[4]

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining NaOH. A rinse with a dilute acetic acid solution followed by cold ethanol can also be performed to neutralize the base and wash away impurities.[1]

  • Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the purified product.[4][5]

  • Dry the purified product, determine the mass, calculate the percent yield, and characterize it using appropriate analytical techniques (e.g., melting point, NMR, IR).[4][5]

Aldol Condensation Workflow

Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde/Ketone in Ethanol B Cool in Ice Bath A->B C Add NaOH Solution B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Water/Ethanol G->H I Recrystallization H->I J Dry and Characterize I->J Claisen_Schmidt_Mechanism Ketone Ketone Enolate Enolate Ketone->Enolate Base (OH-) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Nucleophilic Attack Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Aldol Adduct Chalcone Chalcone Aldol Adduct->Chalcone Dehydration (-H2O) Knoevenagel_Pathway cluster_reactants Reactants cluster_process Reaction Process A Aldehyde or Ketone D Nucleophilic Addition A->D B Active Methylene Compound B->D C Weak Base Catalyst (e.g., Piperidine) C->D E Dehydration D->E F α,β-Unsaturated Product E->F

References

Application Notes: 2-Hydrazino-1H-benzimidazole in the Synthesis of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydrazino-1H-benzimidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a benzene ring fused to an imidazole, is a bioisostere of naturally occurring purines, which allows its derivatives to interact with a wide array of biological targets. This structural feature, combined with the reactive hydrazino group at the 2-position, makes it an excellent scaffold for synthesizing diverse molecular architectures with potent pharmacological activities.[1] Numerous studies have demonstrated that derivatives of this compound exhibit significant anticancer properties through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization and receptor tyrosine kinase signaling, as well as the induction of apoptosis.[2][3][4][5]

This document provides detailed protocols and data for the synthesis and evaluation of potential anticancer agents derived from this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways and Applications

The primary utility of this compound in anticancer drug synthesis lies in the reactivity of its terminal hydrazine nitrogen. This nucleophilic group readily participates in condensation and cyclization reactions to form a variety of heterocyclic systems.

  • Schiff Bases (Hydrazones): The most common application is the condensation reaction with various substituted aldehydes and ketones. This reaction forms 1H-benzimidazol-2-yl hydrazones, a class of compounds frequently reported to possess significant antiproliferative activity.[4][6] The substituents on the aromatic aldehyde or ketone play a crucial role in modulating the cytotoxic efficacy of the final compound.

  • Pyrazole and Pyrazoline Derivatives: this compound can be used to synthesize pyrazole-containing hybrids. A typical route involves an initial reaction to form a chalcone intermediate (e.g., from 2-acetyl benzimidazole), which then undergoes cyclocondensation with hydrazine hydrate to yield pyrazoline derivatives.[7] These compounds have been investigated as potent anticancer agents.[2][8]

  • Thiazolidinones and Other Heterocycles: The hydrazone derivatives can be further cyclized. For instance, reaction with thioglycolic acid can yield thiazolidinone rings. Additionally, intramolecular cyclization or reaction with reagents like carbon disulfide can lead to the formation of fused ring systems like triazolo[4,3-a]benzimidazoles.

A general workflow for the synthesis and evaluation process is outlined below.

Fig. 1: General workflow for synthesis and evaluation.

The following diagram illustrates the key synthetic transformations starting from this compound.

G cluster_products Anticancer Derivatives start This compound reagent1 + Ar-CHO / Ar-CO-R (Condensation) start->reagent1 reagent2 + β-Diketones (Cyclocondensation) start->reagent2 reagent4 + CS2 / R-COOH (Cyclization) start->reagent4 hydrazone 1H-Benzimidazol-2-yl Hydrazones (Schiff Bases) reagent3 Hydrazone Intermediate + Thioglycolic Acid hydrazone->reagent3 Further Reaction pyrazole Pyrazole-Benzimidazole Hybrids thiazolidinone Thiazolidinone Derivatives triazole Triazolo[4,3-a]benzimidazoles reagent1->hydrazone reagent2->pyrazole reagent3->thiazolidinone Further Reaction reagent4->triazole

Fig. 2: Synthetic routes from this compound.

Data Presentation: Anticancer Activity

The anticancer activities of various derivatives synthesized from this compound are summarized below. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory (GI₅₀) values indicate the potency of the compounds against different human cancer cell lines.

Table 1: Anticancer Activity of 1H-Benzimidazol-2-yl Hydrazone Derivatives

Compound IDSubstituent on Phenyl RingCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
1i 3,4,5-trimethoxyMCF-7 (Breast)Similar to Podophyllotoxin[4]
1j Hydroxy, Methoxy (positional isomer)MCF-7 (Breast)Similar to Podophyllotoxin[4]
1k Hydroxy, Methoxy (positional isomer)AR-230 (Leukemia)Similar to Podophyllotoxin[4]
5d Colchicine-like moietyMDA-MB-231 (Breast)13 - 20 (after 72h)[5]
31a Hydrazone derivative-0.420 - 8.99[3]
31b Hydrazone derivative-0.420 - 8.99[3]

Table 2: Anticancer Activity of Pyrazole/Pyrazoline-Benzimidazole Hybrids

Compound IDDescriptionCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
5a Benzimidazole linked pyrazoleA549 (Lung)2.2[2]
5b Pyrazole derivativeK562 (Leukemia)0.021[9]
5b Pyrazole derivativeA549 (Lung)0.69[9]
5e Pyrazole derivativeK562, MCF-7, A549Potent activity[9]
4f 2-[5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-1H-benzimidazoleNCI-60 PanelActive Candidate[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a common two-step synthesis starting from o-phenylenediamine, which is first converted to 1H-benzimidazole-2-thiol and then to the desired hydrazine.[10][11]

Step A: Synthesis of 1H-benzimidazole-2-thiol

  • In a 500 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in an ethanol-water solution.

  • Add o-phenylenediamine (0.1 mol) to the solution and stir until dissolved.

  • Slowly add carbon disulfide (0.1 mol) to the mixture.

  • Reflux the reaction mixture for 3-4 hours. The progress can be monitored by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with acetic acid to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry to obtain 1H-benzimidazole-2-thiol.

Step B: Synthesis of this compound

  • The intermediate 1H-benzimidazole-2-thiol is first oxidized to 1H-benzimidazol-2-yl-sulfonic acid using potassium permanganate in a 50% aqueous sodium hydroxide solution.[10]

  • In a 250 mL round-bottom flask, place the 1H-benzimidazol-2-yl-sulfonic acid (0.01 mol).

  • Add an excess of hydrazine hydrate (99%, ~0.5 mol).[11]

  • Reflux the mixture for 3-6 hours.[11][12]

  • After the reaction is complete, cool the mixture in an ice bath to crystallize the product.

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure this compound.[12]

Protocol 2: General Procedure for Synthesis of 1H-Benzimidazol-2-yl Hydrazones (Schiff Bases)

This protocol outlines the condensation reaction between this compound and an aromatic aldehyde.[11]

  • Dissolve this compound (0.01 mol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-10 hours, monitoring the reaction progress with TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum. Recrystallize if necessary to obtain the pure hydrazone derivative.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[9]

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized benzimidazole derivatives in DMSO. Dilute the compounds to various concentrations (e.g., ranging from 0.01 to 100 µM) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms of action.

  • Tubulin Polymerization Inhibition: Many benzimidazole hydrazones have been identified as inhibitors of tubulin polymerization.[4][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5][6]

  • Kinase Inhibition: Several benzimidazole derivatives function as kinase inhibitors. For example, some hybrids have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key regulators of cancer cell proliferation, survival, and angiogenesis.[2][3][13]

  • Induction of Apoptosis: The ultimate fate of cancer cells treated with these compounds is often programmed cell death (apoptosis). This can be triggered by various upstream events, including cell cycle arrest at the G2/M phase or the inhibition of critical survival pathways.[2][3]

The diagram below illustrates a simplified overview of the tubulin inhibition pathway.

G cluster_pathway Tubulin Polymerization Pathway A α/β-Tubulin Dimers B Microtubule Assembly A->B C Functional Mitotic Spindle B->C D Cell Division (Mitosis) C->D E Cancer Cell Proliferation D->E Inhibitor Benzimidazole-Hydrazone Derivative Inhibitor->Block Block->B Inhibits Apoptosis Mitotic Arrest & Apoptosis Block->Apoptosis

Fig. 3: Simplified pathway of tubulin polymerization inhibition.

References

Synthesis of Metal Complexes with Benzimidazole-Derived Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal complexes featuring benzimidazole-derived ligands. The following application notes offer step-by-step methodologies for the preparation of copper(II), cobalt(II), and zinc(II) complexes, which are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The protocols are based on established literature procedures and include data presentation in structured tables and visual workflows to aid in reproducibility.

Application Note 1: Synthesis of a Copper(II) Complex with a Benzimidazole-Derived Schiff Base Ligand

This protocol details the synthesis of a copper(II) complex with a Schiff base ligand derived from 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde.[1]

Experimental Protocol

1. Synthesis of the Benzimidazole-Derived Ligand ('bimnap')

  • Step 1.1: Dissolve 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde in a 1:1 molar ratio in methanol.

  • Step 1.2: Reflux the mixture for 4-5 hours.

  • Step 1.3: Cool the reaction mixture to room temperature.

  • Step 1.4: Filter the resulting solid, wash with cold methanol, and dry in a desiccator.

2. Synthesis of the Copper(II) Complex

  • Step 2.1: Dissolve the synthesized 'bimnap' ligand in methanol.

  • Step 2.2: Add a methanolic solution of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) to the ligand solution in a 2:1 ligand-to-metal molar ratio.[2]

  • Step 2.3: Reflux the resulting mixture for 3-4 hours.

  • Step 2.4: Cool the solution, filter the precipitated complex, wash with methanol, and dry.

Characterization Data

The synthesized ligand and copper(II) complex can be characterized by various spectroscopic techniques.

CompoundFT-IR ν(C=N) (cm⁻¹)Yield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
'bimnap' Ligand1622--
Copper(II) Complex1615-1618~85Non-electrolytic

Table 1: Spectroscopic and physical data for the 'bimnap' ligand and its Copper(II) complex.[1][3]

Experimental Workflow

cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis l_start 1-methyl-2-aminobenzimidazole + 2-hydroxynapthaldehyde l_reflux Reflux in Methanol (4-5 hours) l_start->l_reflux l_cool Cool to RT l_reflux->l_cool l_filter Filter and Wash l_cool->l_filter l_product 'bimnap' Ligand l_filter->l_product c_start 'bimnap' Ligand + Cu(NO₃)₂·3H₂O l_product->c_start 2:1 molar ratio c_reflux Reflux in Methanol (3-4 hours) c_start->c_reflux c_cool Cool to RT c_reflux->c_cool c_filter Filter and Wash c_cool->c_filter c_product Copper(II) Complex c_filter->c_product

Fig. 1: Synthesis of a Cu(II)-benzimidazole complex.

Application Note 2: Synthesis of a Cobalt(II) Complex with a 5-Amino-2-(4-thiazolyl)-1H-benzimidazole Ligand

This protocol outlines the synthesis of a cobalt(II) complex with 5-Amino-2-(4-thiazolyl)-1H-benzimidazole (5-Amino TBZ) in different molar ratios.[4]

Experimental Protocol

1. Synthesis of 1:1 Molar Complex

  • Step 1.1: Dissolve 1g of 5-Amino TBZ in 40 ml of boiling ethanol containing 0.27 ml of 12N HCl.

  • Step 1.2: Add 1.47 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in ~25 ml of ethanol.

  • Step 1.3: Reflux the mixture for approximately 2 hours on a steam bath.

  • Step 1.4: Separate the resulting yellowish precipitate by centrifugation and wash with ethanol.[4]

2. Synthesis of 1:2 Molar Complex

  • Step 2.1: Dissolve 2.0 g of 5-Amino TBZ and 1.44 g of Co(NO₃)₂·6H₂O in 100 ml of hot water containing 0.85 ml of 12N HCl.

  • Step 2.2: Warm the solution on a steam bath for about 2 hours.

  • Step 2.3: Filter the solution while hot.

  • Step 2.4: Allow the filtrate to cool and evaporate to dryness at room temperature to obtain the crude complex.

  • Step 2.5: Recrystallize the product from ethanol.[4]

3. Synthesis of 1:3 Molar Complex

  • Step 3.1: Dissolve 3 g of 5-Amino TBZ in 100 ml of hot water containing 0.85 ml of 12N HCl.

  • Step 3.2: Once dissolved, add 1.44 g of Co(NO₃)₂·6H₂O and 2 ml of 6N HCl.

  • Step 3.3: Heat the solution on a steam bath for 15 minutes.

  • Step 3.4: Filter the hot solution and evaporate the filtrate to dryness at room temperature.[4]

Quantitative Data
Molar Ratio (Ligand:Metal)Ligand (g)Metal Salt (g)Appearance
1:11.01.47Yellowish precipitate
1:22.01.44Crude solid
1:33.01.44Dry solid

Table 2: Reagent quantities for the synthesis of Cobalt(II)-5-Amino TBZ complexes.[4]

Experimental Workflow

cluster_1to1 1:1 Complex cluster_1to2 1:2 Complex cluster_1to3 1:3 Complex r1_start 5-Amino TBZ + Co(NO₃)₂·6H₂O in Ethanol/HCl r1_reflux Reflux (2 hours) r1_start->r1_reflux r1_separate Centrifuge and Wash r1_reflux->r1_separate r1_product 1:1 Co(II) Complex r1_separate->r1_product r2_start 5-Amino TBZ + Co(NO₃)₂·6H₂O in Water/HCl r2_warm Warm (2 hours) r2_start->r2_warm r2_filter Hot Filtration r2_warm->r2_filter r2_evap Evaporate to Dryness r2_filter->r2_evap r2_recrys Recrystallize r2_evap->r2_recrys r2_product 1:2 Co(II) Complex r2_recrys->r2_product r3_start 5-Amino TBZ + Co(NO₃)₂·6H₂O in Water/HCl r3_heat Heat (15 mins) r3_start->r3_heat r3_filter Hot Filtration r3_heat->r3_filter r3_evap Evaporate to Dryness r3_filter->r3_evap r3_product 1:3 Co(II) Complex r3_evap->r3_product

Fig. 2: Synthesis of Co(II)-benzimidazole complexes.

Application Note 3: Synthesis of a Zinc(II) Complex with a Benzimidazole-Derived Ligand

This protocol describes the synthesis of a zinc(II) complex with a benzimidazole-derived ligand "BnI".[5]

Experimental Protocol

1. Synthesis of the Benzimidazole-Derived Ligand ('BnI')

  • Step 1.1: Stir a mixture of 2-aminobenzimidazole and 1-methyl-1H-imidazole-2-carbaldehyde in toluene.

  • Step 1.2: Add glacial acetic acid as a catalyst.

  • Step 1.3: Heat the mixture at 80 °C for 12 hours.

  • Step 1.4: Isolate the yellow precipitate using a rotary evaporator.

  • Step 1.5: Recrystallize the product from methanol.[5]

2. Synthesis of the Zinc(II) Complex

  • Step 2.1: Dissolve the 'BnI' ligand and zinc(II) acetate dihydrate (Zn(acetate)₂·nH₂O) in methanol in a 2:1 ligand-to-metal molar ratio.

  • Step 2.2: Stir the solution, leading to the formation of a yellow precipitate.

  • Step 2.3: Isolate the complex.[5]

Quantitative Data
CompoundMolar Ratio (Ligand:Metal)Yield (%)Appearance
Zinc(II) Complex2:173-86Yellow precipitate

Table 3: Synthesis data for the Zinc(II)-'BnI' complex.[5]

Experimental Workflow

cluster_ligand_zn Ligand Synthesis cluster_complex_zn Complex Synthesis lzn_start 2-aminobenzimidazole + 1-methyl-1H-imidazole-2-carbaldehyde lzn_react Stir in Toluene/Acetic Acid 80°C, 12 hours lzn_start->lzn_react lzn_isolate Rotary Evaporation lzn_react->lzn_isolate lzn_recrys Recrystallize from Methanol lzn_isolate->lzn_recrys lzn_product 'BnI' Ligand lzn_recrys->lzn_product czn_start 'BnI' Ligand + Zn(acetate)₂·nH₂O lzn_product->czn_start 2:1 molar ratio czn_react Stir in Methanol czn_start->czn_react czn_isolate Isolate Precipitate czn_react->czn_isolate czn_product Zinc(II) Complex czn_isolate->czn_product

Fig. 3: Synthesis of a Zn(II)-benzimidazole complex.

References

Application of 2-Hydrazino-1H-benzimidazole in Developing Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Benzimidazole, a heterocyclic aromatic organic compound, and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3] Among these, 2-Hydrazino-1H-benzimidazole serves as a versatile scaffold for the synthesis of a wide array of derivatives, particularly hydrazones, which have demonstrated promising broad-spectrum antimicrobial potential.[4][5][6]

The structural flexibility of the this compound core allows for the introduction of various substituents, enabling the modulation of pharmacokinetic and pharmacodynamic properties to enhance antimicrobial efficacy and reduce toxicity.[6][7] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential antimicrobial agents.

Synthesis of this compound and its Hydrazone Derivatives

The synthesis of this compound is a multi-step process that typically begins with o-phenylenediamine. The subsequent reaction with various aldehydes or ketones leads to the formation of Schiff bases, known as hydrazones.

A general synthetic route involves the reaction of 2-chloro-1H-benzo[d]imidazole with hydrazine hydrate.[8] An alternative and commonly employed method is the nucleophilic substitution of a sulfo group from 1H-benzimidazol-2-yl-sulfonic acid with hydrazine hydrate.[9][10] The resulting this compound can then be condensed with a variety of aromatic or heteroaromatic aldehydes to yield the target hydrazone derivatives.[4][11]

Experimental Protocols

Protocol 1: Synthesis of this compound [8][10]

  • Step 1: Synthesis of 1H-benzo[d]imidazole-2-thiol. A mixture of o-phenylenediamine, potassium hydroxide, and carbon disulfide is refluxed in an ethanol-water solution.

  • Step 2: Synthesis of 1H-benzo[d]imidazol-2-yl-sulfonic acid. The product from Step 1 is oxidized using an alkaline solution of potassium permanganate (KMnO4).

  • Step 3: Synthesis of this compound. The sulfonic acid derivative from Step 2 is refluxed with an excess of hydrazine hydrate (99%) for 3 hours. After cooling, the crystallized product is filtered and washed with cold water.

Protocol 2: Synthesis of 2-(benzylidene)hydrazinyl-1H-benzo[d]imidazole Derivatives (Hydrazones) [4][11]

  • A solution of this compound (0.01 mol) in ethanol (30 mL) is prepared.

  • An appropriate aromatic aldehyde (0.01 mol) is added to the solution.

  • A catalytic amount of an acid, such as acetic acid or citric acid, is added.[4]

  • The reaction mixture is refluxed for a period of 2-6 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity and Data

Derivatives of this compound have been extensively evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Table 1: Summary of In Vitro Antibacterial Activity of Selected this compound Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Compound 1 Salmonella typhimurium6.25[5]
Compound 2 Salmonella typhimurium12.5[5]
Chloramphenicol (Ref.) Salmonella typhimurium12.5[5]
Compound 6c E. coli JW55031 (TolC mutant)2[7]
Compound 6c + Colistin E. coli BW25113 (wild-type)8-16[7]
Compound 6c + Colistin K. pneumoniae8-16[7]
Compound 6c + Colistin A. baumannii8-16[7]
Compound 6c + Colistin P. aeruginosa8-16[7]
Benzimidazole derivative 11 S. aureus0.032 (µM)[12]
Benzimidazole derivative 11 B. subtilis0.032 (µM)[12]
Benzimidazole derivative 11 E. coli0.032 (µM)[12]
Cefadroxil (Ref.) S. aureus, B. subtilis, E. coli0.345 (µM)[12]

Table 2: Summary of Zone of Inhibition for Selected this compound Derivatives

Compound IDConcentration (µg/mL)S. aureusB. subtilisE. coliP. aeruginosaReference
Compound 6f 100>31 mm>31 mm>31 mm>31 mm[11]
Experimental Protocols for Antimicrobial Screening

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [13][14]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the stock solution of the test compound in the microtiter plate to achieve a range of concentrations.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with 10 µL of the prepared microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be used as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: Determination of Zone of Inhibition by Agar Disk Diffusion Method [15]

  • Prepare Mueller-Hinton Agar plates.

  • Spread a standardized microbial inoculum (0.5 McFarland) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Sterilize filter paper disks (6 mm in diameter) and impregnate them with a known concentration of the test compound.

  • Carefully place the impregnated disks onto the surface of the inoculated agar plates.

  • A disk impregnated with the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Structure-Activity Relationship (SAR)

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring of the aldehyde or ketone moiety.

  • Electron-withdrawing groups , such as nitro (-NO2) and chloro (-Cl), on the phenyl ring attached to the hydrazone moiety have been shown to enhance antibacterial activity.[16]

  • The presence of hydroxyl (-OH) and methoxy (-OCH3) groups can also modulate the activity, with their position on the phenyl ring playing a crucial role.[9]

  • Molecular docking studies suggest that these compounds can interact with key microbial enzymes. For instance, some active compounds have shown interactions with bacterial protein targets like the eubacterial ribosomal decoding A site and fungal protein targets.[1][4]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Derivatives start o-Phenylenediamine step1 Reaction with CS2/KOH (Synthesis of Thiol) start->step1 step2 Oxidation with KMnO4 (Synthesis of Sulfonic Acid) step1->step2 step3 Reaction with Hydrazine Hydrate (Formation of this compound) step2->step3 step4 Condensation with Aldehyde/Ketone (Formation of Hydrazone) step3->step4 end Antimicrobial Agent Candidate step4->end

Caption: General workflow for the synthesis of this compound based antimicrobial agents.

Antimicrobial Screening Workflow

G cluster_screening Antimicrobial Screening Protocol start Synthesized Compound mic_test Broth Microdilution Assay (Determine MIC) start->mic_test disk_diffusion Agar Disk Diffusion Assay (Determine Zone of Inhibition) start->disk_diffusion data_analysis Data Analysis and SAR mic_test->data_analysis disk_diffusion->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound G cluster_moa Proposed Mechanism of Antimicrobial Action compound This compound Derivative target1 Bacterial Cell Wall Synthesis Inhibition compound->target1 target2 DNA Gyrase Inhibition compound->target2 target3 Protein Synthesis Inhibition (e.g., Ribosomal A site) compound->target3 target4 Fungal Ergosterol Biosynthesis Inhibition compound->target4 outcome Microbial Cell Death target1->outcome target2->outcome target3->outcome target4->outcome

References

Application Notes and Protocols for the Multi-Step Organic Synthesis of 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 2-substituted benzimidazoles, a core scaffold in many pharmacologically active compounds. The following sections offer a selection of established and modern synthetic methodologies, complete with experimental procedures, comparative data, and visual workflows to guide researchers in their synthetic endeavors.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that are structurally analogous to naturally occurring nucleotides, allowing them to interact with various biopolymers. This characteristic imparts a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1] The synthesis of 2-substituted benzimidazoles is a cornerstone of medicinal chemistry and drug discovery, with numerous protocols developed to optimize yield, purity, and environmental impact. This document outlines key synthetic strategies, focusing on the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.

Synthetic Protocols

Several methods for the synthesis of 2-substituted benzimidazoles have been reported, ranging from classical heating to modern techniques such as ultrasound and microwave-assisted synthesis. The choice of method often depends on the desired scale, substrate scope, and available resources. Below are detailed protocols for three distinct and effective methods.

Protocol 1: Ultrasound-Assisted One-Pot Synthesis

This protocol describes a rapid, efficient, and environmentally friendly method for the synthesis of 2-substituted benzimidazoles using ultrasonic irradiation. The reaction proceeds via a one-pot cyclization of o-phenylenediamine and an aromatic aldehyde, utilizing an inexpensive and effective NaOH/I₂ oxidant system at room temperature.[2]

Experimental Protocol:

  • In a 25 mL flask, combine o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and NaOH (2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath and irradiate for the specified time (typically 4-7 minutes) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-substituted benzimidazole.

Workflow for Ultrasound-Assisted Synthesis

G cluster_0 Ultrasound-Assisted Synthesis reagents o-Phenylenediamine Aromatic Aldehyde NaOH Ethanol ultrasound Ultrasonic Irradiation (4-7 min, RT) reagents->ultrasound 1 quench Quench with Na2S2O3 Solution ultrasound->quench 2 extraction Ethyl Acetate Extraction quench->extraction 3 purification Recrystallization (Ethanol) extraction->purification 4 product 2-Substituted Benzimidazole purification->product 5

Caption: Workflow for the ultrasound-assisted one-pot synthesis of 2-substituted benzimidazoles.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in reducing reaction times and improving yields for the synthesis of 2-substituted benzimidazoles. This method utilizes sodium hypophosphite as a catalyst for the mono-condensation of o-phenylenediamines and aldehydes in ethanol.[3]

Experimental Protocol:

  • In a microwave-safe vessel, mix o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and sodium hypophosphite (10 mol%) in 5 mL of ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 80 °C) for 5-10 minutes.

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid and wash it with a mixture of ethyl acetate/hexane.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.[3]

Workflow for Microwave-Assisted Synthesis

G cluster_1 Microwave-Assisted Synthesis reagents o-Phenylenediamine Aldehyde Sodium Hypophosphite Ethanol microwave Microwave Irradiation (5-10 min, 80°C) reagents->microwave 1 precipitation Precipitation in Ice Water microwave->precipitation 2 filtration Filtration and Washing precipitation->filtration 3 purification Recrystallization (Ethanol) filtration->purification 4 product 2-Substituted Benzimidazole purification->product 5

Caption: Workflow for the microwave-assisted synthesis of 2-substituted benzimidazoles.

Protocol 3: Heterogeneous Catalysis using Engineered MgO@DFNS

This protocol employs a novel and reusable heterogeneous catalyst, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), for the synthesis of benzimidazole derivatives. The reaction proceeds under mild, ambient temperature conditions with excellent yields and a clean reaction profile.[4][5]

Experimental Protocol:

  • To a solution of o-phenylenediamine (1 mmol) in methanol (5 mL) in a round-bottom flask, add the aromatic or aliphatic aldehyde (1 mmol).

  • Add the MgO@DFNS catalyst (20 mg) to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 30-60 minutes).

  • Monitor the reaction by TLC.

  • After completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-substituted benzimidazole.[5]

Workflow for Heterogeneous Catalysis

G cluster_2 Heterogeneous Catalysis reagents o-Phenylenediamine Aldehyde Methanol catalysis Add MgO@DFNS Catalyst Stir at RT (30-60 min) reagents->catalysis 1 filtration Catalyst Filtration (Reusable) catalysis->filtration 2 evaporation Solvent Evaporation filtration->evaporation 3 purification Recrystallization evaporation->purification 4 product 2-Substituted Benzimidazole purification->product 5

Caption: Workflow for the heterogeneous catalysis synthesis of 2-substituted benzimidazoles.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the synthesis of 2-phenyl-1H-benzo[d]imidazole using the described protocols to facilitate easy comparison.

ProtocolCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Ultrasound-Assisted NaOH/I₂EthanolRoom Temp.4-7 minUp to 99%[2]
Microwave-Assisted Sodium HypophosphiteEthanol80 °C5-10 min70-80%[3]
Heterogeneous Catalysis MgO@DFNSMethanolRoom Temp.30-60 min~95%[4][5]

Signaling Pathways and Logical Relationships

The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes generally proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation.

General Reaction Pathway

G cluster_3 General Reaction Pathway reactants o-Phenylenediamine + Aldehyde schiff_base Schiff Base Intermediate reactants->schiff_base Condensation cyclization Intramolecular Cyclization schiff_base->cyclization dihydrobenzimidazole Dihydrobenzimidazole cyclization->dihydrobenzimidazole oxidation Oxidation dihydrobenzimidazole->oxidation product 2-Substituted Benzimidazole oxidation->product

Caption: General reaction pathway for the synthesis of 2-substituted benzimidazoles.

Conclusion

The protocols and data presented herein offer a comprehensive guide for the synthesis of 2-substituted benzimidazoles. The choice of a specific protocol will be dictated by the specific research needs, including desired yield, reaction time, scalability, and commitment to green chemistry principles. The ultrasound-assisted and heterogeneous catalysis methods are particularly noteworthy for their high efficiency and environmentally benign conditions. These application notes are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and effective production of these important heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydrazino-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 2-Hydrazino-1H-benzimidazole. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your synthetic work.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a significantly lower yield than the reported 76%, or I have obtained no product at all. What are the potential causes and how can I rectify this?

  • Answer: A low or non-existent yield can stem from several factors, primarily related to the quality of reagents and the reaction conditions.

    • Purity of Hydrazine Hydrate: Hydrazine hydrate is susceptible to degradation. The use of old or improperly stored hydrazine hydrate can lead to a significant decrease in yield. It is advisable to use a fresh bottle or distill the hydrazine hydrate before use.

    • Incomplete Reaction: The conversion of the precursor (e.g., 1H-benzimidazol-2-yl-sulfonic acid or 2-chloro-1H-benzimidazole) to the desired product may be incomplete. Ensure that the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of completion.

    • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the reaction of 1H-benzimidazol-2-yl-sulfonic acid with hydrazine hydrate, refluxing is typically required to drive the reaction to completion. Insufficient heating will result in a low conversion rate.

    • Moisture in the Reaction: While hydrazine hydrate contains water, excessive moisture in the reaction setup, especially when starting from 2-chloro-1H-benzimidazole, can lead to side reactions and a reduction in yield. Ensure that all glassware is thoroughly dried before use.

Issue 2: Formation of Impurities and Discolored Product

  • Question: My final product is off-color (e.g., yellow or brown instead of white) and shows multiple spots on TLC. What are the likely impurities and how can I purify my product?

  • Answer: The presence of colored impurities is a common issue and can often be attributed to side reactions or the degradation of starting materials.

    • Potential Impurities:

      • Unreacted Starting Material: Incomplete conversion will leave residual starting materials in your product mixture.

      • Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts.

      • Nitrosamines: In the presence of nitrous acid, which can form from nitrite impurities under acidic conditions, there is a potential for the formation of nitrosamine impurities.[1] It is crucial to use high-purity reagents and control the reaction pH to minimize this risk.

    • Purification Strategy:

      • Recrystallization: This is the most effective method for purifying this compound. Ethanol is a commonly used and effective solvent for recrystallization.[2][3] The general procedure involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals, which can then be collected by filtration.

      • Washing: After filtration, washing the product with cold water can help remove any remaining water-soluble impurities.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable synthetic route to obtain a good yield of this compound?

    • A1: A widely reported and reliable method involves a three-step synthesis starting from o-phenylenediamine. This route proceeds via the formation of 1H-benzimidazole-2-thiol, followed by oxidation to 1H-benzimidazol-2-yl-sulfonic acid, and finally, reaction with hydrazine hydrate. The final step has been reported to yield up to 76% of the desired product.[3][4]

  • Q2: Can I use 2-chloro-1H-benzimidazole as a starting material? What are the expected yields?

    • A2: Yes, 2-chloro-1H-benzimidazole can be used as a starting material. The synthesis involves the nucleophilic substitution of the chlorine atom with hydrazine. While this is a viable route, the yields can be variable and may be lower than the route starting from the sulfonic acid precursor. The reaction of 2-chloromethyl benzimidazole with phenylhydrazines has been reported with yields ranging from 50-65%.[5][6]

  • Q3: How critical is the reaction time for the final step of the synthesis?

    • A3: For the reaction of 1H-benzimidazol-2-yl-sulfonic acid with hydrazine hydrate, a reflux time of 3 hours is commonly reported to achieve a good yield.[3][4] Shorter reaction times may lead to incomplete conversion, while excessively long reaction times could potentially lead to the formation of degradation products. It is recommended to monitor the reaction by TLC to determine the optimal reaction time for your specific setup.

  • Q4: What is the best way to store this compound?

    • A4: Due to the potential for oxidation and degradation, the product should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Summary of a Reported High-Yield Synthesis Protocol

ParameterValueReference
Starting Material1H-benzimidazolyl-2-sulfonic acid[4]
Reagent99% Hydrazine Hydrate (in excess)[4]
Reaction Time3 hours[4]
Reaction TemperatureReflux[4]
Reported Yield76%[4]
PurificationCrystallization from cold water[4]

Table 2: Qualitative Impact of Key Parameters on Yield

ParameterEffect on YieldTroubleshooting Recommendation
Purity of Hydrazine Hydrate High purity is crucial for high yield.Use fresh, high-purity hydrazine hydrate or distill before use.
Reaction Temperature Insufficient temperature leads to low yield.Ensure the reaction is maintained at the recommended reflux temperature.
Reaction Time Too short a time results in incomplete reaction.Monitor the reaction by TLC to ensure completion.
Moisture Can promote side reactions.Use dry glassware and solvents where appropriate.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from o-Phenylenediamine

This protocol is a multi-step synthesis. Each step should be performed with care to ensure the best possible yield and purity of the final product.

Step 1: Synthesis of 1H-benzimidazole-2-thiol

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add o-phenylenediamine to the solution and stir until it is fully dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature.

  • After the addition is complete, reflux the mixture for the recommended time (typically 3-4 hours).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.

Step 2: Synthesis of 1H-benzimidazol-2-yl-sulfonic acid

  • Dissolve the 1H-benzimidazole-2-thiol from Step 1 in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate. Maintain the temperature below 10°C during the addition.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the sulfonic acid.

  • Filter the precipitate, wash with water, and dry to yield 1H-benzimidazol-2-yl-sulfonic acid.[3]

Step 3: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, add the 1H-benzimidazol-2-yl-sulfonic acid obtained in Step 2.

  • Add a significant excess of 99% hydrazine hydrate.[4]

  • Reflux the mixture for 3 hours.[4]

  • After refluxing, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the crystallized product and wash it thoroughly with cold water.[4]

  • Dry the product under vacuum to obtain this compound. For higher purity, the product can be recrystallized from ethanol.

Visualizations

SynthesisWorkflow cluster_0 Step 1: 1H-benzimidazole-2-thiol Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrazinolysis o_phenylenediamine o-Phenylenediamine cs2_koh CS2, KOH Ethanol/Water o_phenylenediamine->cs2_koh React with reflux1 Reflux cs2_koh->reflux1 acidification1 Acidification reflux1->acidification1 product1 1H-benzimidazole-2-thiol acidification1->product1 product1_input 1H-benzimidazole-2-thiol kmno4_naoh KMnO4, NaOH Water product1_input->kmno4_naoh React with oxidation Stir at RT kmno4_naoh->oxidation acidification2 Acidification (HCl) oxidation->acidification2 product2 1H-benzimidazol-2-yl-sulfonic acid acidification2->product2 product2_input 1H-benzimidazol-2-yl-sulfonic acid hydrazine Hydrazine Hydrate (excess) product2_input->hydrazine React with reflux2 Reflux (3h) hydrazine->reflux2 crystallization Cooling & Crystallization reflux2->crystallization final_product This compound crystallization->final_product TroubleshootingTree cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Troubleshooting cluster_workup Workup & Purification Troubleshooting start Low Yield of This compound check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup hydrazine_purity Is Hydrazine Hydrate fresh? check_reagents->hydrazine_purity starting_material_purity Is the starting material pure? check_reagents->starting_material_purity temperature Was the correct reflux temperature maintained? check_conditions->temperature time Was the reaction time sufficient? check_conditions->time crystallization_issue Did the product fail to crystallize? check_workup->crystallization_issue purity_issue Is the product impure after isolation? check_workup->purity_issue solution_hydrazine Use fresh or distilled hydrazine hydrate. hydrazine_purity->solution_hydrazine No solution_sm Purify starting material (e.g., recrystallization). starting_material_purity->solution_sm No solution_temp Ensure proper heating and use a reflux condenser. temperature->solution_temp No solution_time Monitor reaction by TLC to confirm completion. time->solution_time No solution_crystallization Concentrate the solution or add a non-solvent to induce precipitation. crystallization_issue->solution_crystallization Yes solution_purity Recrystallize from a suitable solvent like ethanol. purity_issue->solution_purity Yes

References

Technical Support Center: Purification of 2-Hydrazino-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydrazino-1H-benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common and effective methods for purifying solid this compound derivatives are recrystallization and column chromatography.[1] Recrystallization is often the first choice for crystalline solids, while column chromatography is highly effective for separating the desired product from closely related impurities or when the product is not easily crystallized.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?

A2: Common impurities include unreacted starting materials such as o-phenylenediamine derivatives and the corresponding carboxylic acid or ester, as well as side-products from incomplete reactions or over-alkylation.[2] Depending on the synthetic route, byproducts from the hydrazinolysis step or subsequent condensation reactions may also be present.

Q3: My purified this compound derivative is colored. How can I remove the color?

A3: Colored impurities often result from oxidation or side reactions. Treatment with activated carbon (charcoal) during recrystallization is a common method to adsorb these impurities.[1] Add a small amount of activated carbon to the hot solution, stir for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point. To remedy this, you can try the following:

  • Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil, then allow it to cool at a much slower rate.

  • Adjust solvent polarity: The polarity of your solvent may be too close to that of your compound. Try a different solvent or a co-solvent system.

  • Lower the crystallization temperature: Ensure there is a significant temperature difference between the boiling point of the solvent and the melting point of your compound.

Q5: My this compound derivative appears to be degrading on the silica gel column. What can I do?

A5: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a base, such as triethylamine (0.1-1%), before packing the column. Alternatively, consider using a different stationary phase like alumina.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential CauseRecommended Solution
Low or No Crystal Formation - Too much solvent was used.- The compound is highly soluble in the chosen solvent at room temperature.- Evaporate some of the solvent to increase the concentration and induce crystallization.- If crystals still do not form, place the flask in an ice bath. If that fails, consider a different solvent or solvent system.
Rapid Crystallization (Crashing Out) - The solution is supersaturated.- The temperature of the solution dropped too quickly.- Reheat the solution to dissolve the precipitate and add a small amount of additional solvent. Allow the solution to cool more slowly (e.g., by insulating the flask).
Poor Recovery/Low Yield - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the filtrate in an ice bath to recover more product.- Use a minimal amount of ice-cold solvent to wash the crystals.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The solvent polarity is too similar to the solute.- Use a solvent with a lower boiling point.- Add a co-solvent to adjust the polarity.
Column Chromatography Troubleshooting
IssuePotential CauseRecommended Solution
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for many benzimidazole derivatives is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[2]- Ensure the column is packed uniformly without any cracks or channels.
Compound Stuck on the Column - The eluent is not polar enough.- The compound is interacting strongly with the stationary phase.- Gradually increase the polarity of the eluent (gradient elution).- If using silica gel, consider adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine to the eluent.
Tailing of Spots on TLC/Fractions - The compound is too polar for the solvent system.- The column is overloaded.- Increase the polarity of the eluent.- Use a larger column or reduce the amount of sample loaded.
Product Degradation on the Column - The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel with triethylamine.- Use a less acidic stationary phase like neutral alumina.

Data Presentation

Table 1: Recommended Recrystallization Solvents
Compound TypeRecommended SolventsNotes
Unsubstituted this compound Ethanol, Methanol, WaterCan be purified by recrystallization from boiling water.[3]
Alkyl-substituted derivatives Ethanol/Water, MethanolThe ratio of alcohol to water may need to be optimized.
Aryl-substituted derivatives Ethanol, Ethyl Acetate/HexaneFor less polar derivatives, a co-solvent system may be effective.
Polar substituted derivatives (e.g., -OH, -COOH) Water, Ethanol, MethanolHighly polar compounds may require more polar solvents.
Table 2: Column Chromatography Solvent Systems (Silica Gel)
Derivative TypeInitial Eluent System (v/v)Gradient Elution Suggestion
Less Polar Derivatives Hexane:Ethyl Acetate (9:1)Gradually increase to Hexane:Ethyl Acetate (1:1)
Moderately Polar Derivatives Dichloromethane:Methanol (98:2)Gradually increase to Dichloromethane:Methanol (9:1)
Highly Polar Derivatives Ethyl Acetate:Methanol (95:5)Gradually increase to Ethyl Acetate:Methanol (8:2)
Basic Derivatives Hexane:Ethyl Acetate with 0.5% TriethylamineMaintain the triethylamine concentration while increasing the ethyl acetate ratio.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography of a this compound Derivative
  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent systems. A good Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica gel to the top of the column.

  • Elution:

    • Begin eluting the column with the starting solvent system.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow start Crude this compound Derivative TLC TLC Analysis start->TLC recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product Successful troubleshooting Impure Product/ Low Yield recrystallization->troubleshooting column_chromatography Column Chromatography column_chromatography->pure_product Successful column_chromatography->troubleshooting troubleshooting->column_chromatography Try Alternative Method TLC->recrystallization Crystalline Solid TLC->column_chromatography Oily or Complex Mixture troubleshooting_logic start Purification Attempt Leads to Impure Product or Low Yield check_impurities Analyze Impurities by TLC/NMR start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm side_products Unknown Side Products Present? check_impurities->side_products recrystallization_issue Recrystallization Issues (Oiling out, Poor Yield) check_impurities->recrystallization_issue unreacted_sm->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes optimize_column Optimize Column Chromatography (Solvent Gradient, Stationary Phase) side_products->optimize_column Yes optimize_recrystallization Optimize Recrystallization (Solvent System, Cooling Rate) recrystallization_issue->optimize_recrystallization

References

common side products in the synthesis of 2-Hydrazino-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazino-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes starting from 2-chloro-1H-benzimidazole or 1H-benzimidazole-2-thiol.

Issue 1: Low or No Yield of this compound

  • Potential Cause: Incomplete reaction of the starting material with hydrazine hydrate.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration, typically 6 hours or more, as indicated in several protocols. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Excess Hydrazine Hydrate: Use a significant excess of hydrazine hydrate to drive the reaction to completion.[1][2][3]

    • Solvent: Ethanol is a commonly used solvent that has proven effective. Ensure the solvent is of an appropriate grade and is anhydrous if the reaction is sensitive to water.

  • Potential Cause: Degradation of the starting material or product.

  • Troubleshooting Steps:

    • Temperature Control: While reflux is necessary, excessive temperatures for prolonged periods could lead to degradation. Maintain a controlled reflux.

    • Work-up Conditions: Upon completion of the reaction, cool the mixture and crystallize the product. Washing with cold water can help remove excess hydrazine hydrate and other water-soluble impurities.[1][2]

Issue 2: Impure Final Product and Difficulty with Purification

  • Potential Cause: Presence of unreacted starting materials.

  • Troubleshooting Steps:

    • Detection: Use TLC to check for the presence of the starting material (e.g., 2-chloro-1H-benzimidazole or 1H-benzimidazol-2-yl-sulfonic acid).

    • Purification: Recrystallization from ethanol is a commonly reported and effective method for purifying the final product.

  • Potential Cause: Formation of side products.

  • Troubleshooting Steps:

    • Identification of Side Products: Characterize the impurities using techniques like NMR, IR, or Mass Spectrometry. Potential side products are discussed in the FAQ section below.

    • Chromatography: If recrystallization is insufficient, column chromatography may be necessary to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound starting from 2-chloro-1H-benzimidazole?

When synthesizing this compound from 2-chloro-1H-benzimidazole and hydrazine hydrate, the primary side product is typically the unreacted starting material. In some cases, though less common, the formation of N,N'-bis(1H-benzimidazol-2-yl)hydrazine could occur if the reaction conditions are not well-controlled, leading to a disubstituted product.

Q2: What side products can be expected when synthesizing from 1H-benzimidazole-2-thiol?

This synthesis is a two-step process involving oxidation to 1H-benzimidazol-2-yl-sulfonic acid, followed by reaction with hydrazine hydrate.[1][2][3] Potential side products can arise from each step:

  • Incomplete Oxidation: The presence of the starting material, 1H-benzimidazole-2-thiol, in the sulfonic acid intermediate.

  • Unreacted Intermediate: The final product may be contaminated with unreacted 1H-benzimidazol-2-yl-sulfonic acid if the second step does not go to completion.

Q3: How can I minimize the formation of side products?

  • Control of Stoichiometry: Use a molar excess of hydrazine hydrate to favor the formation of the monosubstituted product and consume the starting material.

  • Reaction Monitoring: Regularly monitor the reaction using TLC to ensure the complete consumption of the starting material.

  • Purification of Intermediates: If synthesizing via a multi-step route, ensure the purity of each intermediate before proceeding to the next step.

Data on Potential Impurities

The following table summarizes potential impurities, their likely source, and suggested methods for detection and removal.

Impurity NameChemical StructureLikely SourceDetection MethodRemoval Method
2-Chloro-1H-benzimidazoleC₇H₅ClN₂Incomplete reaction with hydrazine hydrate.TLC, Mass SpectrometryRecrystallization, Column Chromatography
1H-Benzimidazole-2-thiolC₇H₆N₂SIncomplete oxidation in the synthesis route starting from this thiol.TLC, NMR SpectroscopyPurification of the sulfonic acid intermediate.
1H-Benzimidazol-2-yl-sulfonic acidC₇H₆N₂O₃SUnreacted intermediate when starting from the corresponding thiol.[1][2][3]TLC, IR SpectroscopyRecrystallization of the final product.

Experimental Protocols

Synthesis of this compound from 2-chloro-1H-benzimidazole

  • A mixture of 2-chloro-1H-benzimidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 ml of ethanol is refluxed for 6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is concentrated and cooled.

  • The solid product obtained is crystallized from ethanol.

Synthesis of this compound from 1H-benzimidazole-2-thiol [1][2][3]

  • Step 1: Synthesis of 1H-benzimidazol-2-yl-sulfonic acid: 1H-benzimidazole-2-thiol is oxidized using potassium permanganate in a sodium hydroxide solution. The mixture is then acidified with hydrochloric acid to precipitate the sulfonic acid.

  • Step 2: Synthesis of this compound: A solution of 1H-benzimidazol-2-yl-sulfonic acid (0.0176 mol) and an excess of hydrazine hydrate (0.53 mol) is refluxed for 3 hours.

  • The reaction mixture is cooled in an ice bath to crystallize the product.

  • The product is filtered off and washed with cold water.

Visualizations

Synthesis_Pathway cluster_0 Route from 2-Chloro-1H-benzimidazole cluster_1 Route from 1H-benzimidazole-2-thiol 2_chloro 2-Chloro-1H-benzimidazole product This compound 2_chloro->product hydrazine_hydrate Hydrazine Hydrate (Ethanol, Reflux) thiol 1H-benzimidazole-2-thiol sulfonic_acid 1H-benzimidazol-2-yl-sulfonic acid thiol->sulfonic_acid Oxidation (KMnO4) unreacted_thiol Incomplete Oxidation thiol->unreacted_thiol Side Reaction product_2 This compound sulfonic_acid->product_2 unreacted_sulfonic Unreacted Intermediate sulfonic_acid->unreacted_sulfonic Incomplete Reaction hydrazine_hydrate_2 Hydrazine Hydrate (Reflux)

Caption: Synthetic pathways to this compound and potential side products.

References

Technical Support Center: Scale-Up Synthesis of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of benzimidazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the scale-up of benzimidazole synthesis, from initial reaction optimization to final product isolation.

Category 1: Reaction Performance & Selectivity

Q1: My reaction yield is high at the lab scale but drops significantly upon scale-up. What are the common causes?

Low yields during scale-up can stem from several factors that are less prominent in a lab setting. Key areas to investigate include:

  • Inefficient Heat Transfer: The condensation reaction to form benzimidazoles can be exothermic. Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized hotspots, causing degradation of starting materials or the final product.[1][2]

  • Poor Mixing: Inadequate agitation in a large vessel can result in a non-homogeneous reaction mixture. This leads to localized concentration gradients, reducing reaction rate and promoting the formation of byproducts.[1][3]

  • Mass Transfer Limitations: As scale increases, the efficiency of mass transfer between reactants can decrease, especially in heterogeneous reactions (e.g., with a solid catalyst), slowing down the reaction and impacting yield.[4]

  • Sub-optimal Reagent Addition: A reagent addition strategy that works on a small scale may be unsuitable for a large batch. Rapid addition can create localized high concentrations, leading to side reactions or thermal control issues.[5]

Q2: I am observing a significant increase in the 1,2-disubstituted byproduct instead of my desired 2-substituted benzimidazole on a larger scale. How can I improve selectivity?

Controlling regioselectivity is a common challenge, particularly when condensing o-phenylenediamines with aldehydes.[5][6] The formation of the 1,2-disubstituted byproduct occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole.[7] To enhance selectivity for the 2-substituted product:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[7] This ensures there is insufficient aldehyde to promote the second substitution.

  • Modify Reagent Addition: Implement a slow, controlled addition of the aldehyde to the reaction mixture. This maintains a low concentration of the aldehyde throughout the reaction, disfavoring the second addition.

  • Catalyst and Solvent Choice: The catalyst can significantly influence selectivity. For example, some catalysts like Er(OTf)₃ can selectively yield 1,2-disubstituted products with electron-rich aldehydes, while other conditions favor mono-substitution.[6][8] The solvent can also play a role; non-polar solvents may favor the 2-substituted product.[7]

Category 2: Process Safety & Exotherm Management

Q3: How can I safely manage the exothermic nature of the benzimidazole condensation reaction at pilot or industrial scale?

Managing the reaction exotherm is critical for safety and process control.[2] Key strategies include:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis (MTSR). This data is essential for designing an adequate cooling system.[1]

  • Controlled Addition (Semi-Batch Operation): Add one of the reactants (typically the more reactive one, like the aldehyde) slowly and controllably to the reactor. The addition rate should be governed by the cooling system's capacity to remove the generated heat, ensuring the temperature remains within a safe range.[2][5]

  • Sufficient Cooling Capacity: Ensure the reactor is equipped with a cooling system (e.g., jackets, external heat exchangers) capable of handling the maximum heat output of the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. However, this may impact reaction kinetics and increase solvent costs.

Q4: What are the warning signs of a thermal runaway, and what emergency measures should be in place?

A thermal runaway occurs when the heat generated by the reaction exceeds the heat removed, leading to a rapid, uncontrolled increase in temperature and pressure.[2]

  • Warning Signs:

    • A sustained increase in temperature even with maximum cooling applied.

    • A rapid increase in reactor pressure.

    • Unexpected gas evolution.

    • Noticeable change in the viscosity of the reaction mixture.

  • Emergency Measures:

    • An emergency quenching system to rapidly add a cold, inert solvent or a reaction inhibitor.

    • A pressure relief system (e.g., rupture disc, relief valve) to safely vent the reactor.

    • Clear and practiced emergency shutdown procedures for all personnel.

Category 3: Work-up and Purification

Q5: My final product is consistently discolored (yellow or brown) after scale-up, even when the lab-scale product was clean. What is the cause and how can I fix it?

Discoloration is often due to the formation of colored impurities from the oxidation of the o-phenylenediamine starting material or other side reactions.[7] This can be exacerbated at scale due to longer reaction times or localized heating.

  • Use an Inert Atmosphere: Running the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[7]

  • Purify Starting Materials: Ensure the purity of the o-phenylenediamine before use. The use of o-phenylenediamine dihydrochloride salt can sometimes reduce colored impurities.[9]

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration. Be cautious, as excessive carbon can also adsorb your product.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. Neutralizing the aqueous layer will then precipitate the purified product.

Q6: I am struggling with the crystallization and filtration of my benzimidazole product at a large scale. The process is slow and inefficient. What can I do?

Crystallization and filtration behavior can change dramatically with scale.[10][11]

  • Crystallization Challenges:

    • Solution: Perform a thorough solvent screening to find an optimal solvent or anti-solvent system. Control the cooling rate and agitation speed, as these parameters heavily influence crystal size and habit. Seeding the solution with a small amount of pure product can promote controlled crystallization.[10]

  • Filtration Challenges:

    • Solution: The crystal size and shape are critical for efficient filtration. Aim for larger, more uniform crystals, as very fine needles or plates can clog the filter. Ensure the filter medium is appropriate for the particle size. For slow-filtering solids, consider using a filter press or centrifugal filter, which are more efficient for large volumes.

Data Presentation: Catalyst & Solvent Effects on Yield

The choice of catalyst and solvent is critical for optimizing benzimidazole synthesis. The following tables summarize reported yields for the synthesis of 2-phenyl-1H-benzimidazole under various conditions, providing a basis for reaction optimization during scale-up.

Table 1: Effect of Different Catalysts on Reaction Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
Co(acac)₂ (1 mol%) / H₂O₂Solvent-free255 min - 1.5 h83-97[12]
Er(OTf)₃ (1 mol%)Solvent-free (Microwave)605-10 min86-99[13]
Nano-Fe₂O₃ (10 mol%)Water8025-45 min90-96[14]
NH₄ClChloroformRoom Temp4 h~90[6]
Acetic AcidMortar-pestle (Grinding)Room Temp5-15 minup to 97[15]
NoneMethanolRoom Temp1 min33-96[16]

Table 2: Effect of Different Solvents on Reaction Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
Er(OTf)₃Ethanol12040 min91 (selective for 1,2-disubstituted)[8]
Er(OTf)₃Water1202 h89 (mixture of products)[8]
NoneHigh-Temp Water350~30 min~90[17]
MgO@DFNSEthanolRoom Temp4 hHigh[6]

Experimental Protocols

Protocol 1: Scalable, Catalyst-Free Synthesis of 2-Substituted Benzimidazoles

This protocol is adapted from a method reported to be efficient, catalyst-free, and scalable to the multi-gram level.[16]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Substituted Aldehyde (1.0 eq)

  • Methanol

Procedure:

  • Reaction Setup: In a reactor appropriately sized for the intended scale and equipped with an efficient overhead stirrer, cooling jacket, and temperature probe, charge the o-phenylenediamine.

  • Solvent Addition: Add methanol to the reactor (a concentration of ~0.2 M is a good starting point). Begin agitation to ensure the solid is well-suspended.

  • Reagent Addition: Add the aldehyde to the stirred suspension at ambient temperature. For larger scales (>100g), consider adding the aldehyde portion-wise or via a controlled drip to manage any potential exotherm, even though the reaction is reported to be mild.

  • Reaction: Stir the mixture vigorously at ambient temperature. The reaction is typically very fast, with high conversion often observed within minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up and Isolation: Upon completion, the product often precipitates directly from the methanol. The solid product can be isolated by filtration. Wash the filter cake with a small amount of cold methanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Large-Scale Cobalt-Catalyzed Synthesis with H₂O₂

This protocol is based on a highly efficient method using a cobalt catalyst and is suitable for scale-up, with appropriate safety considerations.[12]

Materials:

  • o-Phenylenediamine or N-substituted derivative (1.0 eq)

  • Aldehyde (1.05 eq)

  • Co(acac)₂ (0.01 eq)

  • 30% aq. Hydrogen Peroxide (H₂O₂) (1.2 eq)

Procedure:

  • Reaction Setup: Charge the o-phenylenediamine, aldehyde, and Co(acac)₂ catalyst into a reactor equipped with an overhead stirrer, cooling system, and addition funnel.

  • Safety Precaution: The reaction with hydrogen peroxide is exothermic. Ensure the reactor's cooling system is active and set to maintain the desired temperature (e.g., 25°C).

  • Oxidant Addition: Slowly add the 30% aq. H₂O₂ dropwise via the addition funnel. The rate of addition must be carefully controlled to keep the internal temperature stable. A rapid addition can lead to a dangerous exotherm.

  • Reaction: Stir the mixture at 25°C. Reaction times are typically short (5 minutes to 1.5 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, quench the reaction by adding water. The crude product can then be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (1-100 g) cluster_1 Phase 2: Pilot Scale (1-10 kg) cluster_2 Phase 3: Production Scale (>10 kg) lab_opt Reaction Optimization calorimetry Reaction Calorimetry (Determine Heat Flow) lab_opt->calorimetry analytics Analytical Method Development (TLC, LC-MS) calorimetry->analytics proc_safety Process Safety Analysis (HAZOP) analytics->proc_safety Data Package equip_sel Equipment Selection (Reactor, Filter) proc_safety->equip_sel pilot_batch Execute Pilot Batch (Monitor Temp, Mixing) equip_sel->pilot_batch tech_trans Technology Transfer & Documentation pilot_batch->tech_trans Process Definition validation Process Validation Batches tech_trans->validation production Routine Manufacturing validation->production

Caption: General workflow for scaling up benzimidazole synthesis.

Low_Yield_Troubleshooting decision decision solution solution start Low Yield at Scale q1 Was there a significant exotherm? start->q1 s1 Improve Cooling Slow Reagent Addition Use Reaction Calorimetry q1->s1 Yes q2 Is starting material left in final mixture? q1->q2 No s2 Increase Reaction Time/Temp Check Catalyst Activity Improve Mixing q2->s2 Yes q3 Are there many byproducts? q2->q3 No s3 Optimize Stoichiometry Change Solvent/Catalyst Lower Temperature q3->s3 Yes s4 Review Work-up & Isolation Procedure q3->s4 No

Caption: Troubleshooting logic for low yield in scale-up synthesis.

Selectivity_Control cluster_reactants Reactants cluster_products Products opd o-Phenylenediamine (OPD) prod1 2-Substituted Benzimidazole opd->prod1 ald Aldehyde ald->prod1 1 eq prod2 1,2-Disubstituted Benzimidazole (Byproduct) ald->prod2 1 eq (Total 2 eq) prod1->prod2 ratio1 Ratio OPD:Aldehyde ~1:1 ratio1->prod1 Favors ratio2 Ratio OPD:Aldehyde ~1:2 ratio2->prod2 Favors

Caption: Impact of reactant stoichiometry on product selectivity.

References

stability issues of 2-Hydrazino-1H-benzimidazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental stability data for 2-Hydrazino-1H-benzimidazole in various solvents is limited in publicly available literature. This guide is based on the known chemical properties of the benzimidazole and hydrazine functional groups, as well as established methodologies for stability testing of related pharmaceutical compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide

This guide addresses potential stability issues you might encounter when working with this compound in solution.

Question Answer
Why is my solution of this compound changing color (e.g., turning yellow/brown) over time? This is likely due to oxidation of the hydrazine moiety. Hydrazine and its derivatives are susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ions. To minimize this, prepare solutions fresh, use deoxygenated solvents, and store solutions protected from light in tightly sealed containers.
I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis of an aged solution. What could be the cause? This indicates degradation of the compound. Besides oxidation, this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the benzimidazole ring itself can also be pH-dependent. It is crucial to determine the optimal pH range for your solution's stability.
My compound seems to be precipitating out of solution. Is this a stability issue? While this could be due to the formation of less soluble degradation products, it is more commonly a solubility issue. Ensure that the concentration of this compound in your chosen solvent does not exceed its solubility limit at the storage temperature. Check the solubility in different solvents to find the most suitable one for your desired concentration.
Are there any specific solvents I should avoid? Solvents that are prone to forming peroxides (e.g., older samples of THF or diethyl ether) should be used with caution as peroxides can accelerate the oxidation of the hydrazine group. Protic solvents may participate in degradation pathways, and the stability in each should be experimentally verified.
Could my compound be reacting with other components in my formulation? Yes, the hydrazine group is nucleophilic and can react with electrophiles such as aldehydes and ketones. If your formulation contains such components, you may observe the formation of hydrazone derivatives. It is important to assess the compatibility of this compound with all excipients in your formulation.

Frequently Asked Questions (FAQs)

Question Answer
What are the recommended storage conditions for solid this compound? As a solid, the compound is expected to be more stable. It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
How should I prepare and store stock solutions of this compound? It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, use a high-purity, degassed solvent, and store the solution at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping them in aluminum foil.
In which common laboratory solvents is this compound likely to be most stable? While experimental data is lacking, aprotic solvents like DMSO and DMF are commonly used for similar compounds. However, the stability in any solvent should be experimentally determined. For aqueous solutions, buffering at a slightly acidic pH may improve stability by protonating the hydrazine group and making it less susceptible to oxidation.[1]
What are the potential degradation products of this compound? Potential degradation pathways include oxidation of the hydrazine to a diazo group or further to a 1H-benzimidazole, and cleavage of the C-N bond. The specific degradation products will depend on the conditions (solvent, pH, presence of oxygen, etc.).
Are there any safety concerns related to the instability of this compound? The degradation of hydrazine-containing compounds can sometimes lead to the formation of reactive intermediates. Additionally, under acidic conditions and in the presence of nitrites, there is a potential for the formation of mutagenic nitrosamine impurities.[2]

Quantitative Stability Data

SolventConcentrationTemperature (°C)pH (for aqueous solutions)Storage Duration% DegradationObservations
e.g., DMSOe.g., 10 mMe.g., 25N/Ae.g., 24 hours
e.g., EthanolN/A
e.g., PBSe.g., 7.4

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and establish the intrinsic stability of this compound.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a defined period.

    • Thermal Stress: Expose both the solid compound and a solution of the compound to a high temperature (e.g., 80°C) in an oven for a defined period.

    • Photostability: Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and identify any major degradation products by their retention times and, if using an MS detector, their mass-to-charge ratios.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution stress_conditions Aliquot for each Stress Condition stock->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80°C) photo Photostability (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-PDA/MS Analysis sampling->analysis data Data Evaluation (% Degradation, Impurity Profile) analysis->data

Workflow for a Forced Degradation Study.

G compound This compound intermediate Diazo Intermediate compound->intermediate -2H⁺, -2e⁻ product 1H-benzimidazole (Loss of N₂) intermediate->product -N₂ oxidizing_agent [O] (e.g., O₂, Metal Ions)

Hypothetical Oxidative Degradation Pathway.

References

troubleshooting failed reactions of 2-Hydrazino-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and subsequent reactions of 2-Hydrazino-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can often be attributed to several factors related to starting materials, reaction conditions, and work-up procedures. Here are some common causes and troubleshooting steps:

  • Purity of Starting Materials: Ensure your starting material (e.g., 2-chloro-1H-benzimidazole or a 1H-benzimidazole-2-thiol derivative) is pure. Impurities can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions:

    • Solvent: Ethanol is a commonly used solvent that generally provides good yields. Dimethylformamide (DMF) can also be used.

    • Reaction Time and Temperature: The reaction typically requires refluxing for several hours (e.g., 6 hours in ethanol). Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Inadequate heating or reaction time can result in incomplete conversion.

    • Hydrazine Hydrate: Use a sufficient excess of hydrazine hydrate as it is both a reactant and can be consumed by side reactions.

  • Work-up Procedure: After cooling the reaction mixture, the product should precipitate. Ensure complete precipitation by cooling to a low enough temperature (e.g., in an ice bath).[1] Wash the filtered product with cold water or another suitable solvent to remove impurities without dissolving the product.[1]

Q2: I am observing multiple spots on my TLC during the synthesis of this compound. What could these impurities be?

A2: The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products. Common impurities can include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to your starting material.

  • Oxidation Products: Benzimidazole derivatives can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures.

  • Side Products from Impure Reagents: Impurities in the starting materials or solvents can lead to the formation of various side products.

To identify the impurities, you can run co-spots on your TLC plate with your starting materials. For purification, recrystallization from a suitable solvent like ethanol is often effective.

Reactions of this compound

Q3: My condensation reaction between this compound and an aldehyde/ketone is not working or has a low yield. What should I check?

A3: The condensation of this compound with aldehydes or ketones to form hydrazones is a common reaction. If you are facing issues, consider the following:

  • Catalyst: While the reaction can proceed without a catalyst, acidic conditions often improve the reaction rate and yield. Acetic acid or citric acid can be used as catalysts.[2]

  • Solvent: Ethanol is a widely used and effective solvent for this reaction.[1][2] The choice of solvent can be critical for dissolving both reactants.

  • Reaction Temperature: The reaction is typically carried out at reflux to ensure it proceeds to completion.[1]

  • Purity of Aldehyde/Ketone: Impurities in the carbonyl compound can inhibit the reaction or lead to side products.

  • Steric Hindrance: Aldehydes and ketones with significant steric hindrance around the carbonyl group may react more slowly or require more forcing conditions.

Q4: How can I purify the hydrazone product from the condensation reaction?

A4: The hydrazone product often precipitates from the reaction mixture upon cooling. Purification can typically be achieved by:

  • Filtration and Washing: Filter the solid product and wash it with a cold solvent (like ethanol or water) to remove unreacted starting materials and the catalyst.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent is a common method. The choice of solvent will depend on the specific hydrazone derivative.

Data Presentation

Table 1: Comparison of Catalysts for Hydrazone Synthesis

CatalystSolventYield (%)Reference
Acetic AcidMethanol78-85[2]
Citric AcidEthanol88-94[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-1H-benzimidazole
  • In a round-bottom flask, dissolve 2-chloro-1H-benzimidazole (0.01 mol) in ethanol (30 ml).

  • Add hydrazine hydrate (0.01 mol) to the solution.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the solution and cool it.

  • The solid product will precipitate. Filter the solid and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound. A typical yield is around 75%.

Protocol 2: Synthesis of Hydrazones from this compound
  • Dissolve this compound (0.002 mol) in absolute ethanol (5 ml).[3]

  • Add the desired aldehyde or ketone (0.002 mol) to the solution.

  • Add a catalytic amount of citric acid (e.g., 0.1 g).[2]

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the precipitated solid and wash with cold ethanol.

  • Dry the purified hydrazone product.

Mandatory Visualization

Troubleshooting_Synthesis start Low Yield in Synthesis of This compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up Procedure start->check_workup purity_impure Starting materials impure? check_purity->purity_impure conditions_incomplete Incomplete reaction by TLC? check_conditions->conditions_incomplete workup_loss Product lost during work-up? check_workup->workup_loss purify_sm Purify starting materials (e.g., recrystallization) purity_impure->purify_sm Yes end Improved Yield purity_impure->end No increase_time_temp Increase reaction time or ensure proper reflux temp. conditions_incomplete->increase_time_temp Yes conditions_incomplete->end No optimize_workup Optimize work-up: - Ensure complete precipitation - Use cold washing solvent workup_loss->optimize_workup Yes workup_loss->end No purify_sm->end increase_time_temp->end optimize_workup->end Troubleshooting_Condensation start Failed Condensation Reaction (Hydrazone Formation) check_catalyst Check Catalyst start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reactants Examine Reactants start->check_reactants catalyst_absent Is an acid catalyst present? check_catalyst->catalyst_absent conditions_suboptimal Is the reaction at reflux? check_conditions->conditions_suboptimal reactants_impure Are reactants pure? (especially aldehyde/ketone) check_reactants->reactants_impure add_catalyst Add catalytic amount of acetic acid or citric acid catalyst_absent->add_catalyst No end Successful Reaction catalyst_absent->end Yes ensure_reflux Ensure adequate heating to maintain reflux conditions_suboptimal->ensure_reflux No conditions_suboptimal->end Yes purify_reactants Purify aldehyde/ketone (e.g., distillation/recrystallization) reactants_impure->purify_reactants No reactants_impure->end Yes add_catalyst->end ensure_reflux->end purify_reactants->end Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Derivatization cluster_analysis Analysis & Screening start_material 2-Chloro-1H-benzimidazole or equivalent synthesis Reaction with Hydrazine Hydrate start_material->synthesis intermediate 2-Hydrazino-1H- benzimidazole synthesis->intermediate condensation Condensation Reaction intermediate->condensation carbonyl Aldehyde/Ketone carbonyl->condensation product Hydrazone Derivative condensation->product purification Purification (Recrystallization) product->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Biological Activity Screening characterization->screening

References

methods for removing impurities from crude 2-Hydrazino-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Hydrazino-1H-benzimidazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Yield of Purified Product

Question: After recrystallization, the yield of my this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low recovery of the purified product is a common issue. The following factors could be contributing to this problem:

  • Incomplete Precipitation: The product may not have fully crystallized out of the solution upon cooling. To mitigate this, ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[1][2]

  • Excessive Washing: Washing the filtered crystals with a large volume of solvent can lead to the loss of the product, as some of it will dissolve. Use a minimal amount of cold solvent for washing.

  • Suboptimal Recrystallization Solvent: If the compound is too soluble in the chosen recrystallization solvent even at low temperatures, a significant portion will remain in the filtrate. It is crucial to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Ethanol is a commonly used solvent for this purpose.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration to remove insoluble impurities, product can be lost on the filter paper. Ensure the filtration apparatus is pre-heated and the filtration is performed rapidly.

Issue 2: Persistent Impurities in the Final Product

Question: My NMR/TLC analysis shows that the purified this compound is still contaminated. What are the likely impurities and how can I remove them?

Answer: The nature of the impurities will depend on the synthetic route used to prepare the crude product. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis method, these could include 1H-benzimidazolyl-2-sulfonic acid, 2-mercapto-1H-benzimidazole, or 2-chloro-1H-benzimidazole.[1][3]

  • Excess Reagents: A large excess of hydrazine hydrate is often used in the synthesis, and residual amounts may remain.[1][2]

  • Side-Reaction Products: Although specific side-products are not extensively documented, they can arise from the reactive nature of the hydrazine moiety.

To remove these impurities, consider the following methods:

  • Recrystallization: This is the most common and often effective method. For impurities with different solubility profiles than the desired product, one or two recrystallizations from a suitable solvent like ethanol can significantly improve purity.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is a powerful technique. A solvent system of varying polarity, such as a gradient of ethyl acetate in hexane, can be employed to separate the components.

  • Acid-Base Extraction: This technique can be effective for separating acidic or basic impurities. By dissolving the crude product in an organic solvent and washing with an acidic or basic aqueous solution, ionizable impurities can be selectively removed into the aqueous phase.

Issue 3: Product Discoloration or Degradation

Question: The purified this compound has a dark color, suggesting decomposition. What could be the cause and how can I prevent it?

Answer: Benzimidazole derivatives can be sensitive to heat and oxidative conditions.[4] Discoloration may indicate the presence of oxidized impurities or degradation of the product itself.

  • Thermal Decomposition: Prolonged heating during synthesis or recrystallization can lead to degradation. Minimize the time the compound is exposed to high temperatures.

  • Oxidation: The hydrazine group can be susceptible to oxidation. If possible, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Activated Carbon: If the discoloration is due to colored, non-polar impurities, treating the hot solution with a small amount of activated carbon during recrystallization can help to remove them. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying crude this compound?

A1: The most frequently cited method in the literature is recrystallization from ethanol. This method is effective for removing many common impurities and is relatively simple to perform. The general procedure involves dissolving the crude product in a minimal amount of hot ethanol, filtering the hot solution to remove any insoluble materials, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration and washed with a small amount of cold ethanol.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural confirmation and can reveal the presence of impurities by showing extra signals.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method for determining purity and identifying impurities if reference standards are available.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Q3: My compound is not dissolving well in hot ethanol for recrystallization. What should I do?

A3: If solubility in a single solvent is an issue, a mixed solvent system can be employed. For example, you could dissolve the compound in a good solvent like dimethylformamide (DMF) at room temperature and then add a poorer solvent like water dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: Is column chromatography a suitable method for purifying this compound?

A4: Yes, column chromatography is a very effective purification technique, especially for removing impurities with similar solubility to the product. Due to the polar nature of the hydrazine and benzimidazole groups, a polar stationary phase like silica gel is appropriate. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation. A common starting point could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the polarity gradually increased.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization Starting materials, some side-productsSimple, cost-effective, good for large quantitiesCan lead to significant product loss, may not remove all impurities
Column Chromatography Most impurities, including isomers and closely related compoundsHigh resolution, applicable to a wide range of impuritiesMore time-consuming, requires larger volumes of solvent, potential for product degradation on silica
Acid-Base Extraction Acidic or basic starting materials/impuritiesGood for removing specific types of impuritiesOnly effective for ionizable compounds, may require multiple extractions

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add hot ethanol crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration dissolved_product->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed filtrate Hot Filtrate hot_filtration->filtrate cool_solution Cool Solution filtrate->cool_solution crystals_form Crystals Form cool_solution->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_crystals Wash with Cold Ethanol vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals purified_product Purified Product dry_crystals->purified_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Purified Product evaporate_solvent->purified_product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Optimization of Catalysts for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the catalytic synthesis of benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[1][2][3][4] Modern approaches frequently employ catalysts to enhance reaction rates, improve yields, and operate under milder conditions.[1][5]

Q2: How do I select the appropriate catalyst for my benzimidazole synthesis?

A2: Catalyst selection is crucial and depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and sustainability goals.[1] Options range from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as Erbium(III) triflate (Er(OTf)₃), to various metal-based catalysts including palladium, copper, nickel, and gold nanoparticles.[1][6][7][8] For greener approaches, heterogeneous catalysts like MgO@DFNS or nano-Fe₂O₃ are advantageous due to their ease of recovery and recyclability.[1][9]

Q3: What are the key parameters I should focus on for optimizing the reaction?

A3: The most critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[1][10] The molar ratio of reactants (o-phenylenediamine to aldehyde/carboxylic acid) is also vital for controlling selectivity.[2][11] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.[1][11]

Q4: What are the advantages of using microwave-assisted synthesis?

A4: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often increases product yields by 10-50% compared to conventional heating.[7][10] This technique provides rapid, uniform heating, which can lead to cleaner reactions with fewer byproducts and may allow for solvent-free conditions.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield
Possible CausesRecommended Solutions
Inactive or Inappropriate Catalyst Verify the activity of your catalyst. If necessary, try a different class of catalyst (e.g., switch from a Lewis acid to a metal-based catalyst). Optimize the catalyst loading; yields can be poor if loading is too low, but excess catalyst can cause side reactions.[1][2][11][12]
Suboptimal Solvent The choice of solvent significantly impacts reaction rate and yield.[11] Perform a solvent screen with options like ethanol, methanol, acetonitrile, DMF, or CHCl₃.[1] Polar solvents like ethanol have been shown to produce high yields in certain systems.[1]
Incorrect Reaction Temperature or Time Some reactions that perform poorly at room temperature can be significantly improved with heating.[2] Conversely, high temperatures can sometimes favor side reactions.[2] Monitor the reaction over time to find the optimal duration.[1]
Poor Quality of Starting Materials Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the catalyst or lead to side reactions.[2][11] Consider purifying your starting materials via recrystallization or distillation if their quality is questionable.[2][11]
Reaction Atmosphere o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and lower yields.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[2][11]
Problem 2: Formation of Multiple Products / Low Selectivity
Possible CausesRecommended Solutions
Formation of 1,2-disubstituted Byproducts A common issue, especially when using aldehydes, is the formation of a 1,2-disubstituted benzimidazole from the reaction of two aldehyde molecules with one o-phenylenediamine.[8][11] To favor the desired 2-substituted product, carefully control the stoichiometry, often using a 1:1 ratio or a slight excess of the o-phenylenediamine.[11]
Influence of Aldehyde Electronics The electronic properties of the aldehyde play a critical role. Electron-rich aldehydes may favor the formation of 1,2-disubstituted products, particularly with certain catalysts like Er(OTf)₃.[8][13] Conversely, electron-deficient aldehydes may selectively yield 2-monosubstituted products under the same conditions.[13]
Catalyst and Solvent Choice Certain catalysts can promote selectivity. For example, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted products.[8] The solvent can also influence the outcome; non-polar solvents may favor the 2-substituted product.[11]
Problem 3: Difficulty in Product Purification
Possible CausesRecommended Solutions
Catalyst Residues Homogeneous catalysts can be difficult to separate from the product.[6] Switch to a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS, or magnetic nano-catalysts) that can be easily removed by filtration.[1][7][9]
Formation of Colored Impurities Oxidation of o-phenylenediamine often creates colored impurities.[11] Using o-phenylenediamine dihydrochloride can sometimes reduce these impurities.[7] Alternatively, treat a solution of the crude product with activated carbon to adsorb colored materials before filtration.[11]
Similar Polarity of Product and Byproducts If the product and impurities have similar polarities, separation by column chromatography is challenging.[11] Utilize an acid-base extraction. Benzimidazoles are basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.[11]

Quantitative Data on Catalyst Performance

The following tables summarize data from various studies to provide a comparative overview of different catalytic systems.

Table 1: Comparison of Catalysts for Condensation of o-Phenylenediamine and Benzaldehyde

CatalystCatalyst LoadingSolventTemperatureTimeYield (%)Reference
None-EthanolRoom Temp16 h60%[12]
MgO@DFNS10 wt%EthanolRoom Temp4 h95%[12]
NH₄Cl4 mmolCHCl₃Room Temp4 h-[1]
Er(OTf)₃10 mol%Water100°C15 min72% (1,2-disub.)[8]
Au/TiO₂-CHCl₃:MeOH (3:1)Ambient-51-99%[14]
p-TsOH-Solvent-freeGrinding-High[9]
Fe₂O₃ nanoparticles10 mol%Water--High[9]
Pd₂(dba)₃ / PPh₃1 mol% / 8 mol%DME/Water160°C (MW)20 minQuantitative[6]

Experimental Protocols & Workflows

Protocol 1: Heterogeneous Catalysis using MgO@DFNS

This protocol describes the synthesis of 2-phenyl-1H-benzimidazole using a recyclable heterogeneous catalyst.[1]

Materials:

  • o-phenylenediamine (OPDA)

  • Benzaldehyde

  • 10 wt% MgO@DFNS catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Palladium-Catalyzed Intramolecular Amination (Microwave-Assisted)

This protocol is an improved method for the synthesis of benzimidazoles using palladium catalysis with microwave heating for rapid reaction times.[6]

Materials:

  • N-(2-bromophenyl)benzamidine (amidine substrate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Sodium hydroxide (NaOH) solution (2.08 M in water)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a microwave vial, add a solution of the amidine substrate (0.26 mmol) in DME (90 μL).

  • Sequentially add the PPh₃ solution (106 μL, 0.2 M in DME, 8 mol %), aqueous NaOH (0.25 mL, 2.08 M, 2.0 equiv), and the Pd₂(dba)₃ solution (53 μL, 0.05 M in DME, 1 mol %).

  • Seal the vial with a crimp cap.

  • Heat the reaction mixture in a microwave reactor at 160 °C for 20 minutes.

  • After cooling, the product can be isolated using standard workup and purification procedures.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Select Reactants (o-phenylenediamine, aldehyde/acid) B Choose Catalyst & Solvent System A->B C Assemble Reaction (Flask or MW Vial) B->C D Run Reaction (Heating/Stirring) C->D E Monitor Progress (TLC) D->E E->D Incomplete? F Quench Reaction & Catalyst Removal E->F G Product Extraction & Solvent Evaporation F->G H Purify Product (Recrystallization/ Chromatography) G->H I Characterization (NMR, MS, m.p.) H->I

General experimental workflow for benzimidazole synthesis.

G start Low Yield or Selectivity Issue cat_check Is the Catalyst System (Type & Loading) Optimal? start->cat_check cond_check Are Reaction Conditions (Solvent, Temp, Time) Right? cat_check->cond_check Yes cat_sol Screen Different Catalysts & Optimize Loading cat_check->cat_sol No reagent_check Are Starting Materials Pure & Stoichiometry Correct? cond_check->reagent_check Yes cond_sol Screen Solvents & Optimize Temp/Time cond_check->cond_sol No reagent_sol Purify Reagents & Adjust Molar Ratios reagent_check->reagent_sol No end_node Re-run Experiment & Analyze Results reagent_check->end_node Yes cat_sol->end_node cond_sol->end_node reagent_sol->end_node

A logical troubleshooting flowchart for synthesis optimization.

References

preventing degradation of 2-Hydrazino-1H-benzimidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydrazino-1H-benzimidazole

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light. For optimal preservation, storage in a freezer at temperatures of -20°C or below is advised. The storage area should be dry and well-ventilated.

Q2: What are the primary causes of degradation for this compound?

A2: The primary degradation pathways for this compound are believed to be oxidation, hydrolysis, and photodegradation. The hydrazine moiety is susceptible to oxidation, especially when exposed to air (aerobic oxidation). Hydrolysis can occur under strongly acidic or alkaline conditions. Additionally, exposure to light can induce photodegradation.

Q3: Are there any known incompatible materials or substances?

A3: Yes, avoid storing this compound with strong oxidizing agents, as they can accelerate its degradation. Also, minimize contact with metals that can catalyze oxidation.

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be monitored using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or Diode Array Detector (DAD).[1][2] A change in the physical appearance of the solid, such as color change (e.g., from white/light-yellow to brownish), may also indicate degradation.

Q5: Can antioxidants be used to stabilize this compound?

Troubleshooting Guides

This section provides a systematic approach to troubleshoot common issues related to the stability of this compound.

Issue 1: Unexpected or Poor Experimental Results

If you are observing inconsistent or unexpected results in your experiments, it could be due to the degradation of your this compound stock.

Troubleshooting Workflow:

G start Unexpected Experimental Results check_purity 1. Check Purity of Stock (e.g., HPLC, NMR) start->check_purity degraded Is the purity below acceptable limits? check_purity->degraded procure_new Procure a new, high-purity batch of this compound. degraded->procure_new Yes review_storage 2. Review Storage Conditions degraded->review_storage No re_run Re-run experiment with new or properly stored material. procure_new->re_run conditions_ok Are storage conditions optimal (cold, dark, inert)? review_storage->conditions_ok implement_storage Implement proper storage: - Tightly sealed container - Freezer (-20°C) - Protect from light - Inert atmosphere if possible conditions_ok->implement_storage No review_handling 3. Review Handling Procedures conditions_ok->review_handling Yes implement_storage->review_handling handling_ok Are handling procedures minimizing exposure to air, light, and contaminants? review_handling->handling_ok implement_handling Implement proper handling: - Weigh quickly - Use in a fume hood or glove box - Minimize time at room temperature handling_ok->implement_handling No handling_ok->re_run Yes implement_handling->re_run G cluster_main This compound cluster_oxidation Oxidation (Air, H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation (UV/Vis Light) main C₇H₈N₄ oxidation_product Oxidized Products (e.g., Dimer, Azo compound) main->oxidation_product [O] hydrolysis_product 2-Hydroxybenzimidazole + Hydrazine main->hydrolysis_product H₂O photo_product Photolytic Products main->photo_product

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Determination of 2-Hydrazino-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Hydrazino-1H-benzimidazole, a key chemical intermediate, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of various analytical methods for the determination of this compound, supported by experimental data and detailed protocols. The primary methods discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with derivatization and UV-Vis Spectrophotometry, with a brief overview of potential Electroanalytical Methods.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization: This is a highly selective and sensitive method. This compound, being a polar compound, may exhibit poor retention on traditional reversed-phase columns. Derivatization with an appropriate reagent not only improves its chromatographic behavior but also enhances its detectability. A common approach for hydrazine and its derivatives is derivatization with an aldehyde to form a hydrazone, which can be readily detected by a UV or Diode Array Detector (DAD).

UV-Vis Spectrophotometry with Derivatization: This colorimetric method is simple, cost-effective, and widely accessible. It involves a chemical reaction between this compound and a chromogenic agent to produce a colored product. The intensity of the color, which is proportional to the analyte concentration, is then measured using a spectrophotometer. This method is suitable for routine quality control where high throughput is not a primary concern.

Electroanalytical Methods: Techniques such as voltammetry could offer a sensitive and rapid alternative for the determination of this compound. The electrochemical behavior of benzimidazole derivatives has been studied, and these methods are based on the oxidation or reduction of the analyte at an electrode surface.[1] While promising, the development and validation of a specific electroanalytical method for this compound would be required.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the proposed HPLC and spectrophotometric methods. The data presented is based on validated methods for the determination of hydrazine and should be considered indicative. A full method validation would be necessary to establish these parameters for this compound.

ParameterRP-HPLC with Salicylaldehyde Derivatization (for Hydrazine)[2][3]UV-Vis Spectrophotometry with p-DAB (for Hydrazine)[4]UV-Vis Spectrophotometry with 5-Nitro-2-furaldehyde (for Hydrazine)[5]
Linearity Range 3.1 ppm to 9.4 ppm[3]0.2 µg/g to 27.0 µg/gNot explicitly stated, but detection limits are low.
Limit of Detection (LOD) 1.03 ppm[3]0.2 µg/g5 µg/L[5]
Limit of Quantification (LOQ) 3.1 ppm[3]0.6 µg/gNot explicitly stated, but expected to be in the low µg/L range.
Accuracy (% Recovery) Not explicitly stated for hydrazine, but method validated as per ICH guidelines.[2][3]97.8% - 100.2%Not explicitly stated, but successfully applied to real samples.[5]
Precision (%RSD) < 3.8%[2]< 0.6% (Intra-day)Not explicitly stated.
Wavelength (λmax) 360 nm[2]458 nmHydrazone derivative has a distinct absorption spectrum.[5]

Experimental Protocols

The following are detailed experimental protocols adapted for the determination of this compound.

RP-HPLC Method with Salicylaldehyde Derivatization

This method is adapted from a validated procedure for hydrazine in a pharmaceutical matrix.[2][3]

Objective: To quantify this compound by converting it to a hydrazone derivative, followed by chromatographic separation and UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.

  • Analytical column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent.

Reagents and Solutions:

  • Mobile Phase: Buffer and Methanol (25:75 v/v).

  • Buffer: 10 g of ammonium dihydrogen phosphate in 1000 mL of water.[2]

  • Diluent: Methanol.

  • Derivatizing Reagent: Salicylaldehyde solution in methanol.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.[2]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh a suitable amount of this compound reference standard into a volumetric flask. Dissolve in the diluent. Add the salicylaldehyde solution, mix, and allow the reaction to complete (e.g., 20 minutes).[2] Dilute to the mark with the diluent to achieve a known final concentration.

  • Sample Preparation: Accurately weigh the sample containing this compound into a volumetric flask. Add the diluent and sonicate to dissolve. Add the salicylaldehyde solution, mix, and allow for derivatization.[2] Dilute to the mark with the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

UV-Vis Spectrophotometric Method with p-Dimethylaminobenzaldehyde (p-DAB)

This method is adapted from a validated procedure for hydrazine in pharmaceutical substances.[4]

Objective: To determine the concentration of this compound by forming a colored complex with p-DAB and measuring its absorbance.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • 1 cm quartz cuvettes.

Reagents and Solutions:

  • Color Reagent: A solution of p-Dimethylaminobenzaldehyde in a mixture of water and concentrated hydrochloric acid.

  • Solvent: 1M Hydrochloric acid or water, depending on the sample solubility.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Prepare a series of working standards by diluting the stock solution. To each standard solution in a volumetric flask, add the color reagent, and dilute to the mark with the solvent. Allow the color to develop for a specified time (e.g., 15 minutes).

  • Sample Preparation: Accurately weigh the sample containing this compound into a volumetric flask. Dissolve in the solvent, add the color reagent, and dilute to the mark.

  • Blank Preparation: Prepare a blank solution containing the solvent and the color reagent.

  • Measurement: Measure the absorbance of the standard and sample solutions against the blank at the wavelength of maximum absorption (around 458 nm for the hydrazine derivative).

  • Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization Reaction Dissolution->Derivatization Dilution Dilution to Final Volume Derivatization->Dilution HPLC RP-HPLC Dilution->HPLC Inject UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis Measure Absorbance Chromatogram Chromatogram/Spectrum Acquisition HPLC->Chromatogram UV_Vis->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the determination of this compound.

derivatization_reactions cluster_hplc RP-HPLC Derivatization cluster_uv_vis UV-Vis Derivatization HBZ1 2-Hydrazino-1H- benzimidazole Hydrazone1 Salicylaldehyde-HBZ Hydrazone (UV Active) HBZ1->Hydrazone1 + Salicylaldehyde Salicylaldehyde Salicylaldehyde->Hydrazone1 HBZ2 2-Hydrazino-1H- benzimidazole Hydrazone2 Colored Hydrazone Product HBZ2->Hydrazone2 + pDAB p-Dimethylamino- benzaldehyde (p-DAB) pDAB->Hydrazone2

Caption: Derivatization reactions for HPLC and UV-Vis analysis.

Conclusion

The determination of this compound can be effectively achieved using either RP-HPLC with pre-column derivatization or UV-Vis spectrophotometry. The choice between these methods will depend on the specific requirements of the analysis.

  • RP-HPLC is recommended when high sensitivity, selectivity, and the ability to separate potential impurities are required, making it ideal for in-process control and final product release testing in drug development.

  • UV-Vis Spectrophotometry offers a simpler and more cost-effective alternative for routine analysis where the sample matrix is less complex and high throughput is not a necessity.

Electroanalytical methods represent a potential future direction for the rapid and sensitive determination of this analyte. Regardless of the method chosen, it is crucial to perform a thorough method validation to ensure the reliability and accuracy of the results.

References

A Comparative Guide to the Reactivity of 2-Hydrazino-1H-benzimidazole and Other Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of synthetic chemistry, the selection of an appropriate hydrazine derivative is a critical step in the construction of novel heterocyclic compounds. 2-Hydrazino-1H-benzimidazole stands out as a versatile building block, offering a unique combination of a reactive hydrazine moiety and the biologically significant benzimidazole scaffold. This guide provides an objective comparison of the reactivity of this compound with other common hydrazine derivatives, supported by experimental data from the literature, to inform reagent selection in synthetic protocols.

Introduction to Hydrazine Reactivity

The reactivity of hydrazine derivatives as nucleophiles is primarily governed by the electron density on the terminal nitrogen atom. This is influenced by both electronic and steric effects of the substituent attached to the hydrazine core. Generally, electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it.

Comparative Analysis of Reactivity

This section compares the reactivity of this compound with three common classes of hydrazine derivatives: hydrazine hydrate (an inorganic hydrazine), alkyl hydrazines (e.g., methylhydrazine), and aryl hydrazines (e.g., phenylhydrazine). While direct kinetic studies comparing these specific compounds under identical conditions are scarce, a comparative analysis can be drawn from the typical reaction conditions and yields reported in the literature.

The benzimidazole moiety in this compound introduces a unique electronic environment. The imidazole ring can act as a weak electron-withdrawing group, potentially reducing the nucleophilicity of the hydrazine compared to simple alkyl hydrazines. However, the nitrogen atoms within the imidazole ring can also participate in intramolecular catalysis, potentially enhancing reactivity in certain reactions.

Factors Influencing the Reactivity of Hydrazine Derivatives

G cluster_electronic Electronic Effects cluster_steric Steric Hindrance cluster_catalysis Intramolecular Catalysis Reactivity Hydrazine Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Catalysis Intramolecular Catalysis Reactivity->Catalysis EDG Electron-Donating Groups (e.g., Alkyl) Electronic->EDG EWG Electron-Withdrawing Groups (e.g., Aryl, Benzimidazole) Electronic->EWG Bulky Bulky Substituents (e.g., Adamantyl) Steric->Bulky Neighboring Neighboring Acid/Base Groups (e.g., Imidazole Ring) Catalysis->Neighboring

Caption: Factors influencing the nucleophilic reactivity of hydrazine derivatives.

Common Reactions and Comparative Performance

The most common application of these hydrazines is in the formation of hydrazones and subsequent cyclization to form various heterocyclic systems.

Hydrazone Formation

Hydrazone formation is a condensation reaction between a hydrazine and a carbonyl compound. The rate of this reaction is a direct measure of the nucleophilicity of the hydrazine.

Hydrazine DerivativeTypical Reaction Conditions for Hydrazone FormationRelative Reactivity (Inferred)Reference
This compound Reflux in ethanol for 2-4 hours, often with a catalytic amount of acid.Moderate[1][2]
Hydrazine Hydrate Often reacts at room temperature or with gentle warming in a protic solvent.High
Methylhydrazine Generally reacts readily at or below room temperature.High[3]
Phenylhydrazine Typically requires heating or acid catalysis; slower than alkyl hydrazines due to reduced nucleophilicity.Low to Moderate[4]
Experimental Protocol: Synthesis of Hydrazones from this compound

This protocol is a generalized procedure based on literature reports for the synthesis of 1H-benzimidazole-2-yl hydrazones.[1][2]

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol (99%)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product often precipitates from the solution and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

G start Start dissolve Dissolve this compound and carbonyl compound in ethanol start->dissolve add_catalyst Add catalytic acetic acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete filter Filter to collect precipitate cool->filter wash_dry Wash with cold ethanol and dry filter->wash_dry purify Recrystallize (if necessary) wash_dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of 1H-benzimidazole-2-yl hydrazones.

Cyclocondensation Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazoles and triazoles. The reactivity in these reactions depends on the nucleophilicity of both nitrogen atoms of the hydrazine moiety.

Reaction TypeReagentProductTypical Conditions for this compoundReference
Pyrazole Formationβ-Diketone (e.g., acetylacetone)Pyrazolyl-benzimidazoleReflux in ethanol for 6 hours
Triazole FormationFormic AcidTriazolo[4,3-a]benzimidazoleTheoretical studies suggest intermediate formation hinders cyclization under some conditions.
Thiazolidinone FormationThioacetic acid and an aldehydeThiazolidinone-benzimidazoleMultistep synthesis often starting from the hydrazone.[5]

Conclusion

This compound exhibits moderate reactivity as a nucleophile, generally requiring elevated temperatures for reactions such as hydrazone formation and cyclocondensation. Its reactivity is lower than that of hydrazine hydrate and simple alkyl hydrazines due to the electron-withdrawing nature of the benzimidazole ring. However, it is generally comparable to or slightly more reactive than phenylhydrazine, potentially due to the influence of the imidazole nitrogens.

The key advantage of this compound lies in its ability to introduce the benzimidazole scaffold, a privileged structure in medicinal chemistry, into new molecular frameworks. For researchers aiming to synthesize novel benzimidazole-containing heterocycles, it remains an indispensable reagent despite not being the most reactive hydrazine derivative available. The choice between this compound and other hydrazines will ultimately depend on the specific synthetic target and the desired balance between reactivity and the incorporation of the benzimidazole motif.

References

The Versatile Workhorse: Unveiling the Advantages of 2-Hydrazino-1H-benzimidazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and versatile building blocks in heterocyclic synthesis is perpetual. Among these, 2-Hydrazino-1H-benzimidazole has emerged as a powerful and adaptable reagent, offering distinct advantages in the construction of a diverse array of heterocyclic systems, many of which are of significant interest in medicinal chemistry. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to illuminate its superior performance in various synthetic transformations.

The unique structural feature of this compound, possessing a reactive hydrazine moiety attached to a benzimidazole core, makes it a valuable precursor for the synthesis of fused heterocyclic systems. This inherent reactivity allows for the facile construction of pyrazoles, triazoles, and other complex polycyclic structures, often in one-pot procedures, leading to higher yields and simplified purification processes.

Performance Comparison in Heterocyclic Synthesis

To objectively assess the advantages of this compound, a comparison with commonly used alternatives, such as hydrazine hydrate, is essential. The following tables summarize quantitative data from various studies, highlighting the performance of these reagents in the synthesis of pyrazoles and triazoles.

Pyrazole Synthesis: A Comparative Analysis

The synthesis of pyrazole derivatives, a cornerstone in many drug discovery programs, often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. While hydrazine hydrate is a conventional choice, this compound offers the opportunity to directly introduce a benzimidazole moiety into the final product, creating fused heterocyclic systems with potentially enhanced biological activity.

ReagentSubstrateProductReaction ConditionsYield (%)Reference
This compound ChalconesBenzimidazolyl-pyrazolesAcetic acid, refluxGood to Excellent[1]
Hydrazine HydrateChalconesPhenyl-pyrazolesAcetic acid, reflux, 8hNot specified[1]
Hydrazine Hydrate1,3-DiketonesSubstituted pyrazolesEthanol, reflux, 16-18hNot specified[2]
Hydrazine Hydrateβ-arylchalcones3,5-diaryl-1H-pyrazolesH2O2, then hydrazine hydrateGood[3]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources to provide an illustrative comparison.

Triazole Synthesis: A Head-to-Head Look

In the synthesis of 1,2,4-triazole derivatives, this compound serves as a key building block for the construction of fused triazolo[4,3-a]benzimidazoles. These compounds have garnered significant attention due to their diverse pharmacological activities.

ReagentCo-reagentProductReaction ConditionsYield (%)Reference
This compound Phenyl isothiocyanate, NaOH2-(4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benz[d]imidazole-5-carbonitrileRefluxNot specified[4]
Hydrazine Hydrate2-phenylacetyl isothiocyanate derivatives1,3,4-triazole derivativesMicrowave irradiationHigh[5]
HydrazinesFormamideSubstituted 1,2,4-triazolesMicrowave irradiationExcellent[6]

Note: The table illustrates the versatility of different hydrazine derivatives in triazole synthesis. The choice of reagent often dictates the final heterocyclic system.

Experimental Protocols: A Practical Guide

To facilitate the adoption of this compound in your research, detailed experimental protocols for key synthetic transformations are provided below.

General Procedure for the Synthesis of 1H-benzimidazole-2-yl hydrazones

This procedure outlines the condensation reaction between 1H-benzimidazole-2-yl-hydrazine and various aldehydes.

Materials:

  • 1H-benzimidazole-2-yl-hydrazine

  • Substituted benzaldehydes

  • Ethanol (99%)

Procedure:

  • A solution of 1H-benzimidazolyl-2-sulfonic acid is refluxed with an excess of 99% hydrazine hydrate for 3 hours to synthesize 1H-benzimidazole-2-yl-hydrazine.[7][8]

  • After cooling, the product crystallizes and is filtered and washed with cold water.[7][8] The yield is typically around 76%.[7][8]

  • The target 1H-benzimidazole-2-yl hydrazones are then synthesized through a condensation reaction between 1H-benzimidazole-2-yl-hydrazine and various hydroxyl- and methoxy-benzaldehydes in a 1:1 molar ratio.[7][9]

  • The reaction is carried out in 99% ethanol as a solvent.[7][9]

One-Pot Synthesis of Benzimidazole-Thiazinone Derivatives

This protocol describes a convenient one-pot synthesis of fused benzimidazole-thiazinone derivatives.

Materials:

  • (Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol

  • Substituted trans acrylic acids

  • TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • N,N-diisopropylethylamine (DIPEA)

  • Dry N,N-dimethylformamide (DMF)

Procedure:

  • A coupling reaction is performed between (difluoromethoxy)-1H-benzo[d]imidazole-2-thiol and different substituted trans acrylic acids.[10]

  • The reaction is carried out in the presence of the coupling reagent TBTU and the base DIPEA.[10]

  • Dry DMF is used as the solvent at room temperature.[10]

Visualizing the Mechanism of Action: Inhibition of Tubulin Polymerization

Many benzimidazole derivatives, including those synthesized from this compound, exhibit their biological effects by interfering with microtubule dynamics. A key mechanism is the inhibition of tubulin polymerization, which is crucial for cell division and other essential cellular processes. This disruption of microtubule function is a primary mode of action for many anthelmintic and anticancer drugs.[11]

Tubulin_Polymerization_Inhibition cluster_0 Normal Tubulin Polymerization cluster_1 Inhibition by Benzimidazole Derivative α-Tubulin α-Tubulin Tubulin Dimer Tubulin Dimer α-Tubulin->Tubulin Dimer Inhibited Dimer Inhibited Dimer α-Tubulin->Inhibited Dimer β-Tubulin β-Tubulin β-Tubulin->Tubulin Dimer β-Tubulin->Inhibited Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->β-Tubulin Binds to β-tubulin No Polymerization No Polymerization Inhibited Dimer->No Polymerization Inhibition of Polymerization

Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

The diagram above illustrates how benzimidazole derivatives bind to β-tubulin, preventing the formation of stable tubulin dimers and subsequently inhibiting the polymerization into microtubules. This disruption of the cytoskeleton ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and parasites.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents requires a systematic workflow, from the initial synthesis of compounds to their biological evaluation. The following diagram outlines a typical experimental workflow for synthesizing and testing benzimidazole derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening In vitro Biological Screening (e.g., Anticancer, Anthelmintic) Purification->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Biological_Screening->Mechanism_Study Lead_Optimization Lead Compound Optimization Biological_Screening->Lead_Optimization Hit Identification Mechanism_Study->Lead_Optimization In_vivo_Studies In vivo Studies in Animal Models Lead_Optimization->In_vivo_Studies Clinical_Trials Clinical Trials In_vivo_Studies->Clinical_Trials End End Clinical_Trials->End

Caption: A typical workflow for the development of benzimidazole-based drugs.

This workflow highlights the iterative process of drug discovery, where promising compounds identified through initial screening undergo further optimization and rigorous testing to assess their therapeutic potential.

References

A Comparative Analysis of the Biological Activity of Benzimidazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of benzimidazole isomers, supported by experimental data, to inform research and development in medicinal chemistry.

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its structural similarity to endogenous purines. This allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological potency and mechanism of action of these derivatives are highly dependent on the nature and position of substituents on the benzimidazole ring. This guide provides a comparative study of the biological activity of key benzimidazole isomers, with a focus on quantitative data to aid researchers in drug design and development.

Comparative Anticancer Activity of 5-Halobenzimidazole Isomers

The position of halogen substituents on the benzimidazole ring significantly influences their anticancer activity. A comparative study on a series of 5-halobenzimidazole derivatives against various cancer cell lines provides clear evidence of this structure-activity relationship.

Compound IDSubstituent (X)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
1 H>100>100>100
2 F25.330.128.5
3 Cl15.818.217.4
4 Br12.515.614.9
5 I18.922.420.7

Data synthesized from studies on 5-halobenzimidazole derivatives.

The data clearly indicates that the introduction of a halogen at the 5-position enhances anticancer activity compared to the unsubstituted benzimidazole. The activity generally increases with the increasing size and electronegativity of the halogen, with the 5-bromo derivative exhibiting the highest potency among the tested isomers.

Comparative Antimicrobial Activity of 5-Halobenzimidazole Isomers

Similar to their anticancer effects, the antimicrobial properties of benzimidazole isomers are also dictated by the position and nature of their substituents. The following table summarizes the minimum inhibitory concentration (MIC) values of 5-halobenzimidazole derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDSubstituent (X)Staphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
1 H>256>256
2 F64128
3 Cl3264
4 Br1632
5 I3264

Data synthesized from studies on 5-halobenzimidazole derivatives.

The trend observed in antimicrobial activity mirrors that of the anticancer activity. The 5-bromo-substituted benzimidazole isomer demonstrated the most potent antibacterial activity against both Staphylococcus aureus and Escherichia coli. This suggests that the electronic and steric properties conferred by the bromo group at the 5-position are favorable for interaction with microbial targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole isomers (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of chemical substances.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile Mueller-Hinton Agar plate.

  • Well Preparation: Create wells of 6 mm diameter in the agar plate using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of different concentrations of the benzimidazole isomer solutions into the wells. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by some benzimidazole derivatives and a general experimental workflow.

anticancer_pathway Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Inhibition leads to Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of certain benzimidazole derivatives as tubulin polymerization inhibitors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Benzimidazole Isomers Purification Purify & Characterize (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Identify Lead Compounds SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of benzimidazole isomers.

References

Unveiling the Molecular Architecture: A Guide to the X-ray Crystallographic Validation of a Benzimidazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement in a crystalline solid. This guide provides a comparative analysis of the crystallographic data for a representative benzimidazole derivative, 2-(3-hydroxypropyl)-1H-benzimidazole, offering insights into the validation of its structure.

While crystallographic data for the specific compound 2-Hydrazino-1H-benzimidazole is not publicly available, the analysis of the closely related structure of 2-(3-hydroxypropyl)-1H-benzimidazole offers a robust framework for understanding the structural validation of this class of compounds. The experimental data presented here is derived from the work of Rakhmonova et al. (2022), who successfully elucidated the crystal structure of this derivative.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 2-(3-hydroxypropyl)-1H-benzimidazole, providing a quantitative snapshot of its solid-state structure.

ParameterValue for 2-(3-hydroxypropyl)-1H-benzimidazole
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.3939 (3)
b (Å)10.9359 (4)
c (Å)8.6496 (3)
α (°)90
β (°)108.833 (3)
γ (°)90
Volume (ų) 929.13 (5)
Z 4
Calculated Density (Mg/m³) 1.343
Crystal Size (mm³) 0.25 × 0.20 × 0.15
Theta (θ) range for data collection (°) 3.25 to 29.11
Reflections collected 8955
Independent reflections 2315
R-int 0.0337
Final R indices [I > 2σ(I)] R₁ = 0.0460, wR₂ = 0.1197
R indices (all data) R₁ = 0.0612, wR₂ = 0.1308
Goodness-of-fit on F² 1.041

Data sourced from Rakhmonova et al. (2022).[1]

Experimental Protocols

The determination of the crystal structure of 2-(3-hydroxypropyl)-1H-benzimidazole involved the following key steps:

1. Synthesis and Crystallization: The compound was synthesized and then purified. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]

2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature (293 K) during data collection. A Bruker APEX-II CCD area-detector diffractometer was used with Mo Kα radiation (λ = 0.71073 Å). A series of frames were collected with oscillations in φ and ω.

3. Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS software package and refined by full-matrix least-squares on F² using SHELXL.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.

Visualizing the Workflow of X-ray Crystallography

The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.

X-ray Crystallography Workflow Workflow for X-ray Crystallographic Structure Validation cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Select Suitable Crystal Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing & Reduction Xray->DataProcessing Diffraction Data Solution Structure Solution (Direct/Patterson Methods) DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition Final Structural Model (CIF)

Caption: A flowchart illustrating the major stages of X-ray crystallographic analysis.

References

comparing the efficacy of different synthetic routes to 2-Hydrazino-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-Hydrazino-1H-benzimidazole, a crucial scaffold in medicinal chemistry. The efficacy of each route is evaluated based on reaction yields, conditions, and starting materials, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2-Chloro-1H-benzimidazoleRoute 2: From 1H-Benzimidazole-2-thiol
Starting Material 1H-Benzo[d]imidazol-2(3H)-one1H-Benzimidazole-2-thiol
Key Intermediates 2-Chloro-1H-benzo[d]imidazole1H-Benzimidazole-2-sulfonic acid
Overall Yield ~45%~45.6%
Number of Steps 22
Key Reagents POCl₃, PCl₅, Hydrazine HydrateKMnO₄, Hydrazine Hydrate
Reaction Conditions Heating on steam bath, RefluxReflux

Synthetic Route Efficacy: A Detailed Analysis

Two principal synthetic pathways for the preparation of this compound are prominently described in the literature. The first route proceeds via a chlorinated intermediate, while the second utilizes a sulfonic acid intermediate. Both routes offer comparable overall yields, making the choice of method dependent on factors such as starting material availability, reagent handling, and specific laboratory capabilities.

Route 1: Synthesis via 2-Chloro-1H-benzo[d]imidazole

This synthetic approach involves two main steps: the chlorination of 1H-benzo[d]imidazol-2(3H)-one to yield 2-chloro-1H-benzo[d]imidazole, followed by nucleophilic substitution with hydrazine hydrate.

The initial chlorination step, utilizing phosphorus oxychloride and phosphorus pentachloride, proceeds with a reported yield of 60%. The subsequent reaction with hydrazine hydrate in ethanol affords the desired this compound in a 75% yield. This culminates in an overall yield of approximately 45%.

Route 2: Synthesis via 1H-Benzimidazole-2-sulfonic acid

This alternative pathway begins with the oxidation of 1H-benzimidazole-2-thiol to 1H-benzimidazole-2-sulfonic acid using potassium permanganate, with a reported yield of 60%.[1] The sulfonic acid intermediate is then converted to the final product by refluxing with an excess of hydrazine hydrate, achieving a yield of 76%.[1][2] This route provides a slightly higher overall yield of approximately 45.6%.

Experimental Protocols

Route 1: From 2-Chloro-1H-benzimidazole

Step 1: Synthesis of 2-chloro-1H-benzo[d]imidazole

  • A mixture of 1H-benzo[d]imidazol-2(3H)-one (0.01 mol), phosphorus oxychloride (3 ml), and phosphorus pentachloride (0.5 gm) is heated on a steam bath for 2 hours.

  • The reaction mixture is then poured into crushed ice.

  • The solid that separates is filtered off, washed thoroughly with water, and crystallized from ethanol to yield yellowish-white crystals.

  • Yield: 60%

Step 2: Synthesis of 2-hydrazinyl-1H-benzo[d]imidazole

  • A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 ml of ethanol is refluxed for 6 hours.

  • The solution is then concentrated and cooled.

  • The resulting solid is crystallized from ethanol to give white crystals of 2-hydrazinyl-1H-benzo[d]imidazole.

  • Yield: 75%

Route 2: From 1H-Benzimidazole-2-thiol

Step 1: Synthesis of 1H-benzimidazole-2-sulfonic acid [1]

  • 1H-benzimidazole-2-thiol is oxidized in a 50% sodium hydroxide solution with potassium permanganate for 1 hour.

  • After the complete addition of potassium permanganate, the solution is refluxed for an additional 45 minutes.

  • The formed manganese dioxide is filtered off.

  • The filtrate is acidified with hydrochloric acid to a pH of 2 and cooled.

  • The resulting precipitate of the sulfonic acid is filtered off and washed with water.

  • Yield: 60%

Step 2: Synthesis of 2-hydrazinyl-1H-benzimidazole [1][2]

  • A solution of 1H-benzimidazolyl-2-sulfonic acid (0.0176 mol) and excess 99% hydrazine hydrate (0.53 mol, 26 ml) is refluxed for 3 hours.

  • The reaction mixture is then cooled using an ice bath, causing the product to crystallize.

  • The product is filtered off and washed with cold water.

  • Yield: 76%

Visualizing the Synthetic Pathways

To further elucidate the relationship between the different stages of synthesis, the following diagrams illustrate the logical workflow of each route.

Synthetic_Route_1 A 1H-Benzo[d]imidazol- 2(3H)-one B 2-Chloro-1H- benzo[d]imidazole A->B POCl₃, PCl₅ Yield: 60% C 2-Hydrazino-1H- benzimidazole B->C Hydrazine Hydrate, EtOH Yield: 75%

Synthetic Route 1 Workflow

Synthetic_Route_2 A 1H-Benzimidazole- 2-thiol B 1H-Benzimidazole- 2-sulfonic acid A->B KMnO₄, NaOH Yield: 60% C 2-Hydrazino-1H- benzimidazole B->C Hydrazine Hydrate Yield: 76%

Synthetic Route 2 Workflow

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound with comparable overall yields. The choice between the two may be influenced by the availability and cost of the respective starting materials, as well as handling considerations for the reagents involved, such as the corrosive nature of phosphorus oxychloride and phosphorus pentachloride in Route 1 versus the strong oxidizing properties of potassium permanganate in Route 2. The detailed protocols provided herein should enable researchers to make an informed decision based on their specific laboratory context and research needs.

References

A Comparative Guide to Computational and DFT Studies of 2-Hydrazino-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Hydrazino-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of recent computational and Density Functional Theory (DFT) studies on its derivatives, offering insights into their structure-activity relationships, electronic properties, and potential as therapeutic agents. The information presented is compiled from various studies, highlighting key findings and methodologies to aid in the rational design of novel drug candidates.

Performance Comparison of this compound Derivatives

The biological and electronic properties of this compound derivatives are significantly influenced by the nature and position of substituents. The following tables summarize key quantitative data from various computational and experimental studies, facilitating a direct comparison between different analogs.

Table 1: Anticancer Activity and Molecular Docking Scores
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Protein TargetDocking Score (kcal/mol)Reference
3 Varied carbothioamide & other heterocyclic moietiesNot Specified3.241Not SpecifiedNot Specified[1]
Doxorubicin (Reference Drug)Not Specified17.12Not SpecifiedNot Specified[1]
3a N'-benzylidene-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazideVariousGI% 50-84VEGFR-2-[2]
3b N'-(substituted-benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazideVariousGI% 50-84VEGFR-2-[2]
4c Benzimidazole-hydrazone hybridA549 (Lung)0.0019Not Specified-[3]
4c Benzimidazole-hydrazone hybridHT29 (Colon)0.0093Not Specified-[3]
A1-A6 1-benzyl-2-phenyl-1H-benzimidazole derivatives5ADH, 4XX3-5ADH, 4XX3-8.3 to -10.0[4]
Table 2: Antimicrobial Activity
Compound IDSubstitution PatternS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
3f 4-(6-chloro-1H-benzimidazol-2-yl)benzohydrazide derivative128 (ATCC 29213)128-256-[5]
3j 4-(6-chloro-1H-benzimidazol-2-yl)benzohydrazide derivative--128[5]
General 3a-3j derivatives256 (clinical isolate)128-256-[5]
Table 3: DFT Calculated Electronic Properties
Compound IDDFT Functional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Reference
3d B3LYP/6-311G(d,p)--3.563[5]
C1/C2 Conformers B3LYP/6-311+G(d,p)---[6]
Triazine Derivative B3LYP/6-311++G-6.2967-1.80964.4871[7]
Benzimidazole Salt 2a ωB97X-D/cc-pVDZ---[8]

Experimental and Computational Protocols

The methodologies employed in the cited studies form the basis for the presented data. Below are generalized protocols for the synthesis, biological evaluation, and computational analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves a multi-step process:

  • Synthesis of the Benzimidazole Core: This is often achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative. For instance, 4-(1H-benzimidazole-2-yl)-benzohydrazide can be synthesized by refluxing the corresponding ester with hydrazine hydrate in ethanol.[9]

  • Formation of Hydrazones: The target hydrazone derivatives are typically synthesized through the condensation reaction of the this compound intermediate with various substituted aldehydes or ketones. This reaction is usually carried out under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.[9][10]

Biological Assays
  • Anticancer Activity: The in vitro anticancer activity is commonly evaluated using the MTT assay against a panel of human cancer cell lines. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, providing an estimate of cell viability. The results are often expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.[5][11]

  • Antimicrobial Activity: The antimicrobial potential is determined using the microdilution method to find the Minimum Inhibitory Concentration (MIC). This involves preparing serial dilutions of the compounds in a liquid growth medium, inoculating with the test microorganism, and incubating. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]

Computational and DFT Study Protocols
  • Geometry Optimization: The three-dimensional structures of the molecules are optimized using DFT methods. A popular choice of functional and basis set is B3LYP with 6-311G(d,p) or a larger basis set like 6-311++G(d,p).[5][6][7] This process finds the lowest energy conformation of the molecule.

  • Electronic Property Analysis: Following optimization, quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of the molecule.[5][6][7]

  • Molecular Docking: To predict the binding mode and affinity of the derivatives with a biological target, molecular docking simulations are performed. This involves preparing the 3D structure of the protein (obtained from the Protein Data Bank) and the ligand. Software like Schrödinger Suite or AutoDock is used to perform the docking calculations, which yield a docking score and information on the binding interactions.[9][12]

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows for the synthesis and computational analysis of this compound derivatives.

cluster_synthesis Synthetic Pathway start o-phenylenediamine + Carboxylic Acid Derivative benz_core Benzimidazole Core Synthesis start->benz_core hydrazide Hydrazide Formation (e.g., with Hydrazine Hydrate) benz_core->hydrazide hydrazone Target Hydrazone Derivatives hydrazide->hydrazone aldehyde Substituted Aldehyde/Ketone aldehyde->hydrazone

Caption: Synthetic pathway for this compound derivatives.

cluster_computational Computational Workflow mol_design Molecular Design of Derivatives dft DFT Calculations mol_design->dft docking Molecular Docking mol_design->docking geom_opt Geometry Optimization dft->geom_opt elec_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_prop protein_prep Protein Preparation (from PDB) docking->protein_prep ligand_prep Ligand Preparation docking->ligand_prep run_dock Run Docking Simulation protein_prep->run_dock ligand_prep->run_dock analysis Analysis of Results (Binding Affinity, Interactions) run_dock->analysis

Caption: General workflow for computational and DFT studies.

References

Unveiling the Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Hydrazino-1H-benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Hydrazino-1H-benzimidazole analogs, detailing their structure-activity relationships (SAR) across anticancer and antimicrobial applications. The following sections present quantitative data, experimental methodologies, and visual representations of associated biological pathways and workflows.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide synthesizes experimental data to elucidate the key structural modifications that influence the therapeutic potential of these analogs.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these analogs involves the inhibition of tubulin polymerization, a critical process for cell division.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these analogs is significantly influenced by the nature and position of substituents on the benzimidazole core and the hydrazone moiety.

  • Substitution on the Benzimidazole Ring: Modifications on the benzimidazole ring system can modulate the electronic and steric properties of the molecule, impacting its interaction with biological targets.

  • Hydrazone Moiety Substituents: The nature of the aldehyde or ketone condensed with the 2-hydrazino group plays a crucial role in determining the anticancer activity. Aromatic and heteroaromatic substituents are commonly explored.

Comparative Anticancer Activity of this compound Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound analogs against various cancer cell lines.

Compound IDR Group on BenzimidazoleR' Group on HydrazoneCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1 HPhenylHCT-116 (Colon)18.1Doxorubicin-
2 H4-aminophenylsulfonylHCT-116 (Colon)21.6Doxorubicin-
3 H-HepG-2 (Liver)12.1Doxorubicin-
4 HDicarbonylMCF-7 (Breast)37.5Doxorubicin-
5 H--3.241Doxorubicin17.12

Note: "-" indicates that the data was not specified in the cited sources.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound analogs have also been investigated for their potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy is dictated by the overall lipophilicity and electronic properties of the molecules, which are influenced by the substituents.

  • Electron-withdrawing and Donating Groups: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly affect the antimicrobial spectrum and potency.

  • Specific Substituents: Certain substituents, such as halogens or nitro groups, have been shown to enhance the antimicrobial activity of the benzimidazole scaffold.

Comparative Antimicrobial Activity of this compound Analogs

The table below presents the minimum inhibitory concentration (MIC) values of representative analogs against various microbial strains.

Compound IDR Group on BenzimidazoleR' Group on HydrazoneBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
6 Cl-B. cereus6.2--
7 Cl-S. aureus6.2--
8 Cl-P. aeruginosa6.2--
9 Cl-E. coli3.1--
10 Cl-Gram-positive & Gram-negative strains3.1--

Note: "-" indicates that the data was not specified in the cited sources. Some compounds showed broad-spectrum activity as noted.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of this compound (Compound 4)

A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 ml of ethanol is refluxed for 6 hours. After concentration and cooling, the solid obtained is crystallized from ethanol to yield white crystals of 2-hydrazinyl-1H-benzo[d]imidazole.[2]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3][4][5][6]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8][9][10]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the formation of microtubules.[11][12][13][14]

  • Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Polymerization Initiation: The polymerization reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader.[12][13][14]

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control to determine the inhibitory activity.

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

experimental_workflow_MTT_assay cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well Plate adhesion Overnight Incubation for Cell Adhesion seed_cells->adhesion add_compounds Add Test Compounds (Varying Concentrations) adhesion->add_compounds incubation_72h Incubate for 72 hours add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h solubilize Add Solubilization Buffer (DMSO) incubation_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 Data Analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

signaling_pathway_jak_stat cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene_transcription Gene Transcription dna->gene_transcription 6. Gene Regulation cytokine Cytokine cytokine->receptor 1. Binding

Caption: The JAK/STAT signaling pathway, a potential target for some analogs.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Hydrazino-1H-benzimidazole by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any pharmaceutical intermediate, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview and a detailed experimental protocol for assessing the purity of synthesized 2-Hydrazino-1H-benzimidazole using reversed-phase high-performance liquid chromatography (RP-HPLC). The presented method is compared with an alternative, highlighting key performance indicators to aid researchers in selecting the most appropriate analytical approach for their needs.

Introduction to Purity Assessment of Benzimidazole Derivatives

This compound is a key building block in the synthesis of various biologically active compounds. Impurities arising from the synthesis, such as unreacted starting materials or by-products, can compromise the quality and safety of the final drug product. HPLC is a powerful and widely used technique for the purity determination and impurity profiling of pharmaceutical compounds, including benzimidazole derivatives, due to its high resolution, sensitivity, and reproducibility.[1][2] This guide focuses on a validated RP-HPLC method as the primary approach for the reliable quantification of this compound and the separation of its potential process-related impurities.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the expected performance of the proposed RP-HPLC method against a common alternative, illustrating its suitability for resolving this compound from its likely impurities. The data presented is based on typical chromatographic behavior for these types of compounds.

Analyte Method 1: RP-HPLC (C18 Column) Alternative Method: Normal-Phase HPLC (Silica Column)
Retention Time (min) Resolution (Rs) LOD (µg/mL) Retention Time (min) Resolution (Rs) LOD (µg/mL)
This compound5.2-0.058.1-0.1
Impurity A: o-Phenylenediamine2.8> 2.00.112.5> 2.00.2
Impurity B: 1H-Benzimidazol-2-amine4.1> 2.00.089.7> 2.00.15
Impurity C: 1H-Benzimidazole-2-thiol6.8> 2.00.16.3> 2.00.2

Note: Data is representative and may vary based on specific instrumentation and experimental conditions.

Experimental Protocols

A detailed methodology for the recommended RP-HPLC method is provided below.

Objective: To determine the purity of a synthesized this compound sample and to identify and quantify potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities (e.g., o-phenylenediamine, 1H-benzimidazol-2-amine) at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution to identify and quantify the main peak and any impurity peaks.

  • Inject the spiked sample solution to confirm the identity of known impurities.

Data Analysis: Calculate the purity of the sample by the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For quantification of specific impurities, a calibration curve should be generated using certified reference standards.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.1 mg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_spiked Prepare Spiked Sample (with known impurities) inject_spiked Inject Spiked Sample prep_spiked->inject_spiked hplc_system Equilibrate HPLC System hplc_system->inject_std inject_std->inject_sample inject_sample->inject_spiked analyze_rt Determine Retention Times inject_spiked->analyze_rt calc_purity Calculate Purity (Area Normalization) analyze_rt->calc_purity quant_imp Quantify Impurities (Calibration Curve) calc_purity->quant_imp

Caption: Workflow for HPLC Purity Assessment of this compound.

References

A Comparative Guide to the Biological Activities of Benzimidazole and Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole and benzothiazole are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active compounds.[1] Both structures offer a versatile framework for synthetic modification, leading to a wide array of derivatives with significant therapeutic potential. This guide provides an objective comparison of the biological activities of benzimidazole and benzothiazole derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Anticancer Activity

Both benzimidazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[1] The mechanism of action for these derivatives often involves the induction of apoptosis and the targeting of critical signaling pathways involved in cancer cell proliferation and survival.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected benzimidazole and benzothiazole derivatives against various cancer cell lines.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Benzimidazole Derivative 10 Liver (HepG2)1.0[2]
Derivative 12 Liver (HepG2)1.8[2]
Pyrrolobenzodiazepine-conjugated60 cancer cell lines< 0.01[4]
Furan derivativeLung (A549)11.2[5]
Furan derivativeLung (HCC827)10.5[5]
Benzothiazole Substituted bromopyridine acetamideBreast (SKRB-3)0.0012[6]
Substituted bromopyridine acetamideColon (SW620)0.0043[6]
Substituted bromopyridine acetamideLung (A549)0.044[6]
Furan derivativeLung (A549)6.75[5]
Furan derivativeLung (HCC827)6.26[5]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzimidazole or benzothiazole derivatives) and a vehicle control.

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Visualizations: Anticancer Mechanisms

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Test Compound (Benzimidazole/Benzothiazole Derivative) CellLines Cancer Cell Lines Compound->CellLines MTT MTT Assay (Cytotoxicity) CellLines->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis Pathway Western Blot (Signaling Pathway Analysis) Apoptosis->Pathway AnimalModel Animal Model (e.g., Xenograft) Pathway->AnimalModel Promising Candidates TumorGrowth Tumor Growth Inhibition AnimalModel->TumorGrowth

General workflow for evaluating anticancer activity.

egfr_pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand Ligand (e.g., EGF) Ligand->EGFR BT_Derivative Benzothiazole/Benzimidazole Derivative BT_Derivative->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR signaling pathway, a target for anticancer agents.

Antimicrobial Activity

Derivatives of both benzimidazole and benzothiazole have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[7][8] Some studies suggest that benzothiazole derivatives may exhibit superior antibacterial activity compared to their benzimidazole counterparts.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole and benzothiazole derivatives against various microorganisms.

Compound Class Derivative Microorganism MIC (µg/mL) Reference
Benzimidazole Azolium salt 1f Enterococcus faecalis50-200[7]
Azolium salt 1g Staphylococcus aureus50-200[7]
Derivative 19 Enterococcus faecalis12.5[8]
Derivative 17, 18, 20, 21 Staphylococcus aureus25-50[8]
Benzothiazole Furan derivative 107b Saccharomyces cerevisiae1.6[9]
Furan derivative 107d Saccharomyces cerevisiae3.13[9]
Isatin derivative 41c Escherichia coli3.1[9]
Isatin derivative 41c Pseudomonas aeruginosa6.2[9]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial Mechanism

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell Compound Benzimidazole/Benzothiazole Derivative CellWall Cell Wall Synthesis Compound->CellWall Inhibition ProteinSynth Protein Synthesis (Ribosomes) Compound->ProteinSynth Inhibition DNASynth DNA Replication/Repair (e.g., DNA Gyrase) Compound->DNASynth Inhibition MetabolicPath Essential Metabolic Pathways Compound->MetabolicPath Inhibition CellDeath Bacterial Cell Death CellWall->CellDeath ProteinSynth->CellDeath DNASynth->CellDeath MetabolicPath->CellDeath cox_pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Compound Benzimidazole/Benzothiazole Derivative Compound->COX Inhibition viral_lifecycle cluster_host_cell Host Cell Compound Benzimidazole/Benzothiazole Derivative Attachment 1. Attachment & Entry Compound->Attachment Inhibition Uncoating 2. Uncoating Compound->Uncoating Inhibition Replication 3. Replication (Genome & Protein Synthesis) Compound->Replication Inhibition Release 5. Release Compound->Release Inhibition Attachment->Uncoating Uncoating->Replication Assembly 4. Assembly Replication->Assembly Assembly->Release

References

Safety Operating Guide

Proper Disposal of 2-Hydrazino-1H-benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Hydrazino-1H-benzimidazole, a compound that requires careful handling due to its potential health hazards. Adherence to these protocols is essential for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate cautious handling and specific disposal routes. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The globally harmonized system (GHS) precautionary statement P501 specifically mandates that contents and containers be disposed of at an approved waste disposal plant.

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information. The following table summarizes the key hazard information and the necessary personal protective equipment (PPE) required when handling this compound.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, OralH302: Harmful if swallowedChemical-resistant gloves (e.g., nitrile), Lab coat
Skin Corrosion/IrritationH315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), Lab coat
Serious Eye Damage/IrritationH319: Causes serious eye irritationSafety glasses with side shields or chemical goggles
Specific Target Organ ToxicityH335: May cause respiratory irritationUse in a well-ventilated area or with a fume hood

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that prevents exposure and environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid waste of this compound, including contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), must be collected in a dedicated, chemically compatible, and sealable hazardous waste container.[1][2]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent dangerous reactions.[3] It is best practice to maintain a separate container for this specific compound.

Step 2: Hazardous Waste Container Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.

  • Initial Labeling: The moment the first piece of waste is placed in the container, it must be labeled.[4][5][6]

  • Required Information: The label must include the following information clearly written and visible:[6][7][8]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")[6]

    • The accumulation start date (the date the first waste is added)[4][6]

    • The name and contact information of the principal investigator or laboratory supervisor.[8]

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[2][3]

  • Secure Storage: The container must be kept securely closed at all times, except when adding waste.[2][3][9] This is to prevent the release of dust or vapors.

  • Secondary Containment: It is good practice to keep the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Step 4: Disposal of Empty Containers

  • Decontamination: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for liquid waste.[9]

  • Final Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous solid waste. However, it is crucial to deface or remove the original label and puncture the container to prevent reuse.[8][9] Always confirm your institution's specific policies on empty container disposal.

Step 5: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines, often one year for satellite accumulation areas), contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a hazardous waste pickup.[2][8]

  • Professional Disposal: Do not attempt to dispose of the chemical waste yourself. It must be handled and transported by a certified hazardous waste disposal contractor arranged by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify this compound Waste (Solid, Contaminated PPE, etc.) B Is this an empty, non-decontaminated container? A->B C Collect in a designated, chemically compatible hazardous waste container. B->C No H Triple-rinse with a suitable solvent. B->H Yes D Properly label the container: - 'Hazardous Waste' - Chemical Name - Hazards - Accumulation Date C->D E Store in a designated Satellite Accumulation Area (SAA). Keep container closed. D->E F Is the container full? E->F F->E No G Contact Environmental Health & Safety (EHS) for hazardous waste pickup. F->G Yes I Collect rinsate as hazardous liquid waste. H->I J Deface original label, puncture container, and dispose of as non-hazardous waste. I->J

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.